8-Methoxypsoralen
描述
This compound is an odorless white to cream-colored crystalline solid. Bitter taste followed by tingling sensation. (NTP, 1992)
Methoxsalen is a member of the class of psoralens that is 7H-furo[3,2-g]chromen-7-one in which the 9 position is substituted by a methoxy group. It is a constituent of the fruits of Ammi majus. Like other psoralens, trioxsalen causes photosensitization of the skin. It is administered topically or orally in conjunction with UV-A for phototherapy treatment of vitiligo and severe psoriasis. It has a role as a dermatologic drug, an antineoplastic agent, a photosensitizing agent, a cross-linking reagent and a plant metabolite. It is a member of psoralens and an aromatic ether. It is functionally related to a psoralen.
A naturally occurring furocoumarin compound found in several species of plants, including Psoralea corylifolia. It is a photoactive substance that forms DNA adducts in the presence of ultraviolet A irradiation.
Methoxsalen is a Photoactivated Radical Generator and Psoralen. The mechanism of action of methoxsalen is as a Photoabsorption. The physiologic effect of methoxsalen is by means of Photosensitizing Activity.
Methoxsalen has been reported in Caragana frutex, Angelica gigas, and other organisms with data available.
Methoxsalen is a naturally occurring substance isolated from the seeds of the plant Ammi majus with photoactivating properties. As a member of the family of compounds known as psoralens or furocoumarins, methoxsalen's exact mechanism of action is unknown; upon photoactivation, methoxsalen has been observed to bind covalently to and crosslink DNA. (NCI04)
METHOXSALEN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1954 and is indicated for psoriasis and t-cell non-hodgkin lymphoma and has 13 investigational indications. This drug has a black box warning from the FDA.
Methoxsalen is only found in individuals that have used or taken this drug. It is a naturally occurring furocoumarin compound found in several species of plants, including Psoralea corylifolia. It is a photoactive substance that forms DNA adducts in the presence of ultraviolet A irradiation. After activation Methoxsalen binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function.
A naturally occurring furocoumarin compound found in several species of plants, including Psoralea corylifolia. It is a photoactive substance that forms DNA ADDUCTS in the presence of ultraviolet A irradiation.
属性
IUPAC Name |
9-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKHYNVANLEOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Record name | 8-METHOXYPSORALEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | methoxsalen | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methoxsalen | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020830 | |
| Record name | 8-Methoxypsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
8-methoxypsoralen is an odorless white to cream-colored crystalline solid. Bitter taste followed by tingling sensation. (NTP, 1992), White to cream-colored solid; [Hawley] Sensitive to light and air; [CAMEO] Light yellow crystalline powder; [MSDSonline], Solid | |
| Record name | 8-METHOXYPSORALEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 8-Methoxypsoralen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3355 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methoxsalen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992), In water, 47.6 mg/L at 30 °C, In water, 23 ug/mL, Practically insoluble in cold water; sparingly soluble in boiling water, Freely soluble in chloroform; sparingly soluble in liquid petrolatum, ether; soluble in boiling alcohol, acetone, acetic acid, vegetable fixed oils, propylene glycol, benzene, Slightly soluble in alcohol, 1.64e-01 g/L | |
| Record name | 8-METHOXYPSORALEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methoxsalen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Methoxypsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methoxsalen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Silky needles from hot water or benzene + petroleum ether, Long rhombic prisms from alcohol + ether, White to cream-colored, crystalline solid | |
CAS No. |
298-81-7 | |
| Record name | 8-METHOXYPSORALEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 8-Methoxypsoralen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxsalen [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxsalen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methoxsalen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methoxsalen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Methoxypsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methoxyfuro[3,2-g]chromen-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXSALEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4VJ29L7BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Methoxypsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methoxsalen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
298 °F (NTP, 1992), 148 °C | |
| Record name | 8-METHOXYPSORALEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methoxsalen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Methoxypsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources, Isolation, and Biological Mechanisms of 8-Methoxypsoralen (Xanthotoxin)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxypsoralen (8-MOP), also known as Xanthotoxin and Methoxsalen, is a naturally occurring furanocoumarin renowned for its potent photosensitizing properties.[1][2][3][4] It is a tricyclic aromatic compound derived from the fusion of a furan ring with a coumarin system. For centuries, crude extracts of plants containing 8-MOP have been used in traditional medicine to treat skin disorders.[5][6] In modern medicine, purified 8-MOP is a key component of PUVA (Psoralen + Ultraviolet A) therapy, a photochemotherapy used to manage severe skin conditions such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][3][7][8][9] Its therapeutic effect stems from its ability to intercalate into DNA and, upon activation by UVA radiation, form covalent cross-links that inhibit cell proliferation and modulate immune responses.[7] This guide provides a comprehensive overview of the principal natural sources of 8-MOP, detailed protocols for its isolation and purification, and an examination of its molecular signaling pathways.
Natural Sources of this compound
This compound is a secondary metabolite synthesized by a variety of plant species, primarily as a defense mechanism against predators and pathogens.[10] The compound is most abundantly found in plants belonging to the Apiaceae (Umbelliferae), Rutaceae (citrus family), and Fabaceae (legume family).[3][10][11]
Key plant sources include:
-
Ammi majus (Bishop's Weed): The fruits of this Egyptian plant are a primary commercial source for the extraction of 8-MOP.[1][4][5][6] It contains significant quantities of both 8-MOP (xanthotoxin) and 5-methoxypsoralen (bergapten).[12]
-
Heracleum species (Hogweed): Various species within this genus are well-documented sources of furanocoumarins.[13] For instance, Heracleum persicum fruits have been used to isolate xanthotoxin, and the juice of Heracleum sosnowskyi contains high concentrations of the compound.[2][14][15][16]
-
Psoralea corylifolia (Babchi): The seeds of this plant are a traditional source of psoralens, including 8-MOP, and have been extensively used in Ayurvedic and Chinese medicine.[1][17][18][19]
-
Ruta montana (Mountain Rue): This Mediterranean plant is another significant source, with the concentration of xanthotoxin varying depending on the plant's physiological state and harvesting time.[10]
-
Other Sources: 8-MOP can also be found in celery, parsnips (Pastinaca sativa), figs (Ficus carica), and various citrus plants, though often in lower concentrations.[1][11][20][21]
Quantitative Data on 8-MOP Content
The concentration of 8-MOP varies significantly between plant species, organs, and even the developmental stage of the plant. The following table summarizes reported yields and concentrations from various natural sources.
| Plant Species | Plant Part | Compound | Concentration / Yield | Reference |
| Heracleum sosnowskyi | Juice | This compound | 1332.7 mg/L | [2][16] |
| Ruta montana | Aerial Parts | Xanthotoxin | 0.45% (at flowering stage) | [10] |
| Ruta montana | Aerial Parts | Xanthotoxin | 0.12% (in winter) | [10] |
| Psoralea corylifolia | Seed | Psoralen* | 0.147% (m/m) | [19] |
Note: This study focused on the parent compound psoralen, but the source is also rich in its derivatives like 8-MOP.
Isolation and Purification Methodologies
The isolation of 8-MOP from plant matrices involves extraction with appropriate solvents followed by various chromatographic techniques to separate it from other phytochemicals. The polarity of 8-MOP allows for its extraction with a range of organic solvents.
General Experimental Workflow
The purification of 8-MOP from plant material typically follows a multi-step process involving extraction, concentration, fractionation, and final purification. The workflow below illustrates a generalized procedure.
Protocol 1: Isolation from Ammi majus Fruits
This protocol utilizes low-pressure column chromatography followed by centrifugal partition chromatography (CPC) for efficient separation.[22][23]
-
Extraction:
-
Extract dried, powdered fruits of A. majus with petroleum ether using a Soxhlet apparatus.
-
Concentrate the resulting extract under reduced pressure to yield a crude petroleum ether extract.
-
-
Initial Fractionation (Low-Pressure Column Chromatography):
-
Fractionate the concentrated extract on a silica gel column.
-
Elute the column using a gradient of ethyl acetate in dichloromethane (e.g., 0–80%, v/v).
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify those rich in coumarins. Fractions containing both xanthotoxin (8-MOP) and the structurally similar isopimpinellin are pooled.[22][23]
-
-
Final Purification (Centrifugal Partition Chromatography):
-
Perform CPC on the pooled, coumarin-rich fraction.
-
Solvent System: Use a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (10:8:10:9; v/v/v/v).[22][23]
-
Operating Mode: Operate in ascending mode, where the aqueous phase is stationary and the organic phase is mobile.
-
Parameters: Set a flow rate of 3 mL/min and a rotation speed of 1,600 rpm.[22][23]
-
Collect the separated fractions containing pure 8-MOP.
-
-
Verification:
Protocol 2: Isolation from Psoralea corylifolia Seeds
This protocol employs a straightforward solvent extraction and recrystallization method.[17][19]
-
Extraction:
-
Pulverize dried seeds of P. corylifolia and pass them through a 60-mesh sieve.
-
Soak the powdered seeds in 50% ethanol at room temperature (e.g., three times for 2 hours each).[17]
-
Collect the leaching solution and distill it under reduced pressure to remove the ethanol.
-
-
Precipitation and Initial Purification:
-
Allow the concentrated solution to stand overnight to facilitate precipitation.
-
Filter the solution to collect the precipitate.
-
Dissolve the precipitate in methanol. For decolorization, treat the methanol solution with activated carbon and then filter.
-
-
Crystallization:
-
Evaporate the methanol from the filtrate. Allow the resulting residue to stand, which will yield lamellar crystals.
-
To further purify, perform recrystallization from methanol to obtain white, needle-like crystals of psoralens.[19]
-
-
Verification:
-
Assess the purity of the final product using TLC and HPLC.
-
Confirm the chemical structure as 8-MOP using spectroscopic methods such as UV, ¹H-NMR, and Mass Spectrometry.[19]
-
Protocol 3: Isolation from Heracleum persicum Fruits
This protocol uses non-polar solvent extraction followed by open column chromatography.[14][15]
-
Extraction:
-
Extract the dried, powdered fruits of H. persicum with n-hexane.
-
Concentrate the n-hexane extract to obtain a crude residue.
-
-
Purification (Open Column Chromatography):
-
Apply the crude extract to an open column packed with silica gel.
-
Elute the column with an appropriate solvent system (e.g., gradients of ethyl acetate in hexane) to separate the constituents.
-
Collect and monitor fractions via TLC to isolate the compound of interest.
-
-
Identification:
Mechanism of Action & Signaling Pathways
The biological activity of 8-MOP is multifaceted. While its best-known mechanism involves DNA damage upon photoactivation, recent studies have revealed its influence on complex cellular signaling pathways, even in the absence of UVA light.
PUVA Therapy: DNA Intercalation and Cross-linking
The primary mechanism of 8-MOP in dermatology is its role in PUVA therapy.[7]
-
Intercalation: After administration, 8-MOP molecules penetrate cell membranes and intercalate between the base pairs of cellular DNA, showing a preference for thymine pyrimidine sites.[7]
-
Photoactivation & Adduct Formation: Upon exposure to UVA light (320–400 nm), the intercalated 8-MOP absorbs photon energy and becomes excited. This leads to a [2+2] photocycloaddition reaction, forming covalent monoadducts with pyrimidine bases.[7]
-
Interstrand Cross-linking: A second UVA exposure can trigger another reaction, causing the monoadduct to bind to a pyrimidine on the opposite DNA strand, creating an interstrand cross-link (ICL).
-
Cellular Consequences: These ICLs are potent cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[24] This antiproliferative effect is central to the treatment of hyperproliferative skin disorders like psoriasis.[7]
Modulation of Immune and Apoptotic Pathways
Beyond direct DNA damage, 8-MOP influences key signaling cascades involved in immunity and cancer progression.
-
Immune Modulation: In the context of PUVA, 8-MOP has been shown to suppress the IL-23/Th17 axis, a key inflammatory pathway in psoriasis, while inducing the activity of anti-inflammatory Foxp3+ regulatory T cells (Tregs).[25] It can also modulate the production of various cytokines, either reducing pro-inflammatory signals or, at modest doses, stimulating T-lymphocytes to produce Th1 cytokines like interferon-gamma.[26][27]
-
Cancer Cell Apoptosis (UVA-Independent): Studies on human gastric cancer cells have demonstrated that 8-MOP alone can induce apoptosis. This effect is mediated by the upregulation of the tumor suppressor protein p53 and the activation of caspase-3.[1] Furthermore, 8-MOP was found to inhibit cancer cell metastasis by downregulating matrix metalloproteinases (MMP-2 and MMP-9). These actions were linked to the inactivation of key survival signaling pathways, including PI3K, ERK2, and STAT3.[1]
Conclusion
This compound remains a compound of significant interest for researchers and pharmaceutical professionals due to its established therapeutic applications and complex biological activities. Its natural abundance in several plant families, particularly Ammi majus and Heracleum species, provides a renewable source for its production. The development of efficient isolation protocols, such as those combining classical column chromatography with advanced techniques like CPC, allows for the generation of high-purity 8-MOP required for clinical and research purposes. A deeper understanding of its molecular mechanisms, from its canonical role in DNA cross-linking to its nuanced effects on immune and cancer signaling pathways, continues to open new avenues for its therapeutic application and for the development of novel furanocoumarin-based drugs.
References
- 1. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound—A Short Review and Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-A Short Review and Comment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. researchgate.net [researchgate.net]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. jchemrev.com [jchemrev.com]
- 14. rps.mui.ac.ir [rps.mui.ac.ir]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Citrus - Wikipedia [en.wikipedia.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Isolation of Methoxyfuranocoumarins From Ammi majus by Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bdng.org.uk [bdng.org.uk]
- 25. scispace.com [scispace.com]
- 26. Modulation of cytokine production by this compound and UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Treatment of T lymphocytes with this compound plus ultraviolet A induces transient but biologically active Th1-skewing cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 8-Methoxypsoralen: A Technical Guide for Researchers
Introduction: 8-Methoxypsoralen (8-MOP), also known as Xanthotoxin or Methoxsalen, is a naturally occurring furocoumarin found in several plants, including the fruits of Ammi majus.[1][2] It is a potent photosensitizing agent used in combination with UVA radiation (PUVA therapy) for the treatment of various skin disorders such as psoriasis, vitiligo, eczema, and cutaneous T-cell lymphoma.[2][3][4] The therapeutic effect of 8-MOP is attributed to its ability to intercalate into DNA and, upon photoactivation by UVA light, form covalent cross-links with pyrimidine bases, thereby inhibiting DNA replication and cell proliferation.[5][6][7] Given its pharmaceutical importance, the development of efficient and scalable synthetic routes to this compound is a significant area of research in medicinal and organic chemistry.
This technical guide provides an in-depth overview of the core chemical synthesis methodologies for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Key Synthetic Strategies
The synthesis of this compound, a tricyclic aromatic compound, can be broadly categorized into three main approaches based on the sequence of ring formation:[8][9][10]
-
Formation of the furan ring onto a pre-existing coumarin core.
-
Construction of the pyrone ring onto a benzofuran scaffold.
-
Simultaneous formation of both the furan and pyrone rings around a central benzene nucleus.
This guide will focus on prominent and illustrative examples of these strategies, providing detailed procedural information where available.
Synthesis Starting from a Coumarin Precursor
A common and well-established strategy involves the construction of the furan ring onto a suitably substituted coumarin derivative.
Route 1: Synthesis from 7-Hydroxy-8-methoxycoumarin via Claisen Rearrangement
This pathway commences with a substituted coumarin and utilizes a Claisen rearrangement as the key step to introduce the necessary functionality for furan ring formation.
Experimental Protocol:
-
Step 1: Allylation of 7-Hydroxy-8-methoxycoumarin.
-
To a solution of 7-hydroxy-8-methoxycoumarin in acetone, anhydrous potassium carbonate is added, followed by allyl bromide.
-
The mixture is refluxed for a specified period (e.g., 10 hours).
-
After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield 7-allyloxy-8-methoxycoumarin.
-
-
Step 2: Claisen Rearrangement.
-
The 7-allyloxy-8-methoxycoumarin is heated in a high-boiling solvent such as N,N-diethylaniline under reflux for several hours (e.g., 4 hours).
-
This thermal rearrangement affords 6-allyl-7-hydroxy-8-methoxycoumarin.
-
-
Step 3: Oxidative Cyclization.
-
The rearranged product is dissolved in a suitable solvent (e.g., methanol/water mixture).
-
Osmium tetroxide and potassium periodate are added to oxidatively cleave the allyl double bond.
-
The resulting intermediate is then treated with a strong acid, such as 85% phosphoric acid, to effect cyclization and dehydration, yielding this compound.
-
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1. Allylation | 7-Hydroxy-8-methoxycoumarin | Allyl bromide, K₂CO₃, Acetone | 7-Allyloxy-8-methoxycoumarin | ~85% |
| 2. Claisen Rearrangement | 7-Allyloxy-8-methoxycoumarin | N,N-Diethylaniline | 6-Allyl-7-hydroxy-8-methoxycoumarin | ~91% |
| 3. Oxidative Cyclization & Dehydration | 6-Allyl-7-hydroxy-8-methoxycoumarin | OsO₄, KIO₄, H₃PO₄ | This compound | ~57% |
| Overall Yield | ~44% |
Table 1: Summary of yields for the synthesis of this compound via Claisen rearrangement.
Reaction Pathway Diagram:
Synthesis Starting from a Benzofuran Precursor
This approach involves the initial synthesis of a substituted benzofuran, followed by the construction of the pyrone ring to complete the furocoumarin skeleton.
Route 2: Synthesis from 6-Hydroxy-7-methoxy-2,3-dihydrobenzofuran
This pathway builds the pyrone ring onto a dihydrobenzofuran intermediate.
Experimental Protocol:
-
Step 1: Gattermann Reaction.
-
6-Hydroxy-7-methoxy-2,3-dihydrobenzofuran is reacted with zinc cyanide and hydrochloric acid at room temperature.
-
This introduces a formyl group at the 5-position to yield 6-hydroxy-7-methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde.
-
-
Step 2: Dehydrogenation.
-
The dihydrobenzofuran derivative is treated with a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in an inert solvent like dioxane.
-
The mixture is heated under reflux to afford 6-hydroxy-7-methoxybenzofuran-5-carboxaldehyde.
-
-
Step 3: Knoevenagel Condensation.
-
The resulting aldehyde is condensed with ethyl cyanoacetate in a polar solvent in the presence of a base.
-
This forms an intermediate which, upon acidification and heating, undergoes cyclization and decarboxylation.
-
-
Step 4: Decarboxylation.
-
The product from the previous step is heated with a decarboxylating agent like calcium carbonate to yield this compound.
-
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1. Gattermann Reaction | 6-Hydroxy-7-methoxy-2,3-dihydrobenzofuran | Zn(CN)₂, HCl | 6-Hydroxy-7-methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde | High |
| 2. Dehydrogenation | 6-Hydroxy-7-methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde | DDQ, Dioxane | 6-Hydroxy-7-methoxybenzofuran-5-carboxaldehyde | High |
| 3. Knoevenagel Condensation | 6-Hydroxy-7-methoxybenzofuran-5-carboxaldehyde | Ethyl cyanoacetate, Base | Intermediate for decarboxylation | Moderate |
| 4. Decarboxylation | Intermediate from Step 3 | CaCO₃, Heat | This compound | Moderate |
Table 2: Summary of yields for the synthesis of this compound from a benzofuran precursor.
Reaction Pathway Diagram:
Synthesis via Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[11][12] This can be adapted for the synthesis of precursors to this compound.
Route 3: Synthesis from 2-Methoxyresorcinol
This route utilizes a substituted resorcinol to build the coumarin ring system, which is then further modified.
Experimental Protocol:
-
Step 1: Pechmann Condensation.
-
2-Methoxyresorcinol is reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of a strong acid catalyst (e.g., sulfuric acid or a Lewis acid like AlCl₃).[12]
-
The reaction mixture is heated to afford 7-hydroxy-8-methoxy-4-methylcoumarin.
-
-
Step 2: Subsequent modifications.
-
The resulting coumarin can then be elaborated to this compound through a series of reactions to form the furan ring, similar to the strategies previously described. This often involves introducing a reactive handle at the 6-position.
-
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1. Pechmann Condensation | 2-Methoxyresorcinol | Ethyl acetoacetate, H₂SO₄ | 7-Hydroxy-8-methoxy-4-methylcoumarin | Good |
| 2. Further Elaboration | 7-Hydroxy-8-methoxy-4-methylcoumarin | Multiple steps | This compound | Variable |
Table 3: Summary of the initial Pechmann condensation step.
Reaction Pathway Diagram:
Conclusion
The chemical synthesis of this compound can be achieved through various strategic approaches, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale of production, and the specific expertise of the research group. The methods outlined in this guide represent some of the core strategies that have been successfully employed. Further research continues to focus on developing more efficient, cost-effective, and environmentally benign syntheses of this important pharmaceutical agent. The detailed protocols and comparative data provided herein serve as a valuable resource for scientists and professionals engaged in the synthesis and development of furocoumarin-based drugs.
References
- 1. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Methoxsalen - Wikipedia [en.wikipedia.org]
- 4. This compound—A Short Review and Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with 8-MOP and UVA enhances MHC class I synthesis in RMA cells: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. furocoumarins-in-medicinal-chemistry-synthesis-natural-occurrence-and-biological-activity - Ask this paper | Bohrium [bohrium.com]
- 9. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furocoumarins in Medicinal Chemistry. Synthesis, Natural Occurren...: Ingenta Connect [ingentaconnect.com]
- 11. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 12. Pechmann Condensation [organic-chemistry.org]
An In-depth Technical Guide to the Photochemical Properties and UV Absorption of 8-Methoxypsoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxypsoralen (8-MOP), also known as methoxsalen or xanthotoxin, is a naturally occurring furocoumarin found in several plants, including Ammi majus. It is a potent photosensitizing agent that, upon activation by ultraviolet A (UVA) radiation, exhibits significant biological activity. This property is harnessed in photochemotherapy, particularly in PUVA (Psoralen + UVA) therapy, for the treatment of skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1] The therapeutic efficacy of 8-MOP is intrinsically linked to its photochemical properties, primarily its ability to absorb UVA light and subsequently form covalent adducts with DNA. This guide provides a comprehensive technical overview of the UV absorption characteristics, photochemical reactions, and associated cellular signaling pathways of 8-MOP.
UV Absorption Properties of this compound
The photochemical activity of 8-MOP is initiated by the absorption of UVA photons. Its UV absorption spectrum is characterized by several distinct peaks, which dictate the optimal wavelengths for its photoactivation.
UV Absorption Spectrum
8-MOP exhibits strong absorption in the UVA range (320-400 nm) and also in the UVB and UVC regions.[2][3] The absorption spectrum can be influenced by the solvent. In alcohol, 8-MOP displays major absorption maxima at approximately 219 nm, 249 nm, and 300 nm.[1]
Molar Absorptivity
The molar absorptivity (or molar extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. This quantitative parameter is crucial for determining the efficiency of photoactivation and for analytical quantification.
| Wavelength (nm) | Molar Absorptivity (log ε) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| 219 | 4.32 | 20,893 | Alcohol |
| 249 | 4.35 | 22,387 | Alcohol |
| 300 | 4.06 | 11,482 | Alcohol |
Table 1: Molar absorptivity of this compound at its absorption maxima in alcohol.[1]
Photochemical Reactions of this compound
Upon absorbing UVA radiation, 8-MOP is excited from its ground state to a singlet excited state, which can then undergo intersystem crossing to a longer-lived triplet excited state. This triplet state is highly reactive and is responsible for the subsequent photochemical reactions with DNA.
Intercalation into DNA
In the absence of light, 8-MOP intercalates into the DNA double helix, positioning itself between adjacent base pairs. This non-covalent interaction is a prerequisite for the subsequent photochemical reactions.
Formation of DNA Photoadducts
The primary mechanism of 8-MOP's therapeutic action involves the formation of covalent adducts with pyrimidine bases in DNA, particularly thymine.[4] This process occurs in two main steps:
-
Monoadduct Formation: The excited 8-MOP molecule can form a [2+2] cycloaddition reaction with the 5,6-double bond of a thymine base. This can occur via either the furan ring (forming a furan-side monoadduct) or the pyrone ring (forming a pyrone-side monoadduct) of the 8-MOP molecule. Furan-side monoadducts are the major initial photoproduct.[5][6]
-
Interstrand Crosslink (ICL) Formation: A furan-side monoadduct, upon absorbing a second UVA photon, can react with a thymine base on the complementary DNA strand, forming an interstrand crosslink (ICL).[4][5] ICLs are highly cytotoxic lesions that block DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Photochemical Reaction Pathway of 8-MOP with DNA.
Quantum Yields of Photoreactions
The quantum yield (Φ) of a photoreaction is the fraction of absorbed photons that result in a specific photochemical event. It is a critical parameter for understanding the efficiency of photoproduct formation.
| Photochemical Event | Quantum Yield (Φ) | Wavelength (nm) | Reference |
| Initial Adduct Formation | 0.0065 ± 0.0004 | 341.5 | [4] |
| Conversion of Furan-side Monoadduct to Diadduct (ICL) | 0.028 ± 0.004 | 341.5 | [4][5] |
Table 2: Quantum yields for 8-MOP-DNA photoadduct formation.
Cellular Signaling Pathways Modulated by 8-MOP Photochemistry
The formation of 8-MOP-DNA adducts triggers a cascade of cellular responses, ultimately leading to the therapeutic effects observed in PUVA therapy. These responses involve the activation of various signaling pathways related to cell cycle arrest, apoptosis, and immunomodulation.
Induction of Apoptosis
The DNA damage caused by 8-MOP and UVA is a potent inducer of apoptosis (programmed cell death). This is a key mechanism for eliminating hyperproliferating cells in psoriasis and malignant cells in cutaneous T-cell lymphoma.
Simplified Apoptosis Signaling Pathway Induced by 8-MOP/UVA.
Studies have shown that 8-MOP in combination with UVA can induce apoptosis through the upregulation of the tumor suppressor protein p53.[7] This leads to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, commitment to apoptosis.
Modulation of Cytokine Signaling
PUVA therapy has significant immunomodulatory effects, which are mediated in part by altering the production of various cytokines. This is particularly relevant in the treatment of inflammatory skin conditions like psoriasis. Treatment with 8-MOP and UVA has been shown to augment the expression of Th1 cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), while reducing the expression of Th2 cytokines like IL-4 and IL-10.[8][9] This shift in the cytokine profile can help to resolve the inflammatory infiltrate in psoriatic lesions.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the photochemical properties of 8-MOP.
UV-Visible Spectrophotometry for Absorption Spectrum and Molar Absorptivity
Objective: To determine the UV absorption spectrum and molar absorptivity of 8-MOP.
Methodology:
-
Sample Preparation: Prepare a stock solution of 8-MOP of known concentration in a suitable solvent (e.g., ethanol or methanol).[10] Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record the absorption spectrum of the solvent to be used as a blank.
-
Record the absorption spectra of the different concentrations of 8-MOP solutions over a wavelength range of 200-400 nm.[10]
-
-
Data Analysis:
-
Determine the wavelengths of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εbc), plot absorbance (A) at λmax versus concentration (c). The slope of the resulting linear plot will be the molar absorptivity (ε), given a known path length (b), typically 1 cm.
-
Workflow for UV-Vis Spectrophotometry of 8-MOP.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for DNA Adduct Quantification
Objective: To identify and quantify 8-MOP-DNA monoadducts and interstrand crosslinks.
Methodology:
-
Sample Preparation:
-
Treat cells or isolated DNA with 8-MOP and irradiate with UVA at a specific dose.
-
Isolate the DNA from the treated cells.
-
Enzymatically digest the DNA to individual nucleosides or short oligonucleotides.[11]
-
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[11][12]
-
LC Separation: Separate the digested DNA components using a suitable HPLC column and gradient elution.
-
MS/MS Detection:
-
Ionize the separated components using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Select the precursor ions corresponding to the expected masses of the 8-MOP-DNA adducts.
-
Fragment the precursor ions and detect the characteristic product ions to confirm the identity of the adducts.
-
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification of the adducts.[11]
Conclusion
This compound is a photochemically active compound with well-defined UV absorption properties that are fundamental to its therapeutic applications. Upon UVA irradiation, it forms covalent adducts with DNA, leading to cell cycle arrest, apoptosis, and immunomodulation. A thorough understanding of its photochemical parameters, such as molar absorptivity and quantum yields, is essential for optimizing its clinical use and for the development of novel photochemotherapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of 8-MOP and other photosensitizing compounds.
References
- 1. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemistry of the furan-side this compound-thymidine monoadduct inside the DNA helix. Conversion to diadduct and to pyrone-side monoadduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular dosimetry of 8-MOP + UVA-induced DNA photoadducts in Saccharomyces cerevisiae: correlation of lesions number with genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoactivational cytokine-modulatory action of this compound plus ultraviolet A in lymphocytes, monocytes, and cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of cytokine production by this compound and UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of this compound-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Methoxypsoralen (8-MOP) DNA Intercalation and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Methoxypsoralen (8-MOP), a naturally occurring furocoumarin, is a potent photosensitizing agent with significant applications in molecular biology and clinical medicine, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1][2] Its therapeutic efficacy stems from its ability to interact with DNA and, upon photoactivation by UVA light, form covalent adducts that can inhibit DNA replication and transcription. This guide provides a comprehensive technical overview of the molecular mechanisms governing 8-MOP's interaction with DNA, focusing on its dual-mode binding, sequence specificity, and the experimental methodologies used to elucidate these properties.
Mechanism of 8-MOP DNA Interaction
The interaction of 8-MOP with DNA in the absence of light is a prerequisite for its photobiological activity. This non-covalent binding is characterized by a dynamic, concentration-dependent equilibrium between two primary modes: intercalation and minor groove binding.
2.1 Dual-Mode Binding
At low concentrations, 8-MOP preferentially intercalates between DNA base pairs.[1] This process is primarily entropy-driven and endothermic.[1][3] As an intercalator, the planar 8-MOP molecule inserts itself into the space between adjacent base pairs of the DNA double helix.
Conversely, at higher drug-to-DNA ratios, 8-MOP shifts to binding externally to the DNA, likely in the minor groove.[1][3] This external binding is an exothermic process and can induce some compaction of the DNA structure.[1][3]
2.2 Photoactivation and Covalent Adduct Formation
Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), the intercalated 8-MOP becomes photoactivated, leading to the formation of covalent adducts with pyrimidine bases, primarily thymine.[4] This process occurs via a [2+2] cycloaddition reaction. Two types of photoadducts can be formed:
-
Monoadducts: 8-MOP can form a covalent bond with a single pyrimidine base on one strand of the DNA. This can occur at either the 3,4 (pyrone) or 4',5' (furan) end of the 8-MOP molecule.[4]
-
Interstrand Crosslinks (ICLs): A furan-side monoadduct can absorb a second photon and react with a pyrimidine on the complementary DNA strand, forming a diadduct that covalently links the two strands of the DNA helix.[4] This cross-linking is a critical lesion that blocks DNA replication and transcription.
Binding Site Specificity
8-MOP does not bind randomly to DNA; it exhibits a preference for certain sequences. The primary determinant of 8-MOP binding and photoadduct formation is the presence of a 5'-TA or 5'-TpA dinucleotide sequence.[5] The local sequence context, including flanking bases, can also influence the reactivity of these sites.[5]
Quantitative Data
The interaction of 8-MOP with DNA has been quantified using various biophysical techniques. The following tables summarize key quantitative parameters.
| Parameter | Value | DNA Type | Method | Reference |
| Dissociation Constant (Kd) | 1.1 x 10-3 M | AT-DNA | UV/Vis Spectroscopy | [6] |
| Parameter | Value | Conditions | Method | Reference |
| Binding Stoichiometry | 1 molecule of 8-MOP per ~8 base pairs | Low drug load | Fluorescence Quenching | [1][3] |
Experimental Protocols
This section details the methodologies for key experiments used to study 8-MOP-DNA interactions.
5.1 UV-Visible Spectrophotometric Titration
This method is used to determine the binding affinity of 8-MOP to DNA by monitoring changes in the absorbance spectrum upon complex formation.
-
Materials:
-
This compound (8-MOP) stock solution (in a suitable solvent like DMSO, then diluted in buffer)
-
DNA solution (e.g., calf thymus DNA or a specific oligonucleotide) of known concentration in a buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Matched buffer for blank and dilutions
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of solutions with a fixed concentration of 8-MOP and increasing concentrations of DNA.[6]
-
Use a reference cuvette containing only the buffer.
-
Record the UV-Vis absorption spectrum (e.g., from 230 to 400 nm) for each solution.[6]
-
Correct the spectra for the absorbance of DNA itself.[6]
-
Monitor the change in absorbance at a specific wavelength (e.g., 302 nm) as a function of DNA concentration.[6]
-
The data can be fit to a suitable binding model to determine the dissociation constant (Kd).[6]
-
5.2 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of 8-MOP to DNA, providing a complete thermodynamic profile of the interaction.
-
Materials:
-
High-sensitivity Isothermal Titration Calorimeter
-
8-MOP solution in degassed buffer
-
DNA solution in the same, matched, and degassed buffer
-
-
Procedure:
-
Thoroughly dialyze both the 8-MOP and DNA solutions against the same buffer to minimize heats of dilution.
-
Degas both solutions before loading into the calorimeter.
-
Load the DNA solution into the sample cell and the 8-MOP solution into the injection syringe.[7][8]
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.[9]
-
Perform a control titration by injecting the 8-MOP solution into the buffer alone to determine the heat of dilution.
-
Carry out the titration of 8-MOP into the DNA solution.
-
Integrate the heat flow peaks for each injection and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).[7]
-
5.3 DNase I Footprinting
This technique identifies the specific DNA sequences where 8-MOP binds by protecting them from enzymatic cleavage by DNase I.
-
Materials:
-
DNA fragment of interest, radioactively or fluorescently end-labeled on one strand
-
This compound
-
DNase I
-
DNase I digestion buffer (containing Mg2+ and Ca2+)
-
Stop solution (e.g., containing EDTA)
-
Denaturing polyacrylamide gel
-
-
Procedure:
-
Incubate the end-labeled DNA with varying concentrations of 8-MOP.[10][11] A control reaction with no 8-MOP is essential.
-
Add DNase I to each reaction to achieve partial digestion (on average, one cut per DNA molecule).[10][11]
-
Stop the digestion reaction by adding a stop solution.[10][11]
-
Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.[10][11]
-
Visualize the DNA fragments (e.g., by autoradiography for radioactive labels).
-
The binding sites of 8-MOP will appear as "footprints," which are gaps in the ladder of DNA fragments compared to the control lane, indicating protection from DNase I cleavage.
-
5.4 Analysis of Interstrand Crosslinks by Denaturing Gel Electrophoresis
This method is used to detect and quantify the formation of 8-MOP-induced interstrand crosslinks.
-
Materials:
-
Plasmid or linear DNA
-
This compound
-
UVA light source (365 nm)
-
Denaturing solution (e.g., containing formamide or alkali)
-
Agarose gel
-
DNA stain (e.g., ethidium bromide or SYBR Green)
-
-
Procedure:
-
Incubate the DNA with 8-MOP.
-
Irradiate the mixture with UVA light for a defined period to induce crosslinking.[12]
-
Denature the DNA samples by heating in a denaturing solution.[8]
-
Run the denatured samples on an agarose gel.[8]
-
Stain the gel to visualize the DNA.
-
Non-crosslinked DNA will denature into single strands and migrate faster through the gel. DNA containing interstrand crosslinks will not fully denature and will migrate slower, appearing as a band corresponding to the size of the double-stranded DNA.[8] The intensity of this band can be quantified to estimate the extent of crosslinking.
-
5.5 Psora-seq for Genome-wide Supercoiling Analysis
Psora-seq is a high-throughput sequencing method that maps DNA supercoiling across the genome by leveraging the preferential binding of psoralen to underwound (negatively supercoiled) DNA.
-
Materials:
-
Biotinylated psoralen derivative
-
Cells or organisms of interest
-
UVA crosslinker
-
DNA extraction and fragmentation reagents/equipment (e.g., sonicator)
-
Streptavidin-coated magnetic beads
-
Reagents for next-generation sequencing library preparation
-
-
Procedure:
-
Crosslink the psoralen to DNA in vivo using UVA light.[5][13][14]
-
Use streptavidin-coated magnetic beads to enrich for the biotinylated psoralen-crosslinked DNA fragments.[5][13][14]
-
Prepare sequencing libraries from both the enriched (pull-down) and unenriched (input) DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data by comparing the read counts in the pull-down and input samples to identify regions of the genome with high and low psoralen binding, which correspond to regions of negative and positive supercoiling, respectively.[15]
5.6 HPLC-MS/MS for Adduct Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of 8-MOP-DNA adducts.
-
Materials:
-
8-MOP treated and UVA irradiated DNA
-
Enzymes for DNA digestion to nucleosides (e.g., nuclease P1, alkaline phosphatase)
-
HPLC system with a suitable column (e.g., C18)
-
Tandem mass spectrometer
-
Isotopically labeled internal standards for monoadducts and crosslinks
-
-
Procedure:
-
Isolate DNA from cells or tissues treated with 8-MOP and UVA.
-
Enzymatically digest the DNA to individual nucleosides and adducts.[16]
-
Add known amounts of isotopically labeled internal standards.
-
Separate the nucleosides and adducts using HPLC.[16]
-
Detect and quantify the specific adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[16] The ratio of the signal from the native adduct to the internal standard allows for accurate quantification.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to 8-MOP's mechanism of action and its analysis.
Caption: Mechanism of Action for PUVA Therapy.
References
- 1. Integrated computational approach to the analysis of RNA-seq data reveals new transcriptional regulators of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bento.bio [bento.bio]
- 4. A validated UHPLC-MS/MS method for simultaneous quantification of 9 exocyclic DNA adducts induced by 8 aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Genomic Supercoiling Mapping Using Psora-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNase I footprinting [gene.mie-u.ac.jp]
- 10. oncology.wisc.edu [oncology.wisc.edu]
- 11. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of DNA Adduct Formation in Rat Lungs by a Micro-HPLC/MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of 8-Methoxypsoralen DNA Adducts: A Technical Guide to Monoadducts Versus Crosslinks
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-methoxypsoralen (8-MOP), a naturally occurring furocoumarin, is a potent photosensitizing agent utilized in PUVA (psoralen + UVA) therapy for various skin disorders like psoriasis and vitiligo. Its therapeutic efficacy stems from its ability to intercalate into DNA and, upon photoactivation by ultraviolet A (UVA) radiation, form covalent adducts with pyrimidine bases, primarily thymine. These DNA adducts can be categorized into two main types: monoadducts and interstrand crosslinks (ICLs). The formation of these distinct adducts triggers different cellular responses and DNA repair pathways, making the understanding of their differential formation crucial for optimizing therapeutic strategies and mitigating potential genotoxic side effects. This technical guide provides an in-depth exploration of the mechanisms governing the formation of 8-MOP monoadducts and crosslinks, methods for their quantification, and the cellular repair pathways they activate.
Mechanism of 8-MOP Adduct Formation
The formation of 8-MOP DNA adducts is a two-step photochemical process. Initially, the planar 8-MOP molecule intercalates into the DNA double helix, preferentially at 5'-AT sites.
Step 1: Monoadduct Formation
Upon absorption of a UVA photon (320-400 nm), the intercalated 8-MOP molecule becomes electronically excited and can undergo a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent thymine residue. This reaction can occur at either the 3,4-pyrone or the 4',5'-furan end of the psoralen molecule, resulting in the formation of two types of monoadducts:
-
3,4-pyrone-side monoadducts: These are generally considered to be photochemically stable and do not proceed to form crosslinks.
-
4',5'-furan-side monoadducts: These are the crucial precursors to interstrand crosslinks.
Step 2: Interstrand Crosslink Formation
A furan-side monoadduct can absorb a second UVA photon, leading to a second [2+2] cycloaddition reaction with a thymine on the complementary DNA strand. This second reaction forms a covalent bridge between the two strands of the DNA, resulting in an interstrand crosslink. This process is favored when the furan-side monoadduct is formed at a 5'-TA sequence, allowing for the subsequent reaction with the thymine on the opposing strand.
Factors Influencing Monoadduct versus Crosslink Formation
The ratio of monoadducts to crosslinks is not fixed and can be influenced by several experimental parameters:
-
UVA Dose: The formation of crosslinks is a two-photon process, meaning its efficiency is highly dependent on the UVA dose. At low UVA fluences, monoadducts are the predominant lesion. As the UVA dose increases, the probability of a second photon absorption by a furan-side monoadduct increases, leading to a higher yield of crosslinks.
-
Wavelength: Longer UVA wavelengths (e.g., >380 nm) are more effective at converting existing furan-side monoadducts into crosslinks, while shorter UVA wavelengths can also contribute to the initial formation of monoadducts.
-
Split-Dose Protocols: A common experimental strategy to enrich for crosslinks involves a two-step irradiation. An initial low dose of UVA is used to generate a population of monoadducts. After a period of incubation (and sometimes washing to remove unbound 8-MOP), a second, higher dose of UVA is applied to convert the pre-formed furan-side monoadducts into crosslinks. For instance, a study on mastocytoma cells demonstrated that a second UVA dose of 2 J/cm² increased the percentage of crosslinks from 3.2% to 56.5%[1].
Data Presentation: Quantitative Analysis of 8-MOP Adduct Formation
The following tables summarize quantitative data on the formation of 8-MOP monoadducts and interstrand crosslinks in human cells under varying UVA irradiation doses.
Table 1: Formation of 8-MOP Interstrand Crosslinks (ICLs) in Human Cells
| UVA Dose (J/cm²) | 8-MOP ICLs per 10⁶ Nucleotides |
| 0.5 | 38 |
| 1.0 | 55 |
| 2.5 | 89 |
| 5.0 | 124 |
| 10.0 | 162 |
Data sourced from a study on human cells treated with 8-MOP and varying doses of UVA light, quantified by LC-MS/MS.
Table 2: Formation of 8-MOP Monoadducts (MAs) in Human Cells
| UVA Dose (J/cm²) | 8-MOP MA1 per 10⁶ Nucleotides | 8-MOP MA2 per 10⁶ Nucleotides | 8-MOP MA3 per 10⁶ Nucleotides | Total MAs per 10⁶ Nucleotides |
| 0.5 | 7.6 | 1.9 | 7.2 | 16.7 |
| 1.0 | 5.8 | 3.1 | 15.5 | 24.4 |
| 2.5 | 3.9 | 5.8 | 28.9 | 38.6 |
| 5.0 | 2.8 | 8.2 | 41.3 | 52.3 |
| 10.0 | 2.2 | 9.9 | 50.8 | 62.9 |
Data represents the yields of three distinct 8-MOP monoadducts quantified by LC-MS/MS in the same study as Table 1. The total MAs increased with the UVA dose.
Experimental Protocols
Detailed Methodology for DNA Extraction from Cultured Mammalian Cells for Adduct Analysis
This protocol is suitable for preparing high-quality genomic DNA from cultured mammalian cells for subsequent analysis of 8-MOP adducts by HPLC or LC-MS/MS.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL solution)
-
RNase A (10 mg/mL solution, heat-treated)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water or TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the culture dish with ice-cold PBS, then detach cells using a cell scraper in a minimal volume of PBS.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of cell lysis buffer per 1-5 million cells.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 56°C for 2-4 hours, or overnight, with gentle agitation until the solution is clear.
-
-
RNase Treatment:
-
Add RNase A to a final concentration of 50 µg/mL.
-
Incubate at 37°C for 1 hour.
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.
-
Mix gently by inverting the tube for 5-10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.
-
Mix and centrifuge as in the previous step.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M sodium acetate.
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
Mix gently by inverting the tube until a white DNA precipitate is visible.
-
Incubate at -20°C for at least 1 hour, or overnight for maximum yield.
-
-
DNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
DNA Resuspension:
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
-
Incubate at 65°C for 10-15 minutes to aid dissolution.
-
Store the DNA at 4°C for short-term use or -20°C for long-term storage.
-
Competitive ELISA Protocol for 8-MOP DNA Adduct Quantification
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of 8-MOP DNA adducts, which relies on the competition between the 8-MOP adducts in the sample and a known amount of immobilized 8-MOP-modified DNA for binding to a specific primary antibody.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.6)
-
8-MOP-modified DNA standard (for coating)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody specific for 8-MOP DNA adducts
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
DNA samples and standards
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of 8-MOP-modified DNA standard (e.g., 1-10 µg/mL in coating buffer).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare a mixture of the primary antibody and the DNA sample or standard in a separate tube. The final concentration of the primary antibody should be predetermined by titration.
-
Add 100 µL of this mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
The concentration of 8-MOP adducts in the sample is inversely proportional to the signal intensity. A standard curve is generated using known concentrations of 8-MOP-modified DNA to quantify the adducts in the unknown samples.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Formation of 8-MOP monoadducts and interstrand crosslinks.
References
cellular uptake and subcellular localization of 8-Methoxypsoralen
An In-depth Technical Guide to the Cellular Uptake and Subcellular Localization of 8-Methoxypsoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (8-MOP), a naturally occurring furanocoumarin, is a potent photosensitizing agent widely utilized in photochemotherapy, particularly in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to penetrate cells, localize to specific subcellular compartments, and, upon photoactivation by UVA light, form covalent adducts with cellular macromolecules, primarily DNA.[1][3] Understanding the kinetics of cellular uptake and the precise subcellular distribution of 8-MOP is paramount for optimizing therapeutic protocols, enhancing efficacy, and mitigating potential side effects. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and subcellular localization of 8-MOP, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.
Cellular Uptake of this compound
The entry of 8-MOP into cells is a critical first step for its pharmacological activity. Studies have elucidated that the primary mechanism governing this process is passive diffusion.
Mechanism of Uptake
Influence of Administration Route on Cellular Uptake
The route of 8-MOP administration significantly impacts its concentration in different skin layers. Topical application, either as a cream or in a bath, results in substantially higher concentrations of 8-MOP in the epidermis compared to oral administration.[5] Conversely, oral administration leads to higher and more sustained concentrations in the dermis.[5] This differential distribution is a crucial consideration for tailoring treatment to pathologies localized in specific skin compartments.
Quantitative Data on 8-MOP Uptake and Binding
The following tables summarize the available quantitative data on 8-MOP cellular uptake, concentration in skin layers, receptor binding affinity, and cytotoxicity.
Table 1: 8-MOP Concentration in Human Skin Layers Following Different Administration Routes
| Administration Route | Skin Layer | Concentration (mean ± s.e. mean) | Time Point | Reference |
| Oral | Epidermis | 27.0 ± 25.3 pg mm⁻³ | 1 hour post-ingestion | [5] |
| Oral | Papillary Dermis | 20.2 ± 3.1 pg mm⁻³ | 1 hour post-ingestion | [5] |
| Oral | Papillary Dermis | 16.2 ± 2.2 pg mm⁻³ | 2 hours post-ingestion | [5] |
| Cream (Topical) | Epidermis | 128.0 ± 22.6 pg mm⁻³ | Immediately after application | [5] |
| Cream (Topical) | Papillary Dermis | 7.1 ± 2.8 pg mm⁻³ | Immediately after application | [5] |
| Bath (Topical) | Papillary Dermis | 8.8 ± 3.1 pg mm⁻³ | Immediately after application | [5] |
Table 2: Psoralen Receptor Binding in Human Epithelial Carcinoma Cells
| Receptor Class | Dissociation Constant (Kd) | Receptor Density (receptors per cell) | Reference |
| High Affinity | 19 nM | 1.8 x 10⁵ | [6] |
| Low Affinity | 4 µM | 7.1 x 10⁶ | [6] |
Table 3: Cytotoxicity of 8-MOP in Human Gastric Cancer Cell Lines
| Cell Line | IC₅₀ Value | Reference |
| AGS | 280.1 µM | [7] |
| SNU1 | 222.5 µM | [7] |
Subcellular Localization of this compound
Following cellular uptake, 8-MOP distributes among various subcellular compartments, where it can exert its biological effects, particularly after photoactivation.
Nuclear Localization
The nucleus is a primary site of 8-MOP localization. Autoradiographic studies using tritiated 8-MOP in psoriatic skin have shown its presence within the nucleus of various cell types.[8] Fluorescence microscopy has further confirmed the incorporation of 8-MOP into the nuclei of human oral mucosa cells.[9] The nuclear localization is of high significance as its primary molecular target is DNA. Upon UVA irradiation, 8-MOP intercalates into the DNA helix and forms monoadducts and interstrand cross-links with pyrimidine bases, which is central to its therapeutic and cytotoxic effects.[1][3]
Cytoplasmic and Membranous Localization
8-MOP is also detected in the cytoplasm of cells.[6][8] Some evidence also points towards its association with cellular membranes.[6] The presence of 8-MOP in these compartments suggests that it may have biological targets and effects beyond DNA.
Mitochondrial and Endoplasmic Reticulum Association
While direct evidence for stable localization is still emerging, some studies suggest an interaction of 8-MOP with mitochondria and the endoplasmic reticulum. Electron microscopy of Candida albicans treated with 8-MOP and UVA revealed significant alterations in mitochondrial morphology, implying a potential localization or effect within this organelle.[10] Furthermore, the observed increase in MHC class I expression following PUVA treatment is thought to be driven by the degradation of cytoplasmic proteins and subsequent transport of peptides to the endoplasmic reticulum, suggesting a potential indirect effect on this organelle's function.[11]
Experimental Protocols
A variety of experimental techniques have been employed to investigate the cellular uptake and subcellular localization of 8-MOP.
Cellular Uptake Kinetics Assay
-
Objective: To determine the rate and mechanism of 8-MOP uptake into cells.
-
Methodology:
-
Human lymphoid cells are suspended in a suitable buffer.
-
A known concentration of 8-MOP is added to the cell suspension.
-
Aliquots of the suspension are taken at various time points (e.g., 2, 5, 10, 30, 60 minutes).
-
The cells are separated from the supernatant by centrifugation.
-
The concentration of 8-MOP in the supernatant is measured using liquid chromatography.
-
The amount of 8-MOP taken up by the cells is calculated by subtracting the supernatant concentration from the initial concentration.
-
The experiment is repeated at different temperatures (e.g., 4°C, 25°C, 37°C) and with varying initial concentrations of 8-MOP to assess temperature dependence and saturability.[4]
-
Autoradiography for Subcellular Localization
-
Objective: To visualize the localization of radiolabeled 8-MOP within cells and tissues.
-
Methodology:
-
Slices of tissue (e.g., psoriatic skin) are incubated with tritiated 8-MOP ([³H]8-MOP).
-
The tissue slices are then exposed to UVA irradiation to induce photobinding.
-
The tissues are fixed, sectioned, and coated with a photographic emulsion.
-
After an exposure period, the emulsion is developed.
-
The distribution of silver grains, which indicates the location of [³H]8-MOP, is observed under a microscope.[8]
-
Fluorescence Microscopy
-
Objective: To visualize the subcellular distribution of 8-MOP based on its intrinsic fluorescence.
-
Methodology:
-
Cells (e.g., oral mucosa cells) are treated with 8-MOP.
-
The cells are then observed using a fluorescence microscope with appropriate excitation and emission filters.
-
Changes in fluorescence intensity and spectral shifts can provide information about the local environment of the 8-MOP molecules.[9]
-
Cellular Fractionation
-
Objective: To quantitatively determine the distribution of 8-MOP among different subcellular organelles.
-
Methodology:
-
Cells are incubated with radiolabeled 8-MOP.
-
The cells are then lysed, and the subcellular fractions (e.g., nuclei, mitochondria, cytoplasm, membranes) are separated by differential centrifugation.
-
The amount of radioactivity in each fraction is measured to determine the concentration of 8-MOP.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To achieve highly sensitive and specific quantification of 8-MOP in biological samples.
-
Methodology:
-
Skin biopsies are obtained and sectioned horizontally.
-
8-MOP is extracted from the tissue homogenates.
-
The extract is analyzed by LC-MS/MS, which separates 8-MOP from other components and allows for its precise quantification.[5]
-
Signaling Pathways and Cellular Processes Influenced by 8-MOP
The subcellular localization of 8-MOP is directly related to its influence on various cellular signaling pathways and processes, particularly upon photoactivation.
DNA Damage and Apoptosis Signaling
The nuclear localization of 8-MOP and its subsequent photo-induced DNA cross-linking can trigger DNA damage response pathways. In human gastric cancer cells, 8-MOP alone has been shown to induce apoptosis by upregulating the tumor suppressor p53 and activating caspase-3.[7] This process is linked to the phosphorylation of PI3K, ERK2, and STAT3.[7]
Inhibition of Metastasis
In the same gastric cancer cell model, 8-MOP was found to inhibit metastasis by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9.[7]
Modulation of Immune Responses
Photoactivated 8-MOP can influence the immune system. One proposed mechanism involves an increase in the surface expression of MHC class I molecules on cells, which is thought to be driven by the degradation of cytoplasmic proteins and the transport of the resulting peptides to the endoplasmic reticulum.[11] Additionally, PUVA therapy has been shown to modulate T-cell cytokine profiles, promoting a shift from a Th2 to a Th1 response.[12]
Conclusion
The cellular uptake of this compound is a rapid process mediated by passive diffusion, with the route of administration dictating its concentration in different skin layers. Its subcellular localization is widespread, with the nucleus being a key site of action due to its interaction with DNA. However, its presence in the cytoplasm, membranes, and its effects on mitochondria and the endoplasmic reticulum suggest a broader range of biological activities. A thorough understanding of these fundamental processes, aided by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development and refinement of 8-MOP-based therapies. Future research should aim to further elucidate the molecular interactions of 8-MOP within various subcellular compartments to fully unravel its complex mechanisms of action.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. This compound-DNA adducts in patients treated with this compound and ultraviolet A light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinetics of this compound penetration into human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spatial distribution of this compound penetration into human skin after systemic or topical administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiographic localization of this compound in psoriasis skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for uptake of this compound and 5-methoxypsoralen by cellular nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound plus 365 nm UVA light on Candida albicans cells. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoactivated this compound treatment causes a peptide-dependent increase in antigen display by transformed lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of T lymphocytes with this compound plus ultraviolet A induces transient but biologically active Th1-skewing cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Photochemotherapy: A Technical History of Psoralens in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens, a class of naturally occurring furocoumarins, represent a cornerstone in the history of photochemotherapy. Their journey from ancient remedies to highly specific, light-activated drugs is a testament to centuries of observation and scientific inquiry. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of psoralens in medicine, with a focus on the quantitative data, experimental protocols, and molecular pathways that underpin their therapeutic applications.
Ancient Origins: The Empirical Use of Psoralen-Containing Plants
The use of psoralens in medicine predates modern scientific understanding by millennia. Ancient Egyptian and Indian civilizations independently discovered the therapeutic properties of plants containing these photosensitizing compounds.
-
Ancient Egypt (c. 2000 BC): The Ebers Papyrus, one of the oldest medical texts, describes the use of the juice of Ammi majus (Bishop's Weed) to treat patches of vitiligo. Patients would ingest the plant extract and then expose their skin to sunlight, a rudimentary form of what we now know as PUVA (Psoralen + UVA) therapy.[1][2][3][4]
-
Ancient India (c. 1200-2000 BC): The Atharva Veda, an ancient Hindu scripture, mentions the use of the seeds of the "Bavachee" plant (Psoralea corylifolia) in conjunction with sunlight to treat "leucoderma" (vitiligo).[5]
These early uses were entirely empirical, relying on the observable phenomenon of sun-induced repigmentation in the presence of these specific plant extracts.
The Scientific Era: Isolation, Characterization, and the Birth of PUVA
The 20th century marked a paradigm shift in the understanding of psoralens, moving from anecdotal use to rigorous scientific investigation.
Isolation and Chemical Identification
In the 1930s and 1940s, extensive research, particularly in Egypt, led to the isolation and characterization of the active compounds from Ammi majus. The most important of these were identified as 8-methoxypsoralen (8-MOP, also known as methoxsalen or xanthotoxin) and 5-methoxypsoralen (5-MOP, also known as bergapten).[4][6]
The Advent of Modern Photochemotherapy (PUVA)
The 1970s witnessed the development of modern PUVA therapy. A pivotal moment was the development of high-intensity artificial UVA light sources at Harvard in 1974.[7] This allowed for controlled and precise dosing of UVA radiation, a significant advancement over the unpredictable nature of sunlight. The term "PUVA" was coined to describe the combined use of Psoralen and UVA light.[2][8] This breakthrough led to a surge in clinical research and the establishment of PUVA as a mainstream dermatological treatment.
Mechanism of Action: From DNA Cross-linking to Cell Signaling
The therapeutic effects of psoralens are primarily attributed to their photoactivation by UVA light, leading to a cascade of cellular events.
The Canonical Pathway: DNA Intercalation and Cross-linking
The most well-characterized mechanism of action of psoralens involves their interaction with DNA. Psoralens are planar molecules that intercalate between the base pairs of DNA, particularly at 5'-TpA sites.[9] Upon activation by UVA radiation (320-400 nm), psoralens form covalent bonds with pyrimidine bases (thymine and cytosine).[9] This can result in two types of photoadducts:
-
Monoadducts: The psoralen molecule binds to a single pyrimidine base.
-
Diadducts (Interstrand Cross-links - ICLs): The psoralen molecule binds to pyrimidine bases on opposite strands of the DNA double helix, forming an interstrand cross-link.
These ICLs are highly cytotoxic as they block DNA replication and transcription, ultimately leading to apoptosis. This antiproliferative effect is the basis for PUVA's efficacy in hyperproliferative skin disorders like psoriasis.
A Non-Canonical Pathway: Interaction with Cell Surface Receptors
More recent research has uncovered a DNA-independent mechanism of action for psoralens involving cell surface signaling. Photoactivated psoralens have been shown to inhibit the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR).[10][11][12][13] This inhibition is not due to direct competition for the binding site but rather an indirect mechanism that involves the phosphorylation of the EGFR, leading to a decrease in its affinity for EGF and an inhibition of its tyrosine kinase activity.[10][11] This disruption of growth factor signaling contributes to the antiproliferative effects of PUVA.
Clinical Applications and Efficacy
PUVA therapy has been successfully employed in the treatment of a variety of skin disorders.
Psoriasis
PUVA is a highly effective treatment for severe, recalcitrant psoriasis.[1][8]
| Clinical Trial Data for PUVA in Psoriasis | |
| Parameter | Result |
| PASI 75 (75% improvement in Psoriasis Area and Severity Index) | Achieved in 80.4% of patients in a large-scale retrospective study.[14] |
| PASI 90 (90% improvement) | Achieved in 44.1% of patients.[14] |
| Mean number of treatments to clearance | Approximately 20 (range 15-25).[1] |
| Mean cumulative UVA dose for clearance (European trials) | 79-103 J/cm².[1] |
| Mean cumulative UVA dose for clearance (US trial) | 245 J/cm².[1] |
Vitiligo
PUVA therapy can induce repigmentation in patients with vitiligo, although the response can be variable.[1][3]
| Clinical Trial Data for PUVA in Vitiligo | |
| Parameter | Result |
| Repigmentation Rate | 50-75% in responsive patients, particularly on the face and trunk.[15] |
| Number of Sessions Required | Often requires prolonged treatment of 100-200 sessions.[1] |
| Factors Influencing Response | Darker skinned individuals tend to respond better. Lesions on the head, neck, and hairy areas show the best response.[1] |
Cutaneous T-Cell Lymphoma (CTCL)
PUVA is an effective therapy for mycosis fungoides, the most common type of CTCL.[7]
| Clinical Trial Data for PUVA in Cutaneous T-Cell Lymphoma | |
| Study Population | Response Rate |
| 37 patients with resistant CTCL (extracorporeal photochemotherapy) | 27 responded (73%), with an average 64% decrease in cutaneous involvement.[16] |
| 87 patients with early-stage mycosis fungoides (PUVA + low-dose interferon-α) | Complete remission in 70 patients (80.5%), overall response rate of 97.8%.[17] |
| 66 patients with mycosis fungoides who achieved complete remission with PUVA | 33 (50%) remained in complete remission after a median follow-up of 94 months.[18] |
Experimental Protocols
Determination of Minimal Phototoxic Dose (MPD)
The MPD is the lowest dose of UVA that produces a faint, well-defined erythema 72-96 hours after exposure to psoralen. It is a critical parameter for determining the initial UVA dose in PUVA therapy.[1][19]
Protocol:
-
The patient ingests a standard dose of 8-MOP (e.g., 0.6 mg/kg).
-
After a specific time interval (typically 2 hours for oral psoralen), a template with several small apertures (e.g., 1-2 cm squares) is placed on a non-sun-exposed area of the patient's skin (e.g., the buttocks or lower back).[20][21]
-
Each aperture is exposed to a series of increasing UVA doses (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 J/cm²).[1]
-
The area is examined at 72 and 96 hours post-irradiation.[19]
-
The MPD is the lowest UVA dose that produced a discernible erythema.
-
The initial therapeutic UVA dose is typically a percentage of the MPD (e.g., 70%).[20]
Psoralen-DNA Cross-linking Assay (in vitro)
This assay is used to quantify the formation of psoralen-induced DNA interstrand cross-links.
Protocol:
-
Prepare a solution of DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., PBS).
-
Add the psoralen compound (e.g., 8-MOP or trimethylpsoralen) to the DNA solution and incubate in the dark to allow for intercalation.[22][23]
-
Expose the solution to UVA light (typically 365 nm) for a defined period.[22][23]
-
Denature the DNA by heating (e.g., 80°C for 5 minutes).[9]
-
Analyze the DNA by agarose gel electrophoresis.[9]
-
Interpretation: Non-cross-linked DNA will denature into single strands and migrate faster through the gel. Cross-linked DNA will remain double-stranded and migrate slower. The intensity of the band corresponding to double-stranded DNA is proportional to the extent of cross-linking.
Isolation and Characterization of Psoralens from Natural Sources
The isolation and purification of psoralens from plant material is a key process in drug development.
Example Protocol for Isolation of this compound from Ammi majus fruits:
-
Extraction: The dried and powdered fruits of Ammi majus are subjected to extraction with a suitable solvent, such as methanol, often using a Soxhlet apparatus.[24]
-
Fractionation: The crude extract is then subjected to column chromatography using a stationary phase like silica gel. A gradient of solvents (e.g., hexane, ethyl acetate) is used to separate the different components of the extract.
-
Purification: Fractions containing the desired psoralen are identified by thin-layer chromatography (TLC) and further purified by techniques such as preparative high-performance liquid chromatography (HPLC).
-
Characterization: The purified compound is then characterized using a variety of spectroscopic techniques to confirm its identity and purity:
-
UV-Visible Spectroscopy: To determine the absorption maxima. For 8-MOP, characteristic peaks are observed at approximately 219, 249, and 300 nm.[25]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The molecular ion peak for 8-MOP is at m/z 216.[25]
-
Regulatory Timeline and Future Directions
The therapeutic use of psoralens has been subject to regulatory approval to ensure patient safety.
| Timeline of Psoralen-Related FDA Approvals | |
| 1972 | Methotrexate approved for severe psoriasis.[26] |
| 1982 | Oral this compound (methoxsalen) in combination with UVA radiation (PUVA) approved for the treatment of severe, recalcitrant psoriasis.[27] |
| 1983 | Cyclosporine approved for clinical use, later used for psoriasis.[26] |
| 1987 | Extracorporeal photopheresis (a form of PUVA) investigated for cutaneous T-cell lymphoma.[16] |
| 2012 | FDA approves an additional manufacturer of methoxsalen, ensuring a steady supply for PUVA therapy.[28][29] |
The future of psoralen-based therapies may involve the development of new psoralen derivatives with improved safety profiles and greater efficacy. Additionally, a deeper understanding of the molecular pathways affected by psoralens could lead to the identification of new therapeutic targets and combination therapies.
Conclusion
The story of psoralens is a remarkable journey from ancient folk medicine to modern molecularly targeted therapy. For researchers and drug development professionals, the rich history and well-defined mechanisms of action of psoralens offer a powerful platform for further innovation. The continued exploration of their photochemical and photobiological properties holds promise for the development of even more effective treatments for a range of debilitating diseases.
References
- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Action spectra of topical psoralens: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-A Short Review and Comment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ECP versus PUVA for the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound—A Short Review and Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Patient’s Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of epidermal growth factor receptor tyrosine kinase activity in A431 human epidermoid cells following psoralen/ultraviolet light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and ultraviolet light A on EGF receptor (HER-1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Large‐Scale, Retrospective Analysis of Bath‐Psoralen Plus Ultraviolet A Therapy for Psoriasis: A Single‐Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Treatment of cutaneous T-cell lymphoma by extracorporeal photochemotherapy. Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prognosis in early stage cutaneous T-cell lymphoma treated with psoralen plus ultraviolet A irradiation and low-dose interferon-α: Long-term efficacy and survival according to conventional and emerging clinical endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news.cancerconnect.com [news.cancerconnect.com]
- 19. academic.oup.com [academic.oup.com]
- 20. dermnetnz.org [dermnetnz.org]
- 21. Minimal phototoxic dose (MPD) measurements for topical photochemotherapy using a semiautomated MPD tester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 23. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 24. researchgate.net [researchgate.net]
- 25. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Two Centuries of Progress in One Short Timeline [psoriasis.org]
- 27. Long-term risks of psoralen and UV-A therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. fiercepharma.com [fiercepharma.com]
- 29. FDA Approves Additional Manufacturer of Methoxsalen [prnewswire.com]
8-Methoxypsoralen's Role in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxypsoralen (8-MOP), a naturally occurring furanocoumarin, has long been a cornerstone of photochemotherapy, particularly in Psoralen + Ultraviolet A (PUVA) therapy for various skin disorders.[1][2] Beyond its photosensitizing capabilities, emerging research has illuminated the pro-apoptotic potential of 8-MOP, both independently and in conjunction with UVA irradiation.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning 8-MOP-induced apoptosis, offering a valuable resource for researchers and professionals in drug development. We will dissect the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for investigating this programmed cell death.
Introduction
This compound is a member of the psoralen family of furanocoumarins, traditionally used in PUVA therapy for conditions like psoriasis and vitiligo.[1] The therapeutic effects of PUVA are largely attributed to its ability to induce apoptosis in hyperproliferating or pathological cells, such as activated T-lymphocytes.[5][6] When activated by UVA light, 8-MOP intercalates into DNA, forming photoadducts that can lead to interstrand cross-linking, inhibiting DNA synthesis and ultimately triggering apoptosis.[1][7][8][9] More recently, studies have demonstrated that 8-MOP can induce apoptosis even without photoactivation, expanding its potential as an anti-cancer agent.[1][2][4] This guide will focus on the intricate signaling cascades initiated by 8-MOP that culminate in programmed cell death.
Signaling Pathways in 8-MOP-Induced Apoptosis
8-MOP leverages multiple signaling pathways to induce apoptosis, primarily converging on the intrinsic (mitochondrial) and p53-dependent pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central mechanism in 8-MOP-induced apoptosis.[2] This pathway is characterized by the following key events:
-
Reactive Oxygen Species (ROS) Generation: 8-MOP treatment can lead to a significant increase in intracellular ROS. The eradication of this ROS has been shown to abolish 8-MOP-induced apoptosis, highlighting its critical role.[2]
-
Mitochondrial Membrane Potential (MMP) Collapse: Increased ROS and other cellular stresses trigger a decrease in the mitochondrial membrane potential.[2]
-
Bcl-2 Family Protein Regulation: 8-MOP modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[2] This shift in balance promotes mitochondrial outer membrane permeabilization.
-
Cytochrome c and AIF Release: The permeabilized mitochondrial membrane releases key apoptotic factors, including cytochrome c and Apoptosis-Inducing Factor (AIF), into the cytoplasm.[2]
-
Caspase Activation: Cytosolic cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway. Caspase-9 then activates effector caspases like caspase-3, leading to the execution of apoptosis.[1]
Diagram: 8-MOP-Induced Intrinsic Apoptosis Pathway
Caption: The intrinsic apoptosis pathway induced by this compound.
p53-Dependent Pathway
In certain cancer cell lines, such as human gastric cancer cells, 8-MOP has been shown to induce apoptosis through a p53-dependent mechanism.[1]
-
p53 Upregulation: 8-MOP treatment leads to a dose-dependent increase in the expression of the tumor suppressor protein p53.[1]
-
Cell Cycle Arrest: Upregulated p53 can induce G1 cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[1]
-
Caspase-3 Activation: The p53-mediated apoptotic signal leads to the activation of caspase-3, a key executioner caspase.[1]
Diagram: 8-MOP-Induced p53-Dependent Apoptosis
Caption: The p53-dependent apoptosis pathway induced by this compound.
Role of MAP Kinases
The signaling pathways responsible for 8-MOP's effects have also been linked to the inactivation of key MAP kinases, including PI3K, ERK2, and STAT3.[1] Furthermore, inhibition of the ERK1/2 pathway has been implicated in 8-MOP-induced apoptosis in hepatocellular carcinoma cells.[2]
Quantitative Data on 8-MOP-Induced Apoptosis
The pro-apoptotic effects of 8-MOP are dose- and time-dependent. The following tables summarize key quantitative findings from various studies.
Table 1: IC50 Values of 8-MOP in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 h | 124.07 ± 6.89 | [2] |
| HepG2 | Hepatocellular Carcinoma | 48 h | 69.66 ± 6.50 | [2] |
| HCT-116 | Colorectal Carcinoma | 48 h | 121.15 ± 3.81 | [2] |
| BGC-823 | Gastric Cancer | 48 h | 162.91 ± 4.93 | [2] |
| SGC-7902 | Gastric Cancer | 48 h | 203.95 ± 9.43 | [2] |
| MCF-7 | Breast Cancer | 48 h | 153.85 ± 5.75 | [2] |
Table 2: Apoptosis Rates in SNU1 Gastric Cancer Cells Treated with 8-MOP for 24 hours
| 8-MOP Concentration (µM) | Sub-G1 Phase Population (%) | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
| 100 | 17.1 | 3.2 | 17.0 | [1][10] |
| 200 | 24.8 | 4.6 | 32.9 | [1][10] |
| 300 | 35.9 | 4.9 | 51.0 | [1][10] |
Table 3: Apoptosis Rates in HepG2 Cells Treated with 8-MOP for 48 hours
| 8-MOP Concentration (µM) | Apoptosis Rate (%) | Reference |
| 25 | 15.64 ± 0.97 | [2] |
| 50 | 20.3 ± 0.83 | [2] |
| 100 | 31.45 ± 1.53 | [2] |
Experimental Protocols
The investigation of 8-MOP-induced apoptosis relies on a set of well-established molecular and cellular biology techniques.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as SNU1 (gastric cancer) and HepG2 (hepatocellular carcinoma) are commonly used.[1][2]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
8-MOP Treatment: 8-MOP is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods (e.g., 24 or 48 hours).[1][2]
Apoptosis Assays
This is a widely used method to quantify apoptosis.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Protocol:
-
Harvest cells after 8-MOP treatment.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.[1]
-
This method assesses DNA content to identify cells in the sub-G1 phase, which is characteristic of apoptosis.
-
Protocol:
-
Harvest and wash cells.
-
Fix cells in cold 70% ethanol.
-
Wash to remove ethanol and resuspend in PBS containing RNase A and a DNA stain (e.g., DAPI or PI).[1]
-
Analyze by flow cytometry.
-
Diagram: Experimental Workflow for Apoptosis Assessment
Caption: General experimental workflow for assessing 8-MOP-induced apoptosis.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Protocol:
-
Lyse cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against target proteins (e.g., p53, caspase-3, PARP, Bax, Bcl-2).[1][2]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Conclusion
This compound is a potent inducer of apoptosis, acting through multiple, interconnected signaling pathways. The intrinsic mitochondrial pathway, often initiated by oxidative stress, and the p53-dependent pathway are central to its mechanism of action. The dose- and time-dependent pro-apoptotic effects of 8-MOP, demonstrated across various cancer cell lines, underscore its potential as a therapeutic agent beyond its traditional use in photochemotherapy. The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced molecular mechanisms of 8-MOP and for the development of novel anti-cancer strategies. This comprehensive understanding is crucial for harnessing the full therapeutic potential of this remarkable natural compound.
References
- 1. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Beyond this compound as the photosensitizer for extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Beyond this compound as the photosensitizer for extracorporeal photopheresis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Shadows: A Technical Guide to the UVA-Independent Biological Effects of 8-Methoxypsoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxypsoralen (8-MOP), a naturally occurring furanocoumarin, is a well-established photochemotherapeutic agent. Its clinical efficacy in treating skin disorders like psoriasis and vitiligo is primarily attributed to its ability to form covalent adducts with DNA upon activation by ultraviolet A (UVA) radiation, leading to the inhibition of cell proliferation and immunomodulatory effects. However, a growing body of evidence reveals that 8-MOP possesses inherent biological activities even in the absence of photoactivation. These "dark effects" are of significant interest for their potential therapeutic applications and for a more complete understanding of 8-MOP's pharmacological profile. This technical guide provides an in-depth exploration of the UVA-independent biological effects of 8-MOP, summarizing key findings, quantitative data, and experimental methodologies.
I. Anticancer Properties of 8-MOP without UVA Activation
Recent studies have highlighted the potential of 8-MOP as an anticancer agent, independent of its photosensitizing properties. These effects have been observed in various cancer cell lines, with gastric cancer cells showing particular sensitivity.
A. Inhibition of Cancer Cell Viability and Induction of Apoptosis
In the absence of UVA irradiation, 8-MOP has been shown to inhibit the viability of several human cancer cell lines in a dose-dependent manner. Notably, human gastric cancer cell lines, such as SNU1 and AGS, have demonstrated detectable IC50 values when treated with 8-MOP alone.[1] This cytotoxic effect is linked to the induction of apoptosis.[1]
B. Modulation of Key Signaling Pathways
The anticancer activity of 8-MOP in the dark is mediated through the modulation of several critical signaling pathways:
-
Upregulation of p53: 8-MOP treatment has been found to induce the expression of the tumor suppressor protein p53 in human gastric cancer cells. This upregulation is a key factor in the observed apoptosis.[1]
-
Inhibition of Metastasis-Related Proteins: 8-MOP has been shown to downregulate the expression of matrix metalloproteinases MMP-2 and MMP-9, as well as the transcription factor Snail, in a p53-independent manner.[1] This suggests a potential role for 8-MOP in inhibiting cancer cell migration, invasion, and metastasis.
-
Modulation of PI3K/ERK/STAT3 Signaling: The signaling pathways involving phosphoinositide 3-kinase (PI3K), extracellular signal-regulated kinase 2 (ERK2), and signal transducer and activator of transcription 3 (STAT3) have been identified as being involved in the effects of 8-MOP on SNU1 gastric cancer cells.[1]
Quantitative Data: Cytotoxicity of 8-MOP in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU1 | Gastric Cancer | 222.5 | [1] |
| AGS | Gastric Cancer | 280.1 | [1] |
Experimental Protocols
Cell Viability Assay: The viability of cancer cell lines following 8-MOP treatment was assessed using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates, treated with varying concentrations of 8-MOP for a specified period (e.g., 48 hours), and then incubated with MTT solution. The resulting formazan crystals were dissolved, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.
Apoptosis Analysis: Apoptosis was quantified using flow cytometry after staining cells with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis: To determine the expression levels of proteins such as p53, MMP-2, MMP-9, Snail, and components of the PI3K/ERK/STAT3 pathways, Western blot analysis was performed. Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest. Subsequent incubation with secondary antibodies and a chemiluminescent substrate allowed for the visualization and quantification of protein bands.
Signaling Pathway Diagram
Caption: 8-MOP's anticancer signaling pathways without UVA.
II. Immunomodulatory Effects in the Absence of UVA
Beyond its effects on cancer cells, 8-MOP exhibits immunomodulatory properties in the dark, primarily through its impact on lymphocytes.
A. Inhibition of Lymphocyte Proliferation
Studies have shown that 8-MOP, at therapeutically relevant concentrations and without UVA irradiation, can directly inhibit the proliferation of lymphocytes.[2] This effect was observed when lymphocyte proliferation was stimulated by a mitogen (HgCl2), but not by an antigen (tuberculin).[2] This suggests a selective inhibitory action on certain pathways of lymphocyte activation. The inhibition was transient, with lymphocyte proliferation returning to baseline levels 24 hours after 8-MOP administration.[2] Importantly, this effect was not due to a change in the ratio of B- and T-lymphocytes.[2] In contrast, some studies have reported that 8-MOP without UVA has no significant influence on the total number of lymphocytes.[3]
Experimental Protocol
Lymphocyte Proliferation Assay: Lymphocytes were isolated from psoriatic patients before and after oral administration of 8-MOP. The proliferation of these lymphocytes was stimulated in vitro using a mitogen (e.g., HgCl2) or an antigen (e.g., tuberculin). Proliferation was quantified by measuring the incorporation of 3H-thymidine into the DNA of the dividing cells. A decrease in 3H-thymidine incorporation in lymphocytes from patients treated with 8-MOP, compared to baseline, indicated an inhibitory effect on proliferation.
Logical Relationship Diagram
Caption: 8-MOP's selective inhibition of lymphocyte proliferation.
III. Direct Interaction with DNA in the Dark
The cornerstone of 8-MOP's photoactivated mechanism is its interaction with DNA. However, significant interactions occur even without UVA irradiation.
A. DNA Intercalation and Compaction
In the absence of UVA, 8-MOP can intercalate between the base pairs of DNA.[1][4][5] This non-covalent binding is the initial step required for the subsequent photochemical reactions upon UVA exposure.[4] Studies have shown that this dark binding of 8-MOP to DNA can induce a compaction of the DNA structure without causing severe structural disturbances.[1] The interaction is a two-step process: at low drug concentrations, 8-MOP likely intercalates into the DNA, which is an endothermic process. At higher concentrations, it is suggested to bind to the outside of the DNA, possibly in the minor groove, leading to DNA compaction in an exothermic process.[5]
Quantitative Data: 8-MOP DNA Binding
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 1.1 x 10⁻³ M | UV/Vis Absorption Spectroscopy | [6] |
| Binding Site Size | ~8 base pairs per 8-MOP molecule | Fluorescence Quenching | [5] |
Experimental Protocols
UV/Vis Absorption Spectroscopy: The intercalation of 8-MOP into DNA can be monitored by observing changes in its UV/Vis absorption spectrum. As 8-MOP intercalates, there is typically a bathochromic shift (shift to longer wavelengths) and a hypochromic effect (decrease in molar absorptivity). By titrating a solution of 8-MOP with increasing concentrations of DNA and monitoring the absorbance changes at a specific wavelength (e.g., 302 nm), a binding curve can be generated to calculate the dissociation constant (KD).
Fluorescence Quenching: The binding of 8-MOP to DNA can also be studied by monitoring the quenching of the fluorescence of a DNA-ethidium bromide complex. 8-MOP can quench this fluorescence in a non-competitive manner. Scatchard analysis of the fluorescence quenching data can be used to determine the binding parameters, such as the binding site size.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand (8-MOP) to a macromolecule (DNA). This technique can provide a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes, allowing for the characterization of the different binding modes (intercalation vs. external binding).
Experimental Workflow Diagram
Caption: Concentration-dependent interaction of 8-MOP with DNA.
IV. Other UVA-Independent Effects and Considerations
A. Metabolism
Like many xenobiotics, 8-MOP is metabolized in the liver by the cytochrome P450 enzyme system. Understanding its metabolism is crucial for predicting potential drug-drug interactions and for a complete pharmacokinetic profile, independent of its photoactivation.
B. Genotoxicity
While the primary genotoxic effects of 8-MOP are linked to UVA-induced DNA adducts, some studies have investigated its genotoxicity in the absence of light. In bacteria, 8-MOP has been shown to be mutagenic without UVA activation.[7] However, results regarding chromosomal aberrations and sister chromatid exchanges in human cells in vitro have been inconclusive.[7]
Conclusion
The biological effects of this compound are not solely dependent on its photoactivation by UVA radiation. In the dark, 8-MOP exhibits a range of activities, including anticancer effects through the modulation of key signaling pathways, immunomodulatory actions on lymphocytes, and direct, non-covalent interactions with DNA. These UVA-independent properties open new avenues for research and potential therapeutic applications. A deeper understanding of these "dark effects" is essential for drug development professionals seeking to repurpose this well-known drug or to develop new analogs with enhanced or more specific dark activities. Further research is warranted to fully elucidate the mechanisms underlying these effects and to explore their clinical relevance.
References
- 1. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dark effect of this compound (8-MOP) on lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (8-MOP) and UVA on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Studies on mechanism of this compound-DNA interaction in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (METHOXSALEN) PLUS ULTRAVIOLET RADIATION (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Protocol for 8-Methoxypsoralen (8-MOP) Induced DNA Cross-linking in vitro
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Methoxypsoralen (8-MOP) is a naturally occurring furocoumarin that, upon photoactivation by ultraviolet A (UVA) light, forms covalent adducts with DNA. This process can result in both monoadducts and highly cytotoxic interstrand cross-links (ICLs), which covalently link the two strands of the DNA double helix.[1][2] These ICLs are potent blockers of DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3] The ability of 8-MOP and UVA (a combination known as PUVA therapy) to inhibit cell proliferation has been utilized in the treatment of hyperproliferative skin disorders like psoriasis.[2] In a research setting, 8-MOP is a valuable tool for studying the cellular mechanisms of DNA damage and repair, particularly the pathways that resolve ICLs, such as the Fanconi anemia (FA) and nucleotide excision repair (NER) pathways.[4][5] This document provides a detailed protocol for inducing and quantifying 8-MOP-mediated DNA cross-linking in vitro.
Data Presentation
The efficiency of 8-MOP induced DNA cross-linking is dependent on both the concentration of 8-MOP and the dose of UVA irradiation. The following tables summarize quantitative data from studies on human cell lines.
Table 1: 8-MOP Induced DNA Adducts in Human Cells at Varying UVA Doses [1][2]
| 8-MOP Concentration | Cell Type | UVA Dose (J/cm²) | Interstrand Cross-links (ICLs) per 10⁶ Nucleotides | Monoadducts (MAs) per 10⁶ Nucleotides |
| 500 ng/mL | Human Skin Melanoma | 0.5 | 4.5 | Not Reported |
| 500 ng/mL | Human Skin Melanoma | 5.0 | 76 | Not Reported |
| Not Specified | Human Cells | 0.5 | Not specified, but total MAs were 20.2 | 20.2 |
| Not Specified | Human Cells | 10.0 | Not specified, but total MAs were 66.6 | 66.6 |
Table 2: Formation of 8-MOP Monoadducts (MAs) in Human Cells with Increasing UVA Dose [1]
| 8-MOP Concentration | Cell Type | UVA Dose (J/cm²) | 8-MOP-MA1 per 10⁶ Nucleotides | 8-MOP-MA2 per 10⁶ Nucleotides | 8-MOP-MA3 per 10⁶ Nucleotides |
| Not Specified | Human Cells | 0.5 | 7.6 | 1.9 | 7.2 |
| Not Specified | Human Cells | 10.0 | 2.2 | 9.9 | 50.8 |
Experimental Protocols
This section provides detailed methodologies for inducing 8-MOP DNA cross-links in cultured mammalian cells and for quantifying the resulting DNA damage.
Protocol 1: Induction of 8-MOP DNA Cross-linking in Cultured Cells
This protocol describes the general procedure for treating cultured mammalian cells with 8-MOP and UVA light to induce DNA interstrand cross-links.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, U2OS, primary fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (8-MOP) stock solution (e.g., 1 mg/mL in DMSO, store protected from light at -20°C)
-
UVA light source (365 nm) with a calibrated radiometer
-
Cell culture plates or dishes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
8-MOP Treatment:
-
Prepare a working solution of 8-MOP in complete cell culture medium at the desired final concentration (e.g., 100 ng/mL to 1 µg/mL).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the 8-MOP containing medium to the cells and incubate for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator to allow for cellular uptake and DNA intercalation.
-
-
UVA Irradiation:
-
Remove the 8-MOP containing medium and replace it with PBS to avoid UVA absorption by the medium components.
-
Place the cell culture plate on a pre-chilled surface (e.g., on ice) to minimize cellular repair processes during irradiation.
-
Irradiate the cells with a calibrated UVA light source (365 nm) at the desired dose (e.g., 1-10 J/cm²). The dose can be controlled by adjusting the irradiation time based on the measured intensity of the UVA source (Dose = Intensity x Time).
-
-
Post-Irradiation:
-
Immediately after irradiation, wash the cells with PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Cells can then be harvested immediately for DNA damage analysis or returned to the incubator for time-course experiments to study DNA repair.
-
Protocol 2: Quantification of DNA Interstrand Cross-links by Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. To specifically detect ICLs, the assay is modified by including a second, high dose of ionizing radiation to introduce a fixed number of random strand breaks. ICLs will reduce the migration of these broken DNA fragments, resulting in a smaller "comet tail".
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Gold, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of approximately 1 x 10⁵ cells/mL.
-
Slide Preparation:
-
Prepare a 1% NMPA solution in water and coat the comet assay slides. Let them dry completely.
-
Melt 1% LMPA in PBS and maintain at 37°C.
-
Mix cell suspension with the molten LMPA at a 1:10 (v/v) ratio.
-
Pipette the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Solidify the agarose at 4°C for 10-30 minutes.
-
-
Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution. Incubate at 4°C for at least 1 hour (can be left overnight).
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, cold alkaline electrophoresis buffer until the slides are covered.
-
Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and wash them gently three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a suitable DNA stain according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using comet scoring software to quantify the tail moment or tail intensity, which is inversely proportional to the number of ICLs.
-
Protocol 3: Quantification of 8-MOP-DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of 8-MOP-induced ICLs and monoadducts.
Materials:
-
Genomic DNA from treated and control cells
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
-
Stable isotope-labeled internal standards for 8-MOP-ICL and monoadducts (for absolute quantification)
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from treated and control cells using a standard DNA extraction kit or protocol, ensuring high purity. Quantify the DNA concentration accurately.
-
Enzymatic Digestion:
-
To a solution of genomic DNA (e.g., 5 µg), add nuclease P1 buffer.
-
Add nuclease P1 and incubate at 37°C for several hours to overnight. This digestion releases the 8-MOP-ICL as a tetranucleotide and monoadducts as dinucleotides.[5]
-
Add alkaline phosphatase to dephosphorylate the digested DNA fragments and incubate further.
-
-
Sample Preparation for LC-MS/MS:
-
If using stable isotope-labeled internal standards, spike them into the digested DNA samples.
-
Perform solid-phase extraction (SPE) to clean up the sample and enrich for the adducts.
-
Dry the purified sample under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the adducts using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the specific 8-MOP-ICL and monoadducts using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.
-
-
Data Analysis:
-
Construct calibration curves using the internal standards to achieve absolute quantification of the adducts.
-
Express the results as the number of adducts per 10⁶ or 10⁷ nucleotides.
-
Visualization of Pathways and Workflows
Signaling Pathway of 8-MOP Induced DNA Damage
8-MOP induced ICLs are recognized by the cellular DNA damage response machinery, leading to the activation of signaling pathways that coordinate cell cycle arrest and DNA repair. A key pathway involves the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which phosphorylates and activates the tumor suppressor p53, leading to cell cycle arrest.[3][6] The Fanconi Anemia (FA) pathway is also crucial for the repair of ICLs, involving the monoubiquitination of the FANCI-FANCD2 complex.[4][7][8]
Caption: Signaling pathways activated by 8-MOP induced DNA interstrand cross-links.
Experimental Workflow for 8-MOP DNA Cross-linking Analysis
The following diagram illustrates the overall workflow for an in vitro 8-MOP DNA cross-linking experiment, from cell treatment to data analysis.
References
- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fanconi anemia pathway in replication stress and DNA crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of this compound-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
Application Notes and Protocols for Studying DNA Repair Pathways Using 8-Methoxypsoralen (8-MOP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxypsoralen (8-MOP), a naturally occurring furocoumarin, is a powerful tool for investigating the intricate mechanisms of DNA repair. When activated by long-wave ultraviolet light (UVA), 8-MOP intercalates into DNA and forms covalent adducts with pyrimidine bases, primarily thymine. This photoactivation results in the formation of both monoadducts (MAs) and interstrand crosslinks (ICLs), the latter being a particularly cytotoxic form of DNA damage that covalently links both strands of the DNA double helix.[1] The cell's ability to repair these lesions is critical for maintaining genomic integrity and preventing cell death or malignant transformation. Consequently, 8-MOP provides a robust system to induce specific types of DNA damage, allowing researchers to dissect the cellular responses and identify key players in various DNA repair pathways.
These application notes provide a comprehensive guide to utilizing 8-MOP for studying DNA repair, with a focus on detailed experimental protocols, data interpretation, and visualization of the key signaling pathways involved.
Mechanism of Action of 8-MOP
Upon exposure to UVA radiation (320-400 nm), the planar 8-MOP molecule, intercalated within the DNA helix, undergoes a photochemical reaction.[1] This process leads to the formation of cyclobutane adducts between the furan or pyrone ring of the 8-MOP molecule and the 5,6-double bond of a pyrimidine base. The initial photoadduct is a monoadduct. If a second photon of UVA is absorbed by a monoadduct that is suitably positioned, a second covalent bond can form with a pyrimidine on the complementary DNA strand, resulting in an interstrand crosslink.
The cellular response to 8-MOP induced DNA damage is complex and involves multiple DNA repair pathways, primarily:
-
Nucleotide Excision Repair (NER): This pathway is crucial for the removal of bulky DNA adducts, including 8-MOP monoadducts. Key proteins in this pathway include XPA, ERCC1, and XPF.[2][3][4]
-
Fanconi Anemia (FA) Pathway: The FA pathway is specifically responsible for the repair of ICLs. A central event in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which coordinates the recruitment of downstream repair factors.[5][6]
-
Translesion Synthesis (TLS): When a replication fork encounters an 8-MOP adduct that has not been repaired, specialized TLS polymerases can be recruited to bypass the lesion, often in an error-prone manner.[7][8][9][10]
Experimental Protocols
Here, we provide detailed protocols for key experiments using 8-MOP to study DNA repair.
Protocol 1: Induction of DNA Damage in Cultured Mammalian Cells with 8-MOP and UVA
This protocol describes the induction of DNA monoadducts and interstrand crosslinks in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, or specific DNA repair-deficient cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound (8-MOP) stock solution (e.g., 1 mg/mL in DMSO, stored at -20°C, protected from light)
-
UVA light source (with a calibrated output, typically emitting at 365 nm)
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment.
-
8-MOP Incubation: On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS. Add fresh, pre-warmed culture medium containing the desired final concentration of 8-MOP (e.g., 1-10 µM). Incubate the cells for 1-2 hours at 37°C in a CO2 incubator to allow for 8-MOP to intercalate into the DNA.
-
UVA Irradiation: After incubation, remove the 8-MOP containing medium and wash the cells twice with sterile PBS. Add a thin layer of PBS to the cells to prevent drying during irradiation.
-
Place the culture plate (with the lid removed) directly under the UVA light source.
-
Irradiate the cells with the desired dose of UVA (e.g., 1-5 J/cm²). The dose can be controlled by adjusting the irradiation time based on the calibrated output of the UVA source.
-
Post-Irradiation Incubation: Following UVA exposure, remove the PBS and add fresh, pre-warmed complete culture medium.
-
Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 24 hours) to allow for DNA repair to occur.
-
Cell Harvesting: At each time point, harvest the cells by trypsinization or scraping for downstream analysis (e.g., DNA extraction for damage quantification, cell viability assays, or cell cycle analysis).
Protocol 2: Quantification of DNA Interstrand Crosslinks using the Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method to detect DNA strand breaks. A modification of this assay can be used to quantify ICLs.[11][12][13][14][15] The principle is that ICLs reduce the migration of DNA in the agarose gel. To visualize this, a defined level of random strand breaks is introduced (e.g., by ionizing radiation) to allow the DNA to migrate.
Materials:
-
Treated and control cells from Protocol 1
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Frosted microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or Propidium Iodide)
-
Gamma-ray source or X-ray source
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMPA and let it solidify.
-
Cell Embedding: Harvest and resuspend the treated and control cells in PBS at a concentration of approximately 1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.7% LMPA (at 37°C) and quickly pipette the mixture onto the pre-coated slide. Cover with a coverslip and let it solidify on ice for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Induction of Strand Breaks: After lysis, wash the slides with PBS. Expose the slides to a defined dose of ionizing radiation (e.g., 5-10 Gy of gamma-rays or X-rays) on ice to introduce random DNA strand breaks.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides from the tank and neutralize them by washing three times for 5 minutes each with neutralization buffer.
-
Staining and Visualization: Stain the slides with a DNA staining solution. Visualize the comets using a fluorescence microscope.
-
Data Analysis: Capture images and analyze them using comet scoring software. The presence of ICLs will result in a decrease in the tail moment or tail DNA percentage compared to irradiated control cells without ICLs. The ICL frequency can be calculated based on the reduction in DNA migration.
Protocol 3: Quantification of 8-MOP-DNA Adducts by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.[16][17][18]
Materials:
-
Genomic DNA isolated from treated and control cells
-
Nuclease P1
-
Alkaline phosphatase
-
Stable isotope-labeled internal standards for 8-MOP monoadducts and ICLs (if available)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column
Procedure:
-
DNA Isolation: Isolate genomic DNA from treated and control cells using a standard DNA extraction kit or protocol. Quantify the DNA concentration accurately.
-
Enzymatic Hydrolysis: Digest 10-20 µg of genomic DNA to nucleosides. First, incubate the DNA with nuclease P1 at 37°C for 2-4 hours. Then, add alkaline phosphatase and continue the incubation for another 2-4 hours.
-
Sample Cleanup: After digestion, the sample may need to be purified to remove proteins and other contaminants. This can be done by solid-phase extraction (SPE) or filtration.
-
HPLC Separation: Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of a modifier like formic acid to improve ionization.
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for the 8-MOP monoadducts and the ICL will need to be determined using standards.
-
Quantification: Create a calibration curve using known amounts of 8-MOP adduct standards. The quantity of adducts in the experimental samples is determined by comparing their peak areas to the calibration curve, normalized to the amount of DNA analyzed. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.
Protocol 4: Assessment of Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21][22]
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with 8-MOP and UVA as described in Protocol 1. Include untreated control wells and wells with medium only (for background).
-
MTT Addition: At the desired time points after treatment, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the medium-only wells from all other readings. Express the viability of treated cells as a percentage of the untreated control cells.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.[23][24][25][26] DNA damage often leads to cell cycle arrest at specific checkpoints.
Materials:
-
Treated and control cells
-
PBS
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: At desired time points after treatment, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that PI only stains DNA.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of treated and untreated cells to identify any cell cycle arrest.
Data Presentation
Quantitative data from experiments using 8-MOP should be summarized in clearly structured tables for easy comparison. Below are examples of how to present such data.
Table 1: Quantification of 8-MOP Induced DNA Adducts
| Cell Line | Treatment | Time Post-UVA (h) | Monoadducts (per 10^6 nucleotides) | Interstrand Crosslinks (per 10^6 nucleotides) |
| Wild-Type | 8-MOP + UVA | 0 | 50.2 ± 4.5 | 5.1 ± 0.6 |
| Wild-Type | 8-MOP + UVA | 8 | 25.1 ± 3.1 | 2.3 ± 0.3 |
| Wild-Type | 8-MOP + UVA | 24 | 10.5 ± 1.8 | 0.8 ± 0.1 |
| NER-deficient (XPA-/-) | 8-MOP + UVA | 0 | 52.1 ± 5.0 | 5.3 ± 0.7 |
| NER-deficient (XPA-/-) | 8-MOP + UVA | 24 | 48.9 ± 4.7 | 4.9 ± 0.6 |
| FA-deficient (FANCA-/-) | 8-MOP + UVA | 0 | 51.5 ± 4.8 | 5.2 ± 0.5 |
| FA-deficient (FANCA-/-) | 8-MOP + UVA | 24 | 12.3 ± 2.0 | 4.8 ± 0.5 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Cell Viability after 8-MOP and UVA Treatment
| Cell Line | 8-MOP (µM) | UVA (J/cm²) | Cell Viability (% of control) |
| Wild-Type | 5 | 2 | 45.3 ± 5.1 |
| NER-deficient (XPA-/-) | 5 | 2 | 15.2 ± 2.8 |
| FA-deficient (FANCA-/-) | 5 | 2 | 5.7 ± 1.5 |
| Wild-Type | 10 | 2 | 22.1 ± 3.5 |
| NER-deficient (XPA-/-) | 10 | 2 | 3.4 ± 0.9 |
| FA-deficient (FANCA-/-) | 10 | 2 | 1.2 ± 0.4 |
Cell viability was assessed 48 hours post-treatment using the MTT assay. Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution after 8-MOP and UVA Treatment
| Cell Line | Treatment | Time Post-UVA (h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Wild-Type | Control | 24 | 55.2 ± 4.1 | 28.9 ± 3.2 | 15.9 ± 2.5 |
| Wild-Type | 8-MOP + UVA | 24 | 30.1 ± 3.5 | 15.3 ± 2.1 | 54.6 ± 4.8 |
| NER-deficient (XPA-/-) | 8-MOP + UVA | 24 | 25.6 ± 3.1 | 10.1 ± 1.8 | 64.3 ± 5.2 |
| FA-deficient (FANCA-/-) | 8-MOP + UVA | 24 | 15.8 ± 2.4 | 8.2 ± 1.5 | 76.0 ± 6.1 |
Cell cycle distribution was determined by flow cytometry of propidium iodide-stained cells. Data are presented as mean ± standard deviation.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the repair of 8-MOP induced DNA damage.
Caption: Nucleotide Excision Repair (NER) of an 8-MOP monoadduct.
Caption: The Fanconi Anemia (FA) pathway for interstrand crosslink (ICL) repair.
Experimental Workflow Diagram
Caption: Experimental workflow for studying DNA repair using 8-MOP.
Conclusion
8-MOP, in combination with UVA irradiation, is an invaluable tool for inducing specific and quantifiable DNA lesions, thereby enabling detailed investigations into the cellular mechanisms of DNA repair. The protocols and application notes provided here offer a comprehensive framework for researchers to design and execute experiments aimed at elucidating the roles of various DNA repair pathways, identifying novel therapeutic targets, and understanding the molecular basis of genomic instability in human diseases. Careful execution of these protocols and thorough data analysis will contribute significantly to our understanding of how cells cope with complex DNA damage.
References
- 1. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ERCC1-XPF targeting to psoralen-DNA crosslinks depends on XPA and FANCD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide excision repair proteins and interstrand crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key mechanism in Fanconi Anemia pathway discovered with the C-Trap - Scientific Update - LUMICKS [lumicks.com]
- 6. The Fanconi anemia pathway and ICL repair: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Polymerase η Translesion Synthesis DNA Polymerase Acts Independently of the Mismatch Repair System To Limit Mutagenesis Caused by 7,8-Dihydro-8-Oxoguanine in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA polymerases provide a canon of strategies for translesion synthesis past oxidatively generated lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translesion-synthesis-mediated bypass of DNA lesions occurs predominantly behind replication forks restarted by PrimPol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translesion-synthesis-mediated bypass of DNA lesions occurs predominantly behind replication forks restarted by PrimPol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. The basic principles of DNA damage detection by the alkaline comet assay | Archives of Pharmacy [aseestant.ceon.rs]
- 14. researchgate.net [researchgate.net]
- 15. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of this compound-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Methoxypsoralen (8-MOP) and UVA Treatment in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-Methoxypsoralen (8-MOP) in combination with Ultraviolet A (UVA) radiation, a treatment modality commonly known as PUVA, for in vitro cell culture studies. This document outlines the fundamental mechanisms of action, detailed experimental protocols for assessing cellular responses, quantitative data from various studies, and visual representations of the key signaling pathways and experimental workflows involved.
Introduction and Mechanism of Action
This compound (8-MOP) is a naturally occurring furocoumarin that acts as a potent photosensitizing agent. When activated by UVA light (320-400 nm), 8-MOP intercalates into cellular DNA and forms covalent cross-links, primarily with thymine bases. This process inhibits DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death)[1][2]. The therapeutic effects of PUVA in various skin conditions are largely attributed to its ability to eliminate hyperproliferating or pathologically activated cells, such as T-lymphocytes in psoriasis[2].
Beyond its direct effects on DNA, PUVA treatment has been shown to modulate various cellular signaling pathways. Notably, it can influence the expression of cell surface receptors, such as the epidermal growth factor receptor (EGFR), and alter the production of cytokines, thereby exerting immunomodulatory effects[3].
Key Cellular Effects of PUVA Treatment
-
Induction of Apoptosis: A primary consequence of PUVA-induced DNA damage is the initiation of the apoptotic cascade. This is often mediated by the upregulation of the tumor suppressor protein p53 and the subsequent activation of caspases, a family of proteases that execute programmed cell death.
-
Cell Cycle Arrest: By cross-linking DNA, PUVA treatment effectively halts the cell cycle, preventing cell division and proliferation.
-
Modulation of Cytokine Expression: PUVA has been observed to alter the cytokine profile of treated cells. For instance, it can lead to a decrease in pro-inflammatory cytokines while in some contexts, it can stimulate the production of others, contributing to its immunomodulatory properties.
-
Influence on Cell Signaling: PUVA can impact various signaling pathways, including the EGFR pathway, which is crucial for cell growth and proliferation.
Experimental Protocols
General PUVA Treatment Protocol for Cell Cultures
This protocol provides a general framework for treating adherent or suspension cells with 8-MOP and UVA.
Materials:
-
This compound (8-MOP) stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
UVA light source with a calibrated radiometer
Procedure:
-
Cell Seeding: Seed cells at a desired density in the appropriate culture plates and allow them to adhere overnight (for adherent cells).
-
8-MOP Incubation:
-
Prepare a working solution of 8-MOP in pre-warmed cell culture medium at the desired final concentration.
-
Remove the old medium from the cells and replace it with the 8-MOP-containing medium.
-
Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator to allow for 8-MOP uptake.
-
-
UVA Irradiation:
-
Remove the lid of the cell culture plate.
-
Place the plate directly under the UVA light source.
-
Irradiate the cells with the desired dose of UVA (e.g., 1-2 J/cm²). The exact dose should be determined using a calibrated radiometer.
-
-
Post-Irradiation Incubation:
-
Following irradiation, replace the 8-MOP-containing medium with fresh, pre-warmed cell culture medium.
-
Return the cells to the incubator and culture for the desired time points (e.g., 24, 48, or 72 hours) before downstream analysis.
-
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of PUVA treatment.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
PUVA Treatment: Treat cells in a 96-well plate using the general PUVA protocol described above. Include untreated and vehicle-treated (DMSO) controls.
-
MTT Addition: At the end of the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic cells following PUVA treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
PUVA Treatment: Treat cells with PUVA as described in the general protocol.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently detach using trypsin-EDTA, and then collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of p53 and Cleaved Caspase-3
This protocol is for detecting the expression of key apoptotic proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
PUVA Treatment and Cell Lysis: Treat cells as described in the general protocol. At the desired time point, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Quantitative Data
The following tables summarize quantitative data from various cell culture studies on the effects of 8-MOP and UVA treatment.
Table 1: PUVA-Induced Apoptosis in Various Cell Lines
| Cell Line | 8-MOP Concentration | UVA Dose (J/cm²) | Incubation Time (hours) | % Apoptosis | Reference |
| Human T-lymphocytes | 10 ng/mL | 1-2 | 24 | Significant increase | |
| Human Monocytes | 12.5 ng/mL | 0.5 | 24 | > Background levels | |
| Human Gastric Cancer (SNU1) | 100 µM | N/A (8-MOP only) | 24 | ~20% | |
| Human Gastric Cancer (SNU1) | 200 µM | N/A (8-MOP only) | 24 | ~37% | |
| Human Gastric Cancer (SNU1) | 300 µM | N/A (8-MOP only) | 24 | ~56% |
Table 2: Effect of PUVA on Cell Viability and IC50 Values
| Cell Line | 8-MOP Concentration | UVA Dose (J/cm²) | Endpoint | IC50 | Reference |
| Human Gastric Cancer (AGS) | Up to 250 µM | N/A (8-MOP only) | 48 hours | 280.1 µM | |
| Human Gastric Cancer (SNU1) | Up to 250 µM | N/A (8-MOP only) | 48 hours | 222.5 µM | |
| A549 (Lung Cancer) | Not specified | Not specified | 72 hours | Nivolumab-loaded GNPs: 0.407 µM | [4] |
| Jurkat (T-lymphocyte) | Not specified | Not specified | Not specified | Not specified | [4] |
Table 3: Modulation of Cytokine Expression by PUVA
| Cell Type / Condition | Cytokine | Change in Expression | Reference |
| Mycosis Fungoides Patients | IL-10 | Increased | [5] |
| Mycosis Fungoides Patients | IFN-γ | Increased | [5] |
| Psoriasis Patients | CCL17 | Decreased | |
| Psoriasis Patients | CCL22 | Decreased | |
| Psoriasis Patients | CXCL1 | Decreased | |
| Psoriasis Patients | CXCL9 | Decreased |
Visualizations
Signaling Pathways
References
Application of 8-Methoxypsoralen in Photopheresis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracorporeal Photopheresis (ECP), also known as extracorporeal photochemotherapy, is an immunomodulatory therapy with established efficacy in the treatment of various T-cell mediated disorders. This procedure utilizes the photosensitizing agent 8-Methoxypsoralen (8-MOP, Methoxsalen) in conjunction with ultraviolet A (UVA) radiation to induce apoptosis in peripheral blood mononuclear cells (PBMCs), which are then reinfused into the patient. The reinfusion of these apoptotic cells is thought to trigger a systemic immunomodulatory response, leading to therapeutic benefits without causing generalized immunosuppression.[1][2][3][4]
Initially approved by the U.S. Food and Drug Administration (FDA) for the treatment of advanced cutaneous T-cell lymphoma (CTCL), the applications of ECP have expanded to include the management of graft-versus-host disease (GVHD) following allogeneic hematopoietic stem cell transplantation, solid organ transplant rejection, and various autoimmune diseases.[1][3][5][6]
These application notes provide a comprehensive overview of the principles of 8-MOP-based photopheresis, detailed experimental protocols, and a summary of clinical efficacy data.
Mechanism of Action
The therapeutic effects of ECP are not fully elucidated but are believed to be multifactorial, involving the induction of apoptosis in the treated leukocytes and subsequent immunomodulation.[1][4]
-
DNA Cross-linking and Apoptosis: 8-MOP, a psoralen derivative, intercalates into the DNA of leukocytes.[2][7] Upon exposure to UVA radiation (320-400 nm), 8-MOP forms covalent cross-links with pyrimidine bases in the DNA, inhibiting DNA synthesis and replication, which ultimately leads to cell cycle arrest and apoptosis.[1][3][7]
-
Immunomodulation: Only a small fraction (5-10%) of the patient's total lymphocyte population is treated during a single ECP session.[1][2] Therefore, the therapeutic effect is not due to simple depletion of pathogenic T-cells. Instead, the reinfusion of apoptotic cells is thought to be the key immunomodulatory trigger.[2]
-
Tolerogenic Dendritic Cells: Phagocytosis of the apoptotic leukocytes by antigen-presenting cells (APCs), particularly monocytes, is believed to induce their differentiation into immature, tolerogenic dendritic cells (DCs).[2][8] These DCs may then promote the generation of regulatory T cells (Tregs).[2][8]
-
Regulatory T-Cell Induction: ECP has been shown to increase the population of regulatory T-cells (Tregs), which play a crucial role in maintaining immune tolerance and suppressing inflammatory responses.[2][9]
-
Cytokine Profile Modulation: The procedure can alter the cytokine milieu, shifting it from a pro-inflammatory to a more anti-inflammatory state.[10][11]
-
Clinical Applications and Efficacy
ECP with 8-MOP is an established treatment for several conditions. The following tables summarize the clinical response rates reported in the literature.
Cutaneous T-Cell Lymphoma (CTCL)
ECP is a first-line treatment for erythrodermic CTCL (Sézary syndrome) and is also used for advanced-stage mycosis fungoides.[12][13][14]
| Study Cohort Size | Indication | Overall Response Rate (ORR) | Complete Response (CR) Rate | Partial Response (PR) Rate | Citation |
| 438 | All stages of CTCL | 55.7% | 17.6% | 38.1% | [14] |
| 33 | CTCL (Mycosis Fungoides and Sézary Syndrome) | 73% (favorable clinical response) | 33% (MF), 33.3% (SS) | 47.6% (MF), 33.3% (SS) | [13] |
| 17 | CTCL (Plaque, Tumor, and Erythroderma stages) | 70% | 0% | 41% (at least 50% clearance) | [12] |
Graft-versus-Host Disease (GVHD)
ECP is a recognized second-line therapy for both acute and chronic GVHD that is steroid-refractory or steroid-dependent.[3][5][15]
| Study Cohort Size | Indication | Overall Response Rate (ORR) | Organ-Specific Response Rates | Citation |
| 71 | Chronic GVHD | 61% | Oral mucosa: 77%, Liver: 71%, Eyes: 67%, Skin: 59%, Lungs: 54% | [3] |
| 21 | Acute and Chronic GVHD | Acute: 67% CR, 33% PR; Chronic: 80% CR (cutaneous) | Acute: Not specified; Chronic: Liver: 70% CR, Oral mucosa: 100% resolution | [16] |
| 25 | Chronic GVHD | Skin improvement: 71% | Not specified | [6] |
| 28 | Acute GVHD | 67.9% (very good or partial response) | Not specified | [17] |
| 99 | Chronic GVHD | 80.8% | Not specified | [17] |
Experimental Protocols
The following protocols provide a generalized framework for the application of 8-MOP in photopheresis. Specific parameters may vary depending on the equipment used (e.g., THERAKOS™ CELLEX™ Photopheresis System) and institutional guidelines.[1][18][19]
I. Patient Preparation and Leukapheresis
-
Venous Access: Establish adequate venous access, which may involve the placement of needles in each arm or the use of a central venous catheter for patients with poor peripheral access.[20]
-
Anticoagulation: Use an appropriate anticoagulant, such as heparin or acid citrate dextrose (ACD-A), to prevent clotting in the extracorporeal circuit. The choice of anticoagulant may depend on institutional protocols and the patient's clinical condition.[18][21]
-
Leukapheresis: Initiate leukapheresis to separate the buffy coat, which is rich in mononuclear cells, from the whole blood. Red blood cells and plasma are returned to the patient.[1][3][22] The volume of blood processed depends on the patient's weight and hematocrit.[1]
II. Photoactivation with 8-MOP and UVA
-
8-MOP Administration: For "online" or closed systems, a sterile solution of 8-MOP (e.g., UVADEX®) is directly injected into the collected buffy coat.[13][18] The concentration of 8-MOP in the buffy coat is a critical parameter, with typical starting concentrations ranging from 200 ng/mL to 340 ng/mL.[23]
-
Note: The older method of oral 8-MOP administration is now less common due to variable gastrointestinal absorption and systemic side effects.[18]
-
-
Incubation (Optional): Some protocols, particularly in experimental settings, may include a pre-incubation period of the buffy coat with 8-MOP for up to 30 minutes prior to UVA exposure.[2][24] This may enhance the induction of apoptosis.[24]
-
UVA Irradiation: The buffy coat containing 8-MOP is passed through a photoactivation chamber where it is exposed to a controlled dose of UVA light, typically in the range of 1-2 J/cm².[25]
-
Cell Suspension Medium: The cell suspension medium can influence the efficacy of apoptosis induction. Studies have shown that using physiological saline (0.9% NaCl) as the suspension medium may result in higher rates of lymphocyte apoptosis compared to plasma.[23]
III. Reinfusion and Post-Treatment Care
-
Reinfusion: The treated (photoactivated) buffy coat is reinfused into the patient.[1][20]
-
Monitoring: Monitor the patient for any adverse reactions during and after the procedure, such as hypotension, fever, or dizziness.[20]
-
Photosensitivity Precautions: Although systemic absorption of 8-MOP is minimal with the direct-to-buffy-coat method, it is still recommended that patients avoid excessive sun exposure and wear UVA-protective sunglasses for 24 hours post-treatment.[20]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters in 8-MOP photopheresis.
Table 1: 8-MOP and UVA Dosage Parameters
| Parameter | Typical Range | Unit | Notes | Citation |
| 8-MOP Concentration (in buffy coat) | 200 - 340 | ng/mL | Higher concentrations may increase apoptosis. | [23] |
| UVA Dose | 1 - 2 | J/cm² | [25] | |
| UVA Wavelength | 320 - 400 | nm | [25] |
Table 2: Apoptosis Induction Rates (In Vitro)
| 8-MOP Concentration | Suspension Medium | Time Post-ECP | Apoptosis Rate | Citation |
| 200 ng/mL | Plasma | 24 hours | 22% | [23] |
| 200 ng/mL | Plasma | 48 hours | 37% | [23] |
| 200 ng/mL | Saline (0.9% NaCl) | 24 hours | 28% | [23] |
| 200 ng/mL | Saline (0.9% NaCl) | 48 hours | 74% | [23] |
| 340 ng/mL | Plasma | 24 hours | 35% | [23] |
| 340 ng/mL | Plasma | 48 hours | 86% | [23] |
| 340 ng/mL | Saline (0.9% NaCl) | 24 hours | 46% | [23] |
| 340 ng/mL | Saline (0.9% NaCl) | 48 hours | 97% | [23] |
Signaling Pathways
The immunomodulatory effects of ECP are mediated by complex signaling pathways. The uptake of apoptotic cells by APCs is a key initiating event.
Conclusion
This compound-based photopheresis is a well-established and safe immunomodulatory therapy with proven efficacy in a range of T-cell mediated diseases. The mechanism of action, centered on the induction of apoptosis and subsequent generation of a tolerogenic immune response, offers a unique therapeutic approach that avoids the complications of systemic immunosuppression. Further research to optimize treatment protocols, including 8-MOP dosage and cell handling techniques, may lead to improved clinical outcomes. These application notes provide a foundational resource for researchers and clinicians working with or developing ECP-based therapies.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. In vitro effects of different this compound treatment protocols for extracorporeal photopheresis on mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracorporeal photopheresis in the treatment of graft-versus-host disease: evidence and opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extracorporeal Photopheresis in Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Beyond this compound as the photosensitizer for extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 9. European dermatology forum – updated guidelines on the use of extracorporeal photopheresis 2020 – part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Extracorporeal photopheresis therapy rapidly changes the cytokine profile and tumor microenvironment in cutaneous T cell lymphoma [frontiersin.org]
- 11. Clinical Results of Extracorporeal Photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracorporeal photopheresis for the treatment of cutaneous T-cell lymphoma--the Düsseldorf and Munich experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photopheresis in cutaneous T-cell lymphoma: five-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The treatment of cutaneous T-cell lymphoma with photopheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extracorporeal photopheresis as second-line treatment for acute graft-versus-host disease: impact on six-month freedom from treatment failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. mdpi.com [mdpi.com]
- 18. Guidelines on the use of extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Beyond this compound as the photosensitizer for extracorporeal photopheresis [frontiersin.org]
- 20. cdn.ymaws.com [cdn.ymaws.com]
- 21. DSpace [helda.helsinki.fi]
- 22. Extracorporeal Photophoresis: An Evidence-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 24. In vitro effects of different this compound treatment protocols for extracorporeal photopheresis on mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. capbluecross.com [capbluecross.com]
8-MOP: A Versatile Tool for Elucidating Protein-DNA Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-methoxypsoralen (8-MOP) is a naturally occurring furocoumarin that has emerged as a powerful tool for investigating the intricate interactions between proteins and DNA. This compound, when activated by long-wave ultraviolet (UVA) light, forms covalent adducts with pyrimidine bases in DNA, effectively cross-linking the DNA strands. This unique property allows researchers to "freeze" protein-DNA complexes in place, enabling the identification of binding sites and the characterization of binding dynamics. These application notes provide a comprehensive overview of the use of 8-MOP in studying protein-DNA interactions, including detailed protocols for key experimental techniques.
Mechanism of Action
The utility of 8-MOP in studying protein-DNA interactions stems from its two-step mechanism of action. Initially, 8-MOP intercalates into the DNA double helix, a process that occurs in the dark.[1] Upon exposure to UVA light (320-400 nm), the intercalated 8-MOP becomes photoactivated, leading to the formation of covalent monoadducts with thymine bases.[2][3] Subsequent absorption of a second photon can lead to the formation of an interstrand cross-link (ICL) with a thymine on the opposite DNA strand.[2] This covalent cross-linking effectively and irreversibly traps protein-DNA interactions, making it an invaluable tool for various molecular biology applications.
Applications in Protein-DNA Interaction Studies
8-MOP has been successfully employed in a range of techniques to study protein-DNA interactions, including:
-
Psoralen Footprinting: This technique is used to identify the specific DNA sequences where a protein binds. The principle is that a protein bound to DNA will protect its binding site from 8-MOP cross-linking. By analyzing the pattern of cross-linking in the presence and absence of the protein, the precise binding site can be mapped.
-
Photo-Cross-linking of Protein-DNA Complexes: This method allows for the covalent linkage of a DNA-binding protein to its target DNA sequence. This is particularly useful for identifying unknown DNA-binding proteins and for studying the composition of multi-protein-DNA complexes. The cross-linked complexes can be isolated and the protein components identified by techniques such as mass spectrometry.[4]
Data Presentation
The following tables summarize key quantitative data for the application of 8-MOP in protein-DNA interaction studies.
| Parameter | Value | Reference(s) |
| Binding Characteristics | ||
| Dissociation Constant (Kd) for AT-DNA | 1.1 x 10⁻³ M | [5] |
| Dissociation Constant (Kd) for calf thymus DNA | 1.3 x 10⁻³ M | [5] |
| Binding Stoichiometry | 1 molecule of 8-MOP per ~8 base pairs of DNA | [1] |
| Parameter | Condition | Reference(s) |
| Photo-Cross-linking Conditions | ||
| 8-MOP Concentration | 10 ng/mL - 1 µg/mL (in cell culture) | [6] |
| UVA Irradiation Dose | 1 - 30 kJ/m² | [6][7] |
| Wavelength for Cross-linking | 320-400 nm (broadband UVA) | [8] |
| Wavelength for maximal DNA-protein cross-linking | ~300 nm | [9] |
| Wavelength for maximal DNA-DNA cross-linking | ~320 nm | [9] |
Experimental Protocols
Protocol 1: Psoralen Footprinting to Determine Protein Binding Sites
This protocol outlines the general steps for performing a psoralen footprinting experiment to identify the binding site of a protein on a specific DNA fragment.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag
-
Purified DNA-binding protein
-
8-MOP solution (stock solution in DMSO)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
UVA light source (365 nm)
-
Stop solution (e.g., containing SDS and EDTA)
-
Enzymes for DNA cleavage (e.g., piperidine for chemical cleavage)
-
Denaturing polyacrylamide gel
-
Autoradiography film or fluorescence imager
Procedure:
-
Binding Reaction:
-
Incubate the end-labeled DNA fragment with varying concentrations of the purified protein in binding buffer for 20-30 minutes at room temperature to allow for complex formation.
-
Include a control reaction with no protein.
-
-
8-MOP Intercalation:
-
Add 8-MOP to each reaction to a final concentration of 10-100 µg/mL.
-
Incubate in the dark for 10-15 minutes at room temperature.
-
-
UVA Irradiation:
-
Place the reaction tubes on ice and irradiate with a UVA light source (e.g., 365 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
-
Reaction Termination and DNA Purification:
-
Stop the reaction by adding a stop solution.
-
Purify the DNA from the reaction mixture using phenol-chloroform extraction and ethanol precipitation.
-
-
Cleavage at Cross-linked Sites:
-
Cleave the DNA at the psoralen-adducted sites. For example, treatment with piperidine can be used to induce strand scission at these locations.
-
-
Gel Electrophoresis and Analysis:
-
Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Visualize the fragments by autoradiography or fluorescence imaging. The region where the protein was bound will show a "footprint," a region of protection from 8-MOP cross-linking and subsequent cleavage, which will appear as a gap in the ladder of DNA fragments compared to the no-protein control lane.
-
Protocol 2: Photo-Cross-linking of Protein-DNA Complexes
This protocol describes a method for covalently cross-linking a protein to its DNA binding site using 8-MOP and UVA light.
Materials:
-
DNA probe containing the protein binding site (can be radiolabeled)
-
Cell extract or purified protein
-
8-MOP solution
-
Binding buffer
-
UVA light source
-
DNase I
-
SDS-PAGE loading buffer
-
SDS-polyacrylamide gel
-
Western blotting reagents or autoradiography film
Procedure:
-
Binding Reaction:
-
Incubate the DNA probe with the cell extract or purified protein in binding buffer for 20-30 minutes at room temperature.
-
-
8-MOP Intercalation and Cross-linking:
-
Add 8-MOP to the reaction and incubate in the dark as described in Protocol 1.
-
Irradiate with UVA light to induce cross-linking.
-
-
Nuclease Digestion:
-
Digest the unbound DNA by adding DNase I to the reaction and incubating at 37°C for 10-15 minutes. This step leaves the protein cross-linked to a small, labeled fragment of its binding site.
-
-
Analysis of Cross-linked Complexes:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
If the DNA probe was radiolabeled, the cross-linked protein can be visualized by autoradiography.
-
Alternatively, the cross-linked protein can be identified by Western blotting using an antibody specific to the protein of interest. The cross-linked protein will exhibit a higher molecular weight due to the attached DNA fragment.
-
Visualizations
Caption: Mechanism of 8-MOP induced DNA interstrand cross-linking.
Caption: Experimental workflow for psoralen footprinting.
Caption: Workflow for 8-MOP mediated protein-DNA photo-cross-linking.
References
- 1. Studies on mechanism of this compound-DNA interaction in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cutaneous photosensitization by this compound: order-dependent synergism between radiation less than 380 nm and broadband UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UVA Irradiation of 8-MOP Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro experimental setup involving UVA irradiation of cells treated with 8-methoxypsoralen (8-MOP). This combination, often referred to as PUVA (Psoralen + UVA), is a cornerstone of photochemotherapy and a valuable tool in research to study cellular responses to DNA damage, apoptosis, and immunomodulation.
Introduction
This compound (8-MOP) is a photosensitizing agent that belongs to a class of compounds known as psoralens.[1][2] Upon intercalation into DNA, 8-MOP can be activated by long-wave ultraviolet radiation (UVA, 320-400 nm) to form covalent cross-links with DNA pyrimidine bases.[3] This action inhibits DNA synthesis and cell division, ultimately leading to apoptosis.[3] This mechanism is fundamental to the therapeutic effects of PUVA in hyperproliferative and immune-mediated skin conditions such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][4] In a research context, this experimental setup is pivotal for investigating DNA repair mechanisms, cell cycle checkpoints, programmed cell death, and the modulation of cellular signaling pathways.
Mechanism of Action
The biological effects of 8-MOP and UVA are primarily mediated through two types of photoreactions:
-
Type 1 Reactions: These are oxygen-independent and involve the formation of monoadducts and bifunctional adducts (interstrand cross-links) with the DNA.[1]
-
Type 2 Reactions: These are oxygen-dependent and involve the transfer of energy to molecular oxygen, generating reactive oxygen species (ROS).[1]
The resulting DNA damage triggers a cellular stress response, which can lead to cell cycle arrest, apoptosis, and modulation of cytokine production.[5][6]
Key Experimental Parameters
The efficacy and cellular response to 8-MOP and UVA treatment are dependent on several critical parameters. The following table summarizes typical ranges for these parameters based on published literature. It is crucial to optimize these conditions for each specific cell line and experimental objective.
| Parameter | Typical Range | Key Considerations |
| Cell Type | Lymphocytes, Melanoma Cells, Keratinocytes, etc. | Cell-specific sensitivity to 8-MOP and UVA varies. |
| 8-MOP Concentration | 50 ng/mL - 1 µg/mL | Higher concentrations can lead to increased phototoxicity.[7] |
| Incubation Time with 8-MOP | 30 minutes - 2 hours | Allows for sufficient cellular uptake and DNA intercalation.[8][9] |
| UVA Wavelength | 320 - 400 nm (Broadband UVA) | This range is effective for activating 8-MOP.[3][10] |
| UVA Dose | 0.5 J/cm² - 4 J/cm² | Increasing the UVA dose generally leads to a more pronounced inhibition of cellular processes.[11] |
| Post-Irradiation Incubation | 24 - 72 hours | Allows for the development of cellular responses such as apoptosis.[6] |
Experimental Protocols
General Protocol for 8-MOP and UVA Treatment of Adherent Cells
This protocol provides a general workflow for treating adherent cell cultures.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
8-MOP stock solution (e.g., in DMSO or ethanol)
-
UVA irradiation source (e.g., UV crosslinker or specialized irradiation chamber)[12][13]
-
Sterile cell culture plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
8-MOP Treatment:
-
Prepare the desired final concentration of 8-MOP in complete cell culture medium.
-
Aspirate the existing medium from the cells.
-
Add the 8-MOP containing medium to the cells.
-
Incubate the cells for the predetermined time (e.g., 1 hour) at 37°C in a CO₂ incubator.
-
-
UVA Irradiation:
-
Remove the lid of the cell culture plate.
-
Place the plate directly under the UVA source.
-
Irradiate the cells with the predetermined UVA dose. Note: The medium can be left on the cells during irradiation, but be aware that some media components can generate hydrogen peroxide upon UVA exposure.[14] For precise dosimetry, irradiating cells in a thin layer of PBS is an alternative.[14]
-
-
Post-Irradiation Incubation:
-
If irradiation was performed in PBS, replace it with fresh, pre-warmed complete culture medium. If irradiation was in medium, the same medium can be used or replaced.
-
Return the cells to the incubator for the desired post-irradiation time (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Harvest the cells for subsequent assays (e.g., viability, apoptosis, gene expression).
Protocol for 8-MOP and UVA Treatment of Suspension Cells
Materials:
-
Suspension cells in culture
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
8-MOP stock solution
-
UVA irradiation source
-
Sterile centrifuge tubes
-
Sterile petri dishes or culture plates
Procedure:
-
Cell Preparation: Count the cells and centrifuge the required number of cells. Resuspend the cell pellet in complete culture medium to the desired density.
-
8-MOP Treatment:
-
Add the appropriate volume of 8-MOP stock solution to the cell suspension to achieve the final desired concentration.
-
Incubate the cell suspension for the predetermined time (e.g., 1 hour) at 37°C in a CO₂ incubator, with occasional gentle mixing.
-
-
UVA Irradiation:
-
Transfer the cell suspension to a sterile petri dish to create a thin, even layer.
-
Remove the lid of the petri dish.
-
Place the dish under the UVA source and irradiate with the desired dose.
-
-
Post-Irradiation Incubation:
-
Transfer the irradiated cell suspension to a new culture flask or plate.
-
Add fresh, pre-warmed complete culture medium to achieve the desired final cell density.
-
Return the cells to the incubator for the desired post-irradiation time.
-
-
Downstream Analysis: Collect the cells for subsequent analysis.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general experimental workflow for the UVA irradiation of 8-MOP treated cells.
Signaling Pathway of 8-MOP and UVA Action
This diagram outlines the primary mechanism of action of 8-MOP and UVA at the cellular level, leading to apoptosis.
Downstream Assays
A variety of assays can be employed to assess the cellular effects of 8-MOP and UVA treatment.
| Assay Type | Specific Assays | Purpose |
| Cell Viability/Proliferation | MTT, MTS, Trypan Blue Exclusion, ³H-Thymidine Incorporation[7] | To quantify the cytotoxic and cytostatic effects of the treatment. |
| Apoptosis | Annexin V/Propidium Iodide Staining, Caspase Activity Assays, TUNEL Assay[6][15] | To detect and quantify programmed cell death. |
| DNA Damage | Comet Assay, γ-H2AX Staining | To visualize and quantify DNA strand breaks and damage response. |
| Cell Cycle Analysis | Propidium Iodide Staining and Flow Cytometry | To determine the distribution of cells in different phases of the cell cycle. |
| Gene and Protein Expression | qPCR, Western Blot, ELISA | To analyze changes in the expression of genes and proteins involved in DNA repair, apoptosis, and other signaling pathways. |
| Cytokine Production | ELISA, Cytokine Bead Array | To measure the modulation of secreted cytokines, such as the shift in Th1/Th2 balance.[16][17] |
Safety Precautions
-
UVA Radiation: UVA radiation is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields and lab coats. Ensure the UVA source is properly shielded.
-
8-MOP Handling: 8-MOP is a potent photosensitizer. Handle with care, using gloves and a lab coat. Avoid exposure to light after handling the compound. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beyond this compound as the photosensitizer for extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with 8-MOP and UVA enhances MHC class I synthesis in RMA cells: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of different this compound treatment protocols for extracorporeal photopheresis on mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-effects of this compound and UVA in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lightandlaser.com [lightandlaser.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Ultraviolet Irradiation of Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Can you provide a protocol for treating cells with UV? | Cell Signaling Technology [cellsignal.com]
- 13. UVA UVB UVC irradiation chamber BS-02 | Opsytec [opsytec.com]
- 14. Irradiation of cells with ultraviolet-A (320-400 nm) in the presence of cell culture medium elicits biological effects due to extracellular generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of this compound and ultraviolet a light effects on human stroma generation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photoactivational cytokine-modulatory action of this compound plus ultraviolet A in lymphocytes, monocytes, and cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of cytokine production by this compound and UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Topical vs. Systemic Administration of 8-Methoxypsoralen in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the topical and systemic administration of 8-Methoxypsoralen (8-MOP), a widely used photosensitizing agent in research, particularly in the context of Psoralen + Ultraviolet A (PUVA) therapy. This document details experimental protocols, comparative pharmacokinetic data, and the underlying molecular mechanisms to guide researchers in selecting the appropriate administration route for their studies.
Introduction
This compound (8-MOP), a naturally occurring furanocoumarin, is a potent photosensitizer that, upon activation by Ultraviolet A (UVA) radiation, forms covalent adducts with DNA, leading to the inhibition of cell proliferation and modulation of immune responses.[1][2] It is extensively used in research and clinical settings for the treatment of hyperproliferative and inflammatory skin disorders such as psoriasis and vitiligo.[3][4][5] The choice between topical and systemic administration of 8-MOP is a critical determinant of experimental outcomes, influencing both efficacy and safety profiles.
Systemic Administration involves the oral or intravenous delivery of 8-MOP, leading to its distribution throughout the body. While convenient, this route is associated with systemic side effects and requires careful monitoring.[3][6][7]
Topical Administration , including the use of creams, lotions, and baths, delivers 8-MOP directly to the target tissue, minimizing systemic exposure and associated adverse effects.[8][9][10][11]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from various research studies, facilitating a direct comparison between topical and systemic administration of 8-MOP.
Table 1: Pharmacokinetic Parameters of 8-MOP
| Administration Route | Formulation | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Reference |
| Systemic (Oral) | Oxsoralen | 0.6 mg/kg | 188 ± 125 ng/mL (serum) | 2.0 ± 0.6 h | 461 ± 322 ng·h/mL | [12] |
| Systemic (Oral) | Geroxalen | 0.6 mg/kg | 193 ± 87 ng/mL (serum) | 0.9 ± 0.4 h | 290 ± 198 ng·h/mL | [12] |
| Systemic (Oral) | Mopsoralen | 0.6 mg/kg | 164 ± 71 ng/mL (serum) | 1.7 ± 0.5 h | 389 ± 221 ng·h/mL | [12] |
| Systemic (Oral) | Micronized 8-MOP | 0.6 or 1 mg/kg | 1.7-6.6 ng/mL (tissue) | 1 - 4 h | Not Reported | [8][13] |
| Systemic (Intravenous) | Infusion | 5, 10, or 15 mg over 60 min | Dose-dependent | Not Applicable | Not Reported | [1][14] |
| Topical | 0.1% Cream | Not Applicable | 200 - 520 ng/mL (tissue) | < 20 min post-application | Not Reported | [8][13] |
| Topical | 3 mg/L Bath | Not Applicable | 720 - 970 ng/mL (tissue) | < 20 min post-application | Not Reported | [8][13] |
Cmax, Tmax, and AUC values can show high interindividual variability.[12]
Table 2: Comparative Efficacy and Side Effects
| Administration Route | Condition | Efficacy | Common Side Effects | Severe/Long-term Risks | References |
| Systemic (Oral) | Psoriasis | High efficacy for severe, recalcitrant psoriasis. | Nausea (~10%), insomnia, nervousness, depression.[3][6] | Increased risk of squamous cell carcinoma and melanoma with long-term use.[3] | [3][4][6] |
| Systemic (Oral) | Vitiligo | Repigmentation in a significant number of patients. | Similar to psoriasis treatment. | Ocular toxicity (cataracts) if eye protection is not used.[6] | [3][4] |
| Topical (Bath/Cream) | Psoriasis | Comparable efficacy to oral PUVA for localized disease.[7][10] | Pruritus (~10%), mild transient erythema.[3][6] | Minimal systemic side effects.[9][15] Potential for burns if UVA dose is not adjusted.[10] | [7][10][11] |
| Topical (Paint/Gel) | Palmoplantar Psoriasis/Eczema | Effective for localized conditions. | Localized erythema and hyperpigmentation. | Minimal to no systemic absorption.[9] | [9][15] |
Experimental Protocols
Systemic Administration Protocol (Oral PUVA for Psoriasis)
This protocol is a generalized representation based on common research practices.
-
Patient Selection: Subjects with severe, recalcitrant, disabling psoriasis who have not responded to other therapies.[3] A biopsy should confirm the diagnosis.
-
Baseline Assessment:
-
Determine the patient's skin type (I-VI).
-
Perform baseline laboratory tests, including liver and renal function tests.[6]
-
Conduct an ophthalmologic examination.
-
-
8-MOP Administration:
-
UVA Irradiation:
-
Determine the initial UVA dose based on the patient's skin type or by determining the Minimal Phototoxic Dose (MPD).
-
Expose the patient to a controlled dose of UVA radiation (320-400 nm).
-
Treatments are typically administered 2-3 times per week, with at least a 48-hour interval between sessions.[4]
-
-
Dosage Adjustment and Monitoring:
-
Gradually increase the UVA dose in subsequent sessions based on the patient's erythemal response.[4]
-
Monitor for acute side effects such as nausea and erythema.
-
Long-term monitoring for skin cancer and cataracts is crucial.
-
-
Post-Treatment Precautions:
Topical Administration Protocol (Bath PUVA for Psoriasis)
This protocol is a generalized representation for localized or widespread psoriasis.
-
Patient Selection: Patients with moderate to severe psoriasis, particularly those who cannot tolerate systemic 8-MOP.[11]
-
Preparation of 8-MOP Bath:
-
Patient Immersion:
-
UVA Irradiation:
-
Dosage Adjustment and Monitoring:
-
The UVA dose is increased incrementally based on the patient's response.
-
Monitor for localized erythema and pruritus.
-
-
Post-Treatment Precautions:
-
The treated area should be protected from sun exposure for the remainder of the day. Systemic precautions like sunglasses are generally not required due to minimal systemic absorption.[9]
-
Signaling Pathways and Experimental Workflows
Molecular Mechanism of 8-MOP Action
Upon photoactivation by UVA, 8-MOP primarily targets DNA, forming monofunctional and bifunctional adducts that inhibit DNA replication and induce apoptosis.[3][18] Recent research has also elucidated its effects on various signaling pathways.
Caption: Molecular mechanism of photoactivated 8-MOP.
Experimental Workflow: Topical vs. Systemic Administration
The following diagram illustrates the key decision points and steps in a typical research study comparing topical and systemic 8-MOP administration.
Caption: Comparative experimental workflow for 8-MOP administration.
Conclusion and Recommendations
The choice between topical and systemic administration of 8-MOP depends on the specific research objectives.
-
Systemic administration is suitable for studying systemic effects, treating widespread and severe disease, and when a systemic immune response is being investigated. However, researchers must account for the high inter-individual pharmacokinetic variability and implement rigorous safety monitoring for systemic and long-term side effects.
-
Topical administration is preferable for localized disease models, studies focused on dermal and epidermal drug delivery, and when minimizing systemic toxicity is a priority.[8][13] It offers higher and more predictable drug concentrations in the skin with minimal systemic exposure.[8][9][13]
From a pharmacokinetic standpoint, topical PUVA is often considered superior due to less variable and more predictable tissue concentrations.[8][13] For research focusing on the direct effects of 8-MOP on the skin, topical application provides a more controlled and targeted approach. Conversely, studies on the systemic immunological effects of PUVA therapy may necessitate systemic administration. Careful consideration of these factors will ensure the selection of the most appropriate and effective administration route for future research endeavors.
References
- 1. The pharmacokinetics of this compound following i.v. administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-MOP: Package Insert / Prescribing Information [drugs.com]
- 7. PUVA therapy for psoriasis: comparison of oral and bath-water delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time course of this compound concentrations in skin and plasma after topical (bath and cream) and oral administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma levels of this compound after topical paint PUVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spitalmures.ro [spitalmures.ro]
- 11. Randomized Double-blind Comparative Study of this compound Bath Plus UV-A Treatment Regimens | Actas Dermo-Sifiliográficas [actasdermo.org]
- 12. [Pharmacokinetic comparison of 3 this compound preparations and clinical aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacokinetics of this compound following i.v. administration in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sussexcds.co.uk [sussexcds.co.uk]
- 16. drugs.com [drugs.com]
- 17. cdn.bad.org.uk [cdn.bad.org.uk]
- 18. Beyond this compound as the photosensitizer for extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Methoxypsoralen (8-MOP) Induced Mutagenesis in Specific Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxypsoralen (8-MOP), a naturally occurring furanocoumarin, is a potent photosensitizing agent widely used in conjunction with long-wave ultraviolet A (UVA) radiation in a procedure known as PUVA (Psoralen + UVA) therapy. Beyond its therapeutic applications, PUVA is a valuable tool in genetic research for inducing mutations in specific genes. When activated by UVA light, 8-MOP intercalates into DNA and forms covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine bases, primarily thymine.[1][2] This DNA damage can lead to mutations during the cellular repair process, providing a method for studying gene function, modeling diseases, and investigating mechanisms of carcinogenesis.
These application notes provide detailed protocols and quantitative data for the use of 8-MOP in inducing mutations in specific genes, targeting researchers in molecular biology, genetics, and drug development.
Mechanism of Action
The mutagenic activity of 8-MOP is dependent on its photoactivation by UVA radiation (320-400 nm). The process can be summarized in the following steps:
-
Intercalation: In the dark, the planar 8-MOP molecule intercalates into the DNA double helix, positioning itself between base pairs.
-
Photoactivation and Adduct Formation: Upon exposure to UVA radiation, the intercalated 8-MOP absorbs photons and becomes chemically reactive. It then forms covalent bonds with adjacent pyrimidine bases (primarily thymine) to create monoadducts.[3]
-
Interstrand Crosslink (ICL) Formation: With further UVA exposure, some monoadducts can absorb a second photon and react with a pyrimidine on the opposite DNA strand, resulting in the formation of an ICL.
-
Mutation Induction: These DNA adducts distort the DNA helix and block the progression of DNA and RNA polymerases.[2] Cellular repair mechanisms, such as nucleotide excision repair (NER) and translesion synthesis (TLS), are activated to remove the damage. Errors during these repair processes, particularly during TLS where specialized DNA polymerases bypass the lesion, can introduce mutations. The hallmark mutation of 8-MOP/UVA treatment is a T:A to A:T transversion at 5'-TpA sequences.[4][5]
Data Presentation
The following tables summarize quantitative data from various studies on 8-MOP/UVA-induced mutagenesis.
Table 1: 8-MOP/UVA Induced Mutagenesis in the p53 Gene (in vitro)
| 8-MOP Concentration (µg/ml) | UVA Dose (kJ/m²) | Survival (%) | Mutant Frequency (x 10⁻⁵) | Predominant Mutation Type | Reference |
| 1 | 5 | 75 | 10 | T:A Base Pair Substitutions | [4] |
| 1 | 10 | 50 | 25 | T:A Base Pair Substitutions | [4] |
| 10 | 5 | 40 | 30 | T:A Base Pair Substitutions | [4] |
| 10 | 10 | 10 | 60 | T:A Base Pair Substitutions | [4] |
Table 2: 8-MOP/UVA Induced Mutagenesis in the hprt Gene in Human Fibroblasts
| 8-MOP Concentration (µM) | UVA Treatment Protocol | Cell Survival (%) | Mutant Frequency (per 10⁶ clonable cells) | Predominant Mutation Type | Reference |
| 2-12 | PUVA-II (two doses of UVA) | Dose-dependent decrease | ~10-fold increase over background | T:A Base Pair Substitutions | [5] |
| Not specified | PUVA-I (one dose of UVA) | Slightly affected | 47 | T to A Transversions | [6] |
Signaling Pathways and Experimental Workflows
DNA Damage Response to 8-MOP/UVA
The DNA adducts generated by 8-MOP and UVA trigger a complex cellular DNA damage response (DDR). The Ataxia-Telangiectasia and Rad3-related (ATR) kinase plays a central role in sensing the replication stress caused by these lesions.[2] Activation of ATR leads to the phosphorylation of downstream targets, including the tumor suppressor protein p53.[1][2] Phosphorylated p53 is stabilized and activated, leading to the transcriptional regulation of genes involved in cell cycle arrest, DNA repair, and apoptosis. This pathway is crucial for determining the fate of a cell after PUVA-induced DNA damage.
References
- 1. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UVA-induced binding of this compound to cells of Saccharomyces cerevisiae: separation and characterization of DNA photoadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 mutations experimentally induced by this compound plus UVA (PUVA) differ from those found in human skin cancers in PUVA-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutation specificity of this compound plus two doses of UVA irradiation in the hprt gene in diploid human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity and specific mutation spectrum induced by this compound plus a low dose of UVA in the hprt gene in diploid human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis after 8-Methoxypsoralen (8-MOP)/UVA Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Methoxypsoralen (8-MOP) is a naturally occurring furanocoumarin that, upon activation by Ultraviolet A (UVA) radiation, forms covalent adducts with DNA, leading to cell cycle arrest and apoptosis. This photochemotherapy, known as PUVA (Psoralen + UVA), is utilized in the treatment of various skin conditions like psoriasis and vitiligo. The induction of apoptosis is a key mechanism of its therapeutic efficacy. Flow cytometry, in conjunction with specific fluorescent probes, provides a powerful tool for the quantitative analysis of apoptosis in cells treated with 8-MOP/UVA. This document provides detailed protocols for inducing apoptosis with 8-MOP/UVA and its subsequent analysis using Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following tables summarize quantitative data on apoptosis induction by 8-MOP/UVA treatment in different human cell lines, as determined by flow cytometry.
Table 1: 8-MOP/UVA Induced Apoptosis in Human Cancer Cell Lines
| Cell Line | 8-MOP Concentration (µM) | UVA Dose (J/cm²) | Time Post-Treatment (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total % Apoptosis | Reference |
| SNU1 (Gastric Cancer) | 100 | - | 24 | 3.2 | 17.0 | 20.2 | [1] |
| SNU1 (Gastric Cancer) | 200 | - | 24 | 4.6 | 32.9 | 37.5 | [1] |
| SNU1 (Gastric Cancer) | 300 | - | 24 | 4.9 | 51.0 | 55.9 | [1] |
| Sup-T1 (T-lymphocytic) | 0.058 (12.5 ng/mL) | 0.5 | 24 | - | - | > Background | [2] |
| HepG2 (Hepatocellular Carcinoma) | 25 | - | 48 | - | - | 15.64 | [3] |
| HepG2 (Hepatocellular Carcinoma) | 50 | - | 48 | - | - | 20.30 | [3] |
| HepG2 (Hepatocellular Carcinoma) | 100 | - | 48 | - | - | 31.45 | [3] |
Note: Some studies with 8-MOP alone (without UVA) are included as they provide relevant data on its apoptotic potential.
Table 2: Time-Dependent Apoptosis in B16-OVA Cells after 8-MOP/UVA Treatment
| Time Post-Treatment (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total % Apoptosis |
| 0 | ~2 | ~1 | ~3 |
| 12 | ~15 | ~5 | ~20 |
| 24 | ~25 | ~15 | ~40 |
| 48 | ~10 | ~50 | ~60 |
Data adapted from graphical representation in a study on B16-OVA melanoma cells treated with 8-MOP and 4J/cm² UVA.[4]
Experimental Protocols
I. In Vitro 8-MOP/UVA Treatment Protocol to Induce Apoptosis
This protocol describes a general procedure for treating cultured cells with 8-MOP and UVA to induce apoptosis. Researchers should optimize the 8-MOP concentration, UVA dose, and incubation times for their specific cell type and experimental goals.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (8-MOP) stock solution (e.g., in DMSO)
-
UVA light source with a calibrated radiometer (320-400 nm)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
8-MOP Incubation:
-
Prepare the desired final concentration of 8-MOP in complete cell culture medium. A common concentration range to start with is 10-100 µM (approximately 2-20 µg/mL).[1][3] Some studies have used concentrations as low as 12.5 ng/mL.[2]
-
Remove the old medium from the cells and replace it with the 8-MOP containing medium.
-
Incubate the cells for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator to allow for 8-MOP uptake.[5]
-
-
UVA Irradiation:
-
For adherent cells, remove the lid of the culture plate. For suspension cells, irradiation can be done in a suitable container.
-
Expose the cells to a specific dose of UVA radiation. A common starting dose is 1-2 J/cm².[6] The UVA dose should be measured with a calibrated radiometer.
-
Control Groups:
-
Untreated Control: Cells incubated in culture medium without 8-MOP and not exposed to UVA.
-
8-MOP Alone Control: Cells incubated with 8-MOP but not exposed to UVA.
-
UVA Alone Control: Cells incubated in medium without 8-MOP but exposed to the same UVA dose.
-
-
-
Post-Treatment Incubation:
-
After irradiation, replace the 8-MOP containing medium with fresh, complete culture medium.
-
Incubate the cells for a desired period (e.g., 12, 24, or 48 hours) at 37°C in a CO₂ incubator to allow for the apoptotic process to occur.[4]
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells directly into centrifuge tubes.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension to pellet the cells.
-
II. Annexin V/PI Staining for Flow Cytometry
This protocol details the staining of 8-MOP/UVA treated cells with Annexin V and Propidium Iodide (PI) for the detection and quantification of apoptosis by flow cytometry.[7]
Materials:
-
Harvested cells from the 8-MOP/UVA treatment protocol
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Washing:
-
Wash the harvested cell pellets once with cold PBS. Centrifuge at approximately 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Resuspension:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
-
Final Preparation for Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Keep the samples on ice and protected from light until analysis.
-
Analyze the samples by flow cytometry within one hour for best results.
-
Flow Cytometry Analysis:
-
Controls for Setup:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: To set the compensation for FITC spillover.
-
Cells stained with PI only: To set the compensation for PI spillover.
-
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
From the gated population, create a dot plot of Annexin V-FITC fluorescence vs. PI fluorescence.
-
Establish quadrants to differentiate between:
-
Lower Left (Annexin V- / PI-): Live, viable cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells.[8]
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of 8-MOP/UVA-Induced Apoptosis
8-MOP, when activated by UVA, intercalates into DNA and forms photoadducts, leading to DNA damage. This damage triggers a cellular stress response that can activate apoptotic signaling pathways. Key players in this process include the tumor suppressor protein p53 and caspases.[1][9] In some cellular contexts, the PI3K/ERK/STAT3 signaling pathways have also been implicated.[1]
Caption: 8-MOP/UVA induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Analysis
The following diagram illustrates the key steps involved in the analysis of apoptosis following 8-MOP/UVA treatment.
Caption: Experimental workflow for 8-MOP/UVA apoptosis analysis.
Logical Relationship of Flow Cytometry Quadrants
This diagram explains the interpretation of the four quadrants in an Annexin V/PI flow cytometry plot.
Caption: Interpretation of Annexin V/PI flow cytometry data.
References
- 1. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of apoptosis induction in human cell lines by UVA and 8-MOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro effects of different this compound treatment protocols for extracorporeal photopheresis on mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with 8-MOP and UVA enhances MHC class I synthesis in RMA cells: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. p53 and Fas ligand are required for psoralen and UVA-induced apoptosis in mouse epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Methoxypsoralen (8-MOP) for Maximum DNA Crosslinking
Welcome to the technical support center for 8-Methoxypsoralen (8-MOP) based DNA crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DNA crosslinking by 8-MOP and UVA light?
A1: this compound (8-MOP) is a photoactive compound that intercalates into the DNA double helix. Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), 8-MOP forms covalent bonds with pyrimidine bases, primarily thymine. This process occurs in two steps. First, the absorption of a photon leads to the formation of a monoadduct, where 8-MOP is attached to a single DNA strand. Upon absorption of a second photon, the furan-side of the 8-MOP monoadduct can react with a thymine on the opposite DNA strand, resulting in an interstrand crosslink (ICL)[1].
Q2: What are the critical parameters to control for optimal DNA crosslinking?
A2: The efficiency of 8-MOP induced DNA crosslinking is primarily dependent on three factors:
-
8-MOP Concentration: The concentration of 8-MOP must be sufficient to allow for intercalation into the DNA.
-
UVA Dose: The amount of UVA energy delivered to the cells is crucial for photoactivation.
-
Cellular State: The physiological state of the cells, including cell density and cell cycle phase, can influence the accessibility of DNA and the subsequent crosslinking efficiency[2][3][4].
Q3: How can I quantify the number of DNA crosslinks?
A3: Several methods can be used to quantify 8-MOP induced DNA adducts:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of both monoadducts and interstrand crosslinks[5][6][7].
-
Modified Alkaline Comet Assay: This technique can be used to measure the formation of ICLs by observing the retardation of DNA migration in an electric field[8][9].
-
Enzyme-Linked Immunosorbent Assay (ELISA): Although less common now, ELISAs using specific antibodies against 8-MOP-DNA adducts have been used for quantification.
Troubleshooting Guide
This guide addresses common issues encountered during 8-MOP DNA crosslinking experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No DNA Crosslinking | Insufficient 8-MOP Concentration: The concentration of 8-MOP is too low for effective intercalation. | Titrate the 8-MOP concentration over a range (e.g., 1-20 µM) to determine the optimal concentration for your cell type and experimental conditions. |
| Inadequate UVA Dose: The UVA dose is not sufficient to efficiently photoactivate the intercalated 8-MOP. | Optimize the UVA dose. Perform a dose-response experiment with a fixed 8-MOP concentration, varying the UVA dose (e.g., 0.5-5 J/cm²). Ensure the UVA lamp is properly calibrated. | |
| Suboptimal Incubation Time: The incubation time with 8-MOP before UVA irradiation is too short. | Increase the incubation time to allow for sufficient cellular uptake and DNA intercalation (e.g., 30-60 minutes). | |
| Cell Confluency: Very low or very high cell confluency can affect results. Low confluency may result in insufficient target DNA, while very high confluency can lead to reduced 8-MOP uptake and UVA penetration[2][10][11]. | Standardize the cell seeding density to achieve a consistent confluency (e.g., 70-80%) at the time of the experiment. | |
| High Cytotoxicity | Excessive 8-MOP Concentration: High concentrations of 8-MOP can be toxic to cells, even without UVA irradiation. | Perform a dose-response curve for 8-MOP alone to determine its intrinsic cytotoxicity in your cell line. Use the lowest effective concentration for crosslinking. |
| Excessive UVA Dose: High doses of UVA are cytotoxic. | Determine the cytotoxicity of UVA alone by irradiating cells without 8-MOP. Use the lowest UVA dose that provides efficient crosslinking. | |
| Combined Toxicity: The combination of 8-MOP and UVA is highly cytotoxic. | Reduce either the 8-MOP concentration or the UVA dose, or both, in a stepwise manner to find a balance between crosslinking efficiency and cell viability. | |
| Inconsistent Results | Variability in 8-MOP Solution: 8-MOP solution may not be properly prepared or stored. | Prepare fresh 8-MOP stock solutions in a suitable solvent (e.g., DMSO or ethanol) and store protected from light at -20°C. |
| Fluctuations in UVA Lamp Output: The intensity of the UVA lamp may vary over time. | Calibrate the UVA lamp regularly using a radiometer to ensure consistent energy delivery. | |
| Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and standardize seeding density and media composition. | |
| Pipetting Errors: Inaccurate pipetting can lead to variations in 8-MOP concentration. | Use calibrated pipettes and ensure thorough mixing of the 8-MOP in the cell culture medium. |
Experimental Protocols
Protocol 1: Optimization of 8-MOP Concentration for DNA Crosslinking
This protocol outlines a method to determine the optimal 8-MOP concentration for achieving maximum DNA interstrand crosslinks (ICLs) while maintaining acceptable cell viability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (8-MOP) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
UVA light source (365 nm)
-
Radiometer for UVA dose measurement
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
DNA extraction kit
-
Method for ICL quantification (e.g., LC-MS/MS, modified comet assay)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
8-MOP Concentration Gradient: On the day of the experiment, replace the culture medium with fresh medium containing a range of 8-MOP concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with 8-MOP for a fixed time (e.g., 30 minutes) at 37°C in the dark.
-
UVA Irradiation:
-
Wash the cells twice with PBS.
-
Add a thin layer of PBS to each well to prevent drying.
-
Irradiate the cells with a fixed dose of UVA (e.g., 2 J/cm²). Ensure the UVA dose is uniform across all wells.
-
-
Post-Irradiation Incubation: Replace the PBS with fresh complete culture medium and incubate the cells for a desired period (e.g., 24 hours) to allow for the assessment of cytotoxicity.
-
Cell Viability Assessment: After the post-irradiation incubation, determine the cell viability for each 8-MOP concentration using a standard cell viability assay.
-
DNA Extraction and ICL Quantification: In a parallel set of plates treated under the same conditions, harvest the cells immediately after UVA irradiation. Extract genomic DNA and quantify the number of ICLs using your chosen method.
-
Data Analysis: Plot the number of ICLs and cell viability as a function of 8-MOP concentration. The optimal concentration will be the one that yields the highest number of ICLs with acceptable cell viability (e.g., >50%).
Data Presentation
Table 1: Example Data for Optimization of 8-MOP Concentration
| 8-MOP Concentration (µM) | UVA Dose (J/cm²) | ICLs per 10⁶ Nucleotides (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 2 | 0 | 100 ± 5 |
| 1 | 2 | 15 ± 2 | 95 ± 4 |
| 2.5 | 2 | 45 ± 5 | 80 ± 7 |
| 5 | 2 | 76 ± 8 | 60 ± 6 |
| 10 | 2 | 162 ± 15 | 35 ± 5 |
| 20 | 2 | 180 ± 20 | 15 ± 3 |
Data are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Reported 8-MOP ICL Frequencies in Different Cell Lines
| Cell Line | 8-MOP Concentration (µM) | UVA Dose (J/cm²) | ICLs per 10⁶ Nucleotides | Reference |
| Human Skin Melanoma Cells | ~2.3 (500 ng/mL) | 0.5 | 4.5 | [7] |
| Human Skin Melanoma Cells | ~2.3 (500 ng/mL) | 5 | 76 | [7] |
| Human Cells | Not specified | 0.5 | 38 | [5] |
| Human Cells | Not specified | 10.0 | 162 | [5] |
| Human Fibroblasts (GM00637) | 2.5 | 2.0 | 8.7 | [6] |
| CHO (AA8) | 2.5 | 2.0 | 4.4 | [6] |
Visualizations
References
- 1. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell confluency affects p53 dynamics in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of this compound-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS for the detection of DNA interstrand cross-links formed by this compound and UVA irradiation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Cell Seeding Density and Cell Confluence on Human Tissue Engineered Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Cell Seeding Density and Cell Confluence on Human Tissue Engineered Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low efficiency of 8-MOP induced cross-linking
Welcome to the technical support center for 8-Methoxypsoralen (8-MOP) induced DNA cross-linking. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to low cross-linking efficiency.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing very low or no cross-linking in my experiment?
Low or no cross-linking can stem from several factors. The most common issues include insufficient UVA exposure, incorrect 8-MOP concentration, use of inappropriate buffers, or degradation of the 8-MOP stock solution. Ensure your UVA lamp is calibrated and provides a sufficient dose (typically in the range of 1-10 J/cm²), and that your 8-MOP concentration is optimized for your system.[1][2] Also, verify that your reaction buffer does not contain primary amines like Tris, which can interfere with the reaction.[1]
Q2: How do I prepare and store my 8-MOP stock solution?
8-MOP has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in DMSO. For example, dissolve 8-MOP in DMSO to a concentration of 10-50 mM. This stock can be stored in small aliquots, protected from light, at -20°C.[3][4] Before use, thaw an aliquot and dilute it to the final working concentration in your reaction buffer. Avoid repeated freeze-thaw cycles.
Q3: What is the optimal wavelength and dose of UV light for 8-MOP cross-linking?
8-MOP is activated by Ultraviolet A (UVA) light, typically in the range of 320-400 nm. The optimal wavelength for inducing cross-links is around 365 nm. The dose of UVA light is a critical parameter; higher doses generally lead to a greater proportion of cross-links compared to monoadducts.[2][5] A typical dose range for in vitro experiments is between 0.5 and 10.0 J/cm².[2][5] The optimal dose should be determined empirically for your specific experimental setup.
Q4: My results show a high level of DNA monoadducts but very few interstrand cross-links. What is the cause?
This is a classic sign of insufficient UVA exposure. The formation of an interstrand cross-link is a two-step photochemical reaction. The first photon absorption leads to the formation of a monoadduct. A second photon absorption is required to convert the monoadduct into a cross-link.[6] Increasing the UVA dose or exposure time will favor the second photoreaction, thus increasing the yield of cross-links relative to monoadducts.[2][6]
Q5: Can components in my reaction buffer inhibit the cross-linking reaction?
Yes. Buffers containing primary amines (e.g., Tris) are not recommended as they can react with activated cross-linking agents.[1] It is preferable to use buffers such as PBS, HEPES, or borate at a pH between 7 and 8.[1][7] Additionally, molecular oxygen can quench the excited state of 8-MOP, reducing the efficiency of the photoreaction.[8][9] While often not a major issue in standard setups, if efficiency is critically low, de-gassing the buffer may offer a slight improvement.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving low-efficiency 8-MOP cross-linking.
Diagram: General Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low 8-MOP cross-linking efficiency.
Problem: Low or No Cross-Linking Product Detected
| Possible Cause | Recommended Solution |
| Degraded 8-MOP Stock | Prepare a fresh stock solution of 8-MOP in DMSO. Store protected from light at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[1] |
| Insufficient UVA Dose | Calibrate your UVA light source to ensure accurate dosimetry. Increase the UVA dose incrementally (e.g., from 1 J/cm² to 5 J/cm²).[2][5] |
| Incorrect UV Wavelength | Ensure your light source emits primarily at 365 nm. Other wavelengths may be less efficient or cause unwanted photodamage.[10] |
| Incompatible Buffer | Avoid buffers containing primary amines like Tris. Switch to a non-reactive buffer such as PBS or HEPES (pH 7.0-8.0).[1][7] |
| Low 8-MOP Concentration | The optimal concentration can vary. Perform a titration series (e.g., 1 µM, 10 µM, 50 µM) to find the ideal concentration for your system. |
| Oxygen Inhibition | While a minor factor in many cases, if all else fails, try de-gassing your buffer by sparging with nitrogen or argon before the reaction.[9] |
Problem: High Ratio of Monoadducts to Cross-Links
| Possible Cause | Recommended Solution |
| Suboptimal UVA Dose | This is the most likely cause. The conversion of monoadducts to cross-links requires a second photon absorption. Increase the total UVA dose or the irradiation time.[2][6] A split-dose approach can also be effective: a low initial dose to form monoadducts, followed by removal of unbound 8-MOP and a higher second dose to drive cross-linking.[11] |
| DNA Conformation | Certain DNA sequences or local chromatin structures may hinder the conformational change required for the second photoreaction. This is sequence-dependent and harder to control.[8] |
Quantitative Data Summary
The efficiency of 8-MOP cross-linking is highly dependent on the applied UVA dose. As the dose increases, the formation of interstrand cross-links (ICLs) is favored over monoadducts (MAs).
Table 1: Effect of UVA Dose on 8-MOP Adduct Formation in Human Cells
| UVA Dose (J/cm²) | Interstrand Cross-Links (ICLs) per 10⁶ Nucleotides | Total Monoadducts (MAs) per 10⁶ Nucleotides |
| 0.5 | 38 | 20.2 |
| 1.0 | 55 | 23.1 |
| 2.5 | 89 | 35.4 |
| 5.0 | 121 | 51.7 |
| 10.0 | 162 | 66.6 |
| Data summarized from quantitative analysis performed by LC-MS/MS.[2][5] |
Key Experimental Protocols
Preparation of 8-MOP Stock Solution
-
Weighing: Carefully weigh out the desired amount of 8-MOP powder in a chemical fume hood.
-
Dissolution: Dissolve the 8-MOP powder in high-purity, anhydrous DMSO to a final concentration of 10-50 mM. Mix well by vortexing. Gentle warming in a 37°C water bath can aid dissolution.[12]
-
Sterilization (Optional): For cell-based experiments, filter the stock solution through a 0.22 µm sterile syringe filter suitable for organic solvents.[12]
-
Aliquoting and Storage: Aliquot the stock solution into small, light-protecting tubes (e.g., amber microcentrifuge tubes). Store at -20°C for long-term use.
General Protocol for In Vitro DNA Cross-Linking
-
Reaction Setup: In a microcentrifuge tube, combine your DNA sample (e.g., plasmid, PCR product) with a non-reactive buffer (e.g., 1x PBS).
-
Add 8-MOP: Dilute the 8-MOP stock solution into the reaction mixture to achieve the desired final concentration.
-
Incubation: Incubate the mixture in the dark for 15-30 minutes at room temperature. This allows the 8-MOP to intercalate into the DNA helix.[13]
-
UVA Irradiation: Place the sample on a cold block (e.g., on ice) to prevent heat damage. Expose the sample to a 365 nm UVA light source for the required time to deliver the desired dose (e.g., 5 J/cm²).
-
Post-Irradiation: The cross-linked sample is now ready for downstream analysis.
Analysis by Denaturing Agarose Gel Electrophoresis
This method effectively separates cross-linked from non-cross-linked DNA. Under denaturing conditions, non-cross-linked dsDNA separates into single strands, while covalently cross-linked DNA remains double-stranded.
-
Sample Preparation: Mix the cross-linked DNA sample with a denaturing loading buffer (e.g., containing formamide and EDTA).[14][15] Heat the sample at 95°C for 5 minutes and then immediately place on ice to ensure complete denaturation of non-cross-linked strands.
-
Gel Electrophoresis: Run the samples on a standard agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Visualize the gel under UV light.
-
Non-cross-linked DNA will migrate faster as single-stranded DNA (ssDNA).
-
Cross-linked DNA will migrate significantly slower, corresponding to the size of the double-stranded DNA (dsDNA).[16]
-
Diagrams
Diagram: 8-MOP Cross-Linking Mechanism
Caption: The two-step photochemical reaction of 8-MOP with double-stranded DNA.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cutaneous photosensitization by this compound: order-dependent synergism between radiation less than 380 nm and broadband UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Low-level psoralen--deoxyribonucleic acid cross-links induced by single laser pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of oxygen in cross-linking and chemical modification of collagen by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of monochromatic UVA light and this compound on human lymphocyte response to mitogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Studies on mechanism of this compound-DNA interaction in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 8-Methoxypsoralen (8-MOP) and UVA Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxypsoralen (8-MOP) and UVA irradiation. The information is designed to help minimize off-target effects while maximizing the desired therapeutic or experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 8-MOP and UVA?
This compound (8-MOP) is a photosensitive compound that intercalates into DNA. Upon exposure to Ultraviolet A (UVA) radiation (320-400 nm), 8-MOP forms covalent bonds with pyrimidine bases (primarily thymine) in the DNA. This can result in the formation of monoadducts and interstrand crosslinks (ICLs). The formation of ICLs is the primary mechanism for the therapeutic effects of PUVA (Psoralen + UVA) therapy, as it inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in hyperproliferative cells.
Q2: What are the main off-target effects of 8-MOP and UVA treatment?
The primary off-target effects of 8-MOP and UVA treatment stem from the generation of reactive oxygen species (ROS), including singlet oxygen. This oxidative stress can lead to:
-
Increased Cytotoxicity: Damage to cellular components beyond DNA, such as lipids and proteins, can lead to widespread cell death.
-
Oxidative DNA Damage: Formation of lesions like 8-hydroxy-2'-deoxyguanosine (8-OHdG), which are mutagenic.[1]
-
Inflammation and Immune Modulation: Activation of inflammatory signaling pathways.[2]
-
Non-specific Protein Adducts: Photoactivated 8-MOP can also bind to other cellular macromolecules like proteins, although with lower efficiency than to DNA.[3]
Q3: What are the key experimental parameters to optimize for minimizing off-target effects?
The critical parameters to optimize are the concentration of 8-MOP and the dose of UVA radiation. A delicate balance must be struck to achieve sufficient DNA crosslinking for the desired biological effect while minimizing excessive cytotoxicity and oxidative stress. Titration of both 8-MOP concentration and UVA dose is essential for each new cell line or experimental system.
Troubleshooting Guide
Issue 1: High Cytotoxicity and Low Cell Viability
Question: My cells are showing high levels of cell death after 8-MOP and UVA treatment, even at low doses. What can I do to reduce cytotoxicity while maintaining the desired effect on my target cells?
Answer: High cytotoxicity is a common issue and can be addressed by carefully adjusting your experimental protocol. Here are several strategies:
-
Optimize 8-MOP Concentration and UVA Dose: This is the most critical step. Systematically lower the concentration of 8-MOP and/or the UVA dose. It is recommended to perform a matrix titration to find the optimal combination that induces the desired level of ICLs without causing excessive cell death.
-
Consider Topical Application: For in vitro experiments with adherent cells, a topical application of 8-MOP solution for a defined period before UVA irradiation can limit systemic toxicity compared to adding it directly to the culture medium.[4][5]
-
Incorporate ROS Scavengers: The addition of an antioxidant like N-acetylcysteine (NAC) can mitigate off-target damage caused by reactive oxygen species.[1][6][7] NAC has been shown to inhibit ROS production and subsequent apoptosis in cells exposed to UVA.[7]
-
Evaluate an Alternative Psoralen: Consider using 5-methoxypsoralen (5-MOP), which has been reported to have a different side-effect profile and may be less toxic in some systems, though it might require a higher UVA dose to achieve the same therapeutic effect.[8][9][10][11]
Table 1: Recommended Starting Concentrations and Doses for In Vitro Experiments
| Cell Type | 8-MOP Concentration | UVA Dose (J/cm²) | Notes |
| Human Lymphocytes | 0.1 µg/mL | 0.5 - 5 | Higher UVA doses lead to a more significant inhibition of mitogenic response.[12] |
| Human Keratinocytes (HaCaT) | 10 µM | 0.05 | For induction of DNA interstrand crosslinks. |
| Human Epidermoid Carcinoma Cells | 10 µg/mL | 25 kJ/m² (2.5 J/cm²) | Shown to induce oxidative DNA damage.[1] |
Issue 2: Low Efficacy of DNA Crosslinking
Question: I am not observing the expected level of DNA interstrand crosslinks or the desired biological effect (e.g., apoptosis, cell cycle arrest) in my experiments. How can I improve the efficiency of ICL formation?
Answer: Insufficient ICL formation can be due to several factors. Here are some troubleshooting steps:
-
Increase 8-MOP Concentration and/or UVA Dose: If cytotoxicity is not a concern, gradually increasing the 8-MOP concentration or the UVA dose can enhance ICL formation. Remember that the UVA dose often has a more pronounced effect on phototoxicity than the 8-MOP concentration.[12]
-
Optimize Incubation Time: Ensure adequate pre-incubation time with 8-MOP to allow for sufficient intercalation into the DNA before UVA irradiation. A pre-incubation of 30 minutes is often used in in vitro models.[13]
-
Check your UVA Source: Verify the wavelength and intensity of your UVA source. The peak absorbance for 8-MOP activation is in the 320-340 nm range. Ensure your lamp is emitting the correct wavelength and that the dose is accurately measured.
-
Consider the Order of Irradiation: For broadband UVA sources, it has been shown that pre-exposure to longer UVA wavelengths (>380 nm) followed by broadband UVA can synergistically increase phototoxicity, suggesting a more efficient conversion of monoadducts to crosslinks.[14]
Issue 3: Inconsistent or Unreliable Results
Question: I am getting variable results between experiments. What are the potential sources of this variability and how can I improve reproducibility?
Answer: Inconsistency in 8-MOP/UVA experiments can arise from several sources. Here's how to address them:
-
Standardize Cell Culture Conditions: Ensure that cells are in a consistent growth phase (e.g., logarithmic phase) for each experiment, as cell cycle position can influence susceptibility to DNA damage.
-
Precise Dosing and Timing: Use freshly prepared 8-MOP solutions and accurately measure UVA dosage. The time between 8-MOP administration and UVA exposure should be kept constant.
-
Control for Serum Effects: Components in fetal bovine serum (FBS) can interact with 8-MOP or absorb UVA, leading to variability. Consider performing the 8-MOP incubation and UVA irradiation in serum-free media, followed by the addition of complete media.
-
Minimize Light Exposure: Protect 8-MOP solutions and cells treated with 8-MOP from ambient light to prevent premature activation.
Experimental Protocols
Protocol 1: Modified Alkaline Comet Assay for Detecting DNA Interstrand Crosslinks
This protocol is adapted from established methods to specifically measure ICLs. The principle is that ICLs reduce the migration of DNA in the comet tail after the induction of random strand breaks.
-
Cell Treatment: Treat your cells with the desired concentration of 8-MOP for the optimized incubation time. Expose the cells to the desired dose of UVA radiation. Include appropriate controls (untreated, 8-MOP alone, UVA alone).
-
Induce Strand Breaks: After treatment, induce a known amount of DNA strand breaks. This can be done by irradiating the cells with a fixed dose of X-rays (e.g., 5 Gy) or by treating with a chemical agent like hydrogen peroxide.
-
Embed Cells in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A decrease in tail moment in the 8-MOP/UVA treated group (that has been subjected to strand break induction) compared to the group with only strand break induction is indicative of ICL formation.
Protocol 2: Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA
This protocol provides a general outline for measuring the oxidative DNA damage marker 8-OHdG using a competitive ELISA kit.
-
DNA Isolation: After cell treatment with 8-MOP and UVA, harvest the cells and isolate genomic DNA using a standard DNA extraction kit.
-
DNA Digestion: Digest the isolated DNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and alkaline phosphatase.
-
ELISA Procedure:
-
Add standards and digested DNA samples to the wells of an 8-OHdG pre-coated microplate.
-
Add an anti-8-OHdG antibody to each well. The antibody will bind to both the 8-OHdG in the sample and the 8-OHdG coated on the plate.
-
Incubate and wash the plate to remove unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate.
-
Add a substrate that will be converted by the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: The amount of 8-OHdG in the sample is inversely proportional to the signal intensity. Calculate the concentration of 8-OHdG in your samples by comparing their absorbance to the standard curve.[15][16][17]
Protocol 3: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with 8-MOP and UVA as per your experimental design.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.[18][19][20][21]
Visualizing Mechanisms and Workflows
Caption: Mechanism of 8-MOP and UVA Action.
Caption: Troubleshooting High Cytotoxicity.
Caption: Key Signaling Pathways.
References
- 1. PUVA (8-methoxy-psoralen plus ultraviolet A) induces the formation of 8-hydroxy-2'-deoxyguanosine and DNA fragmentation in calf thymus DNA and human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UVA-induced binding of this compound to cells of Saccharomyces cerevisiae: separation and characterization of DNA photoadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatial distribution of this compound penetration into human skin after systemic or topical administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Double-blind Comparative Study of this compound Bath Plus UV-A Treatment Regimens | Actas Dermo-Sifiliográficas [actasdermo.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Chemoprotective effect of N-acetylcysteine (NAC) on cellular oxidative damages and apoptosis induced by nano titanium dioxide under UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid formulations of this compound (8-MOP) and 5-MOP: a prospective double-blind crossover assessment of acute non-phototoxic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of this compound, 5-methoxypsoralen, 3-carbethoxypsoralen, or 5-methylisopsoralen with ultraviolet radiation in the hairless (HRA/Skh) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound vs. 5-methoxypsoralen plus ultraviolet A therapy in patients with mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of this compound and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-effects of this compound and UVA in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro effects of different this compound treatment protocols for extracorporeal photopheresis on mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. nwlifescience.com [nwlifescience.com]
- 16. cedxlabs.com [cedxlabs.com]
- 17. agrisera.com [agrisera.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. jrmds.in [jrmds.in]
Technical Support Center: 8-Methoxypsoralen (8-MOP) for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 8-Methoxypsoralen (8-MOP) for in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MOP) and why is its solubility a concern for in vitro studies?
A1: this compound (8-MOP), also known as Methoxsalen, is a naturally occurring furanocoumarin.[1][2] It is a photoactive substance that, when combined with UVA radiation (a therapy known as PUVA), is used to treat skin conditions like psoriasis, vitiligo, and certain cutaneous lymphomas.[1][2] For in vitro research, its low aqueous solubility presents a significant challenge.[2][3] Achieving and maintaining a desired concentration in cell culture media without precipitation is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the common solvents for dissolving 8-MOP?
A2: Due to its hydrophobic nature, 8-MOP is practically insoluble in cold water.[2][3] Organic solvents are necessary to prepare stock solutions. The most commonly used solvent for in vitro studies is Dimethyl sulfoxide (DMSO).[4] Other solvents like ethanol, chloroform, acetone, and acetic acid can also dissolve 8-MOP, but their compatibility with specific cell lines and experimental setups should be carefully considered.[5]
Q3: What is the recommended starting concentration for an 8-MOP stock solution in DMSO?
A3: A common starting concentration for a stock solution of 8-MOP in DMSO is 10 mM.[4] This provides a concentrated stock that allows for significant dilution into your aqueous cell culture medium, minimizing the final concentration of the organic solvent.
Q4: How can I prevent 8-MOP from precipitating when I add it to my cell culture medium?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. To prevent this, it is recommended to perform a stepwise or serial dilution.[6] Instead of adding the concentrated stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of media. Also, ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid solvent-induced cell toxicity.[6] Pre-warming the cell culture medium to 37°C before adding the 8-MOP solution can also help maintain solubility.
Q5: What are the known cellular effects and signaling pathways modulated by 8-MOP in vitro?
A5: In vitro studies have shown that 8-MOP can induce apoptosis (programmed cell death) by increasing the expression of the tumor suppressor protein p53.[1] It has also been observed to inhibit cancer cell metastasis by reducing the activity of matrix metalloproteinases MMP-2 and MMP-9.[1] The signaling pathways influenced by 8-MOP include the PI3K, ERK2, and STAT3 pathways.[1] Furthermore, 8-MOP can block ATP-sensitive potassium channels and modulate the production of cytokines, which are signaling molecules of the immune system.[7][8]
Troubleshooting Guide: 8-MOP Precipitation in Cell Culture
This guide will help you troubleshoot and resolve issues with 8-MOP precipitation in your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding 8-MOP stock to media. | Solvent Shock: Rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium. | Perform a serial dilution. First, dilute the 8-MOP stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium. Add the stock solution dropwise while gently swirling the medium. |
| High Stock Concentration: The concentration of the 8-MOP stock solution is too high for direct dilution. | Prepare a less concentrated stock solution of 8-MOP in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration. | |
| Cloudiness or precipitate appears in the culture vessel after incubation. | Low Temperature: The temperature of the incubator or the lab environment is causing the compound to fall out of solution. | Ensure your incubator is properly calibrated to 37°C. Avoid exposing your culture plates to cold environments for extended periods. |
| Interaction with Media Components: 8-MOP may be interacting with components in the serum or the basal medium itself, leading to the formation of insoluble complexes. | Try reducing the serum concentration in your media if your experimental design allows. Alternatively, test different types of basal media to see if the precipitation issue persists. | |
| Evaporation: Evaporation of the culture medium can lead to an increase in the concentration of 8-MOP and other solutes, causing them to precipitate. | Ensure proper humidification of your cell culture incubator. Use culture plates with tight-fitting lids to minimize evaporation. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. This information is critical for preparing appropriate stock solutions for your experiments.
| Solvent | Solubility | Reference |
| Water (cold) | Practically insoluble | [2][3] |
| Water (boiling) | Sparingly soluble | [3] |
| Water (30 °C) | 47.6 mg/L | [3] |
| Ethanol | 5 mg/mL | [5] |
| Chloroform | 50 mg/mL | [5] |
| DMSO | >10 mg/mL (e.g., 10 mM is ~2.16 mg/mL) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 8-MOP Stock Solution in DMSO
Materials:
-
This compound (MW: 216.19 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.16 mg of 8-MOP powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the 8-MOP is completely dissolved. This may take several minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of 8-MOP in Cell Culture Medium
Materials:
-
10 mM 8-MOP stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or multi-well plates
Methodology (for a final concentration of 10 µM in 10 mL of media):
-
Thaw an aliquot of the 10 mM 8-MOP stock solution at room temperature.
-
Step 1: Intermediate Dilution. In a sterile conical tube, add 990 µL of pre-warmed cell culture medium. Add 10 µL of the 10 mM 8-MOP stock solution to this tube. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution. Gently mix by pipetting up and down.
-
Step 2: Final Dilution. In a separate sterile tube or your culture vessel containing 9 mL of pre-warmed cell culture medium, add 1 mL of the 100 µM intermediate solution. This will give you a final volume of 10 mL with a final 8-MOP concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently swirl the medium to ensure even distribution of the compound.
-
Always prepare a vehicle control containing the same final concentration of DMSO (in this case, 0.1%) in your cell culture medium.
Visualizations
References
- 1. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 298-81-7 [chemicalbook.com]
- 3. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound blocks ATP-sensitive potassium channels and stimulates insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of cytokine production by this compound and UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methoxypsoralen (8-MOP) Photoactivation
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal UVA dose for the activation of 8-methoxypsoralen (8-MOP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 8-MOP and UVA?
A1: this compound (8-MOP) is a photosensitive compound that intercalates into DNA. Upon exposure to long-wave ultraviolet light (UVA), 8-MOP forms covalent adducts with pyrimidine bases (primarily thymine) in the DNA. This process can result in the formation of monoadducts and, with subsequent photoactivation, interstrand crosslinks (ICLs). These DNA lesions block transcription and replication, ultimately leading to cellular responses such as apoptosis and inhibition of cell proliferation.[1][2][3][4]
Q2: What is a typical starting range for UVA dosage and 8-MOP concentration in cell culture experiments?
A2: For in vitro experiments, a common starting point for UVA dosage is in the range of 0.5 to 2 J/cm².[5][6] The concentration of 8-MOP can vary more widely depending on the cell type and desired effect, but a range of 0.1 to 10 µM is frequently reported. For instance, studies have used 2.5 µM 8-MOP with 2 J/cm² UVA in human and hamster cells, and 0.1 µg/ml (approximately 0.46 µM) 8-MOP with 0.5 J/cm² UVA in human lymphocytes.[5][6] It is crucial to perform a dose-response experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q3: How do I determine the optimal UVA dose for my specific experiment?
A3: The optimal UVA dose is dependent on the 8-MOP concentration, cell type, and the desired biological endpoint (e.g., specific level of DNA crosslinking, percentage of apoptosis, or inhibition of proliferation). A systematic approach is to perform a matrix titration. First, select a fixed, non-toxic concentration of 8-MOP and then expose the cells to a range of UVA doses. The biological effect can then be measured to determine the optimal UVA dose for that 8-MOP concentration.
Q4: What is the "minimal phototoxic dose" (MPD) and is it relevant for in vitro experiments?
A4: The minimal phototoxic dose (MPD) is a clinical concept representing the lowest UVA dose that produces a defined erythema (redness) on the skin after administration of a photosensitizer like 8-MOP.[7][8] While directly measuring MPD is not applicable to in vitro experiments, the underlying principle of determining a threshold dose for a biological effect is highly relevant. For cell culture experiments, an analogous concept would be determining the UVA dose that elicits a minimal desired response, such as a specific low level of cytotoxicity or a detectable amount of DNA crosslinks.
Troubleshooting Guide
Issue 1: Low or undetectable levels of 8-MOP-DNA adducts.
-
Possible Cause 1: Insufficient UVA dose. The UVA energy may not be sufficient to efficiently photoactivate the 8-MOP that has intercalated into the DNA.
-
Solution: Increase the UVA dose incrementally. Perform a dose-response curve to identify a dose that yields a detectable level of adducts without causing excessive cytotoxicity.
-
-
Possible Cause 2: Suboptimal 8-MOP concentration. The concentration of 8-MOP may be too low for sufficient intercalation into the DNA.
-
Solution: Increase the 8-MOP concentration. Ensure that the chosen concentration is not cytotoxic on its own (a dark control is essential).
-
-
Possible Cause 3: Inaccurate UVA dosimetry. The actual UVA dose delivered to the cells may be lower than the intended dose.
-
Solution: Calibrate your UVA source regularly using a suitable UVA meter. Ensure that the geometry of the irradiation setup (e.g., distance from the lamp to the cells) is consistent.
-
-
Possible Cause 4: Issues with the 8-MOP solution. The 8-MOP may have degraded or precipitated out of solution.
-
Solution: Prepare fresh 8-MOP solutions for each experiment. Ensure it is fully dissolved.
-
Issue 2: High levels of cell death, even at low UVA doses.
-
Possible Cause 1: Excessive UVA dose. The UVA dose may be too high, causing direct cellular damage independent of 8-MOP activation.
-
Solution: Reduce the UVA dose. Include a "UVA only" control to assess the cytotoxicity of the UVA radiation alone.
-
-
Possible Cause 2: High 8-MOP concentration. The concentration of 8-MOP may be cytotoxic, even in the absence of UVA.
-
Solution: Reduce the 8-MOP concentration. Perform a dose-response experiment for 8-MOP in the dark to determine its inherent cytotoxicity.
-
-
Possible Cause 3: High sensitivity of the cell line. The cell line being used may be particularly sensitive to DNA damage.
-
Solution: If possible, compare the sensitivity of your cell line to that of other published cell lines. Consider using a lower range of both 8-MOP concentrations and UVA doses.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Fluctuation in UVA lamp output. The output of the UVA lamp may vary over time.
-
Solution: Regularly monitor and record the output of your UVA source with a calibrated radiometer.
-
-
Possible Cause 2: Variability in cell culture conditions. Differences in cell density, passage number, or growth phase can affect cellular responses.
-
Solution: Standardize your cell culture and experimental procedures. Use cells at a consistent confluency and passage number.
-
-
Possible Cause 3: Inconsistent timing. The duration of 8-MOP incubation before UVA exposure can influence the amount of intercalated drug.
-
Solution: Maintain a consistent incubation time for 8-MOP before UVA irradiation in all experiments.
-
Quantitative Data Summary
The following table summarizes experimental conditions from various studies to provide a reference for designing your experiments.
| Cell Type | 8-MOP Concentration | UVA Dose (J/cm²) | Observed Effect | Reference |
| Human Lymphocytes | 0.1 µg/ml (~0.46 µM) | 0.5 | Partial suppression of PHA-responsiveness | [6] |
| Human & CHO Cells | 2.5 µM | 2.0 | Formation of DNA monoadducts and interstrand crosslinks | [5] |
| Human Diploid Fibroblasts | 100 ng/ml HMT* | 3.0 (30 kJ/m²) | Phosphorylation of p53 | [1] |
| Murine T-cell Lymphoma | 50-200 ng/ml | 1.0 | Increased MHC class I synthesis | [9] |
| Melanoma Cells (B16-OVA) | Not specified | 4.0 | Cytotoxic activity | [10] |
Note: HMT (Hexamethylenetetramine) is a psoralen derivative.
Experimental Protocols
Protocol 1: Determining Optimal UVA Dose for a Fixed 8-MOP Concentration
This protocol outlines a general procedure for determining the optimal UVA dose for a given 8-MOP concentration to achieve a desired level of a specific biological effect (e.g., 50% inhibition of cell viability, IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
8-MOP stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well for viability assays)
-
Calibrated UVA light source (with a peak emission around 365 nm)
-
UVA radiometer
-
Reagents for the chosen biological assay (e.g., MTT, PrestoBlue for viability; Annexin V/PI for apoptosis)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
8-MOP Incubation:
-
Prepare a working solution of 8-MOP in complete culture medium at the desired final concentration.
-
Remove the old medium from the cells and replace it with the 8-MOP-containing medium.
-
Incubate the cells for a standardized period (e.g., 1-2 hours) at 37°C and 5% CO2 to allow for 8-MOP uptake and intercalation.
-
-
UVA Irradiation:
-
Remove the lid of the cell culture plate.
-
Place the plate under the calibrated UVA source.
-
Expose the cells to a range of UVA doses (e.g., 0, 0.5, 1, 2, 4, 6 J/cm²). The dose can be controlled by varying the exposure time.
-
-
Post-Irradiation Incubation:
-
Replace the 8-MOP-containing medium with fresh, drug-free complete medium.
-
Return the cells to the incubator for a period appropriate for the chosen endpoint (e.g., 24-72 hours for viability assays).
-
-
Endpoint Analysis:
-
Perform the selected biological assay according to the manufacturer's instructions to quantify the effect of the treatment.
-
-
Data Analysis:
-
Plot the biological effect as a function of the UVA dose.
-
Determine the optimal UVA dose that produces the desired level of the biological effect.
-
Protocol 2: Quantification of 8-MOP-DNA Adducts by LC-MS/MS
This is a simplified overview of the key steps involved. For detailed methodology, refer to specialized literature.[5]
-
Cell Treatment: Treat cells with 8-MOP and UVA as described in Protocol 1.
-
Genomic DNA Isolation: Isolate genomic DNA from the treated cells using a standard DNA extraction kit or protocol.
-
DNA Digestion: Enzymatically digest the DNA to individual nucleosides or short oligonucleotides. This often involves a cocktail of enzymes such as nuclease P1, phosphodiesterases, and alkaline phosphatase.
-
Sample Cleanup and Enrichment: Use solid-phase extraction (SPE) or other chromatographic techniques to remove unmodified nucleosides and enrich for the 8-MOP-DNA adducts.
-
LC-MS/MS Analysis:
-
Inject the enriched sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the DNA adducts from other components using a suitable HPLC column and gradient.
-
Detect and quantify the specific 8-MOP-DNA monoadducts and interstrand crosslinks using mass spectrometry, often in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the amount of each adduct by comparing the signal to that of a known amount of a stable isotope-labeled internal standard.
Visualizations
Caption: Workflow for determining the optimal UVA dose for 8-MOP activation.
References
- 1. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. youtube.com [youtube.com]
- 5. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of this compound-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-effects of this compound and UVA in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-MOP PUVA for psoriasis: a comparison of a minimal phototoxic dose-based regimen with a skin-type approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The optimal time to determine the minimal phototoxic dose in skin photosensitized by topical 8 methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with 8-MOP and UVA enhances MHC class I synthesis in RMA cells: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating 8-Methoxypsoralen Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 8-Methoxypsoralen (8-MOP) in solution, a critical factor for ensuring the accuracy and reproducibility of experimental results. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of 8-MOP solutions.
Frequently Asked Questions (FAQs)
Q1: My 8-MOP solution appears to have lost potency. What are the common causes?
A1: Loss of 8-MOP potency in solution is primarily due to degradation. The stability of 8-MOP is significantly influenced by the solvent, storage temperature, and exposure to light. For instance, 8-MOP is known to be unstable in certain ointment bases like Carbopol gel, where a significant decrease in concentration can occur. Conversely, it shows better stability in other bases like Cold Cream Naturel.[1] Always ensure your storage conditions are optimized for the specific solvent you are using.
Q2: What are the recommended solvents for dissolving and storing 8-MOP?
A2: While 8-MOP is soluble in various organic solvents, its stability can vary. Ethanol, methanol, and DMSO are commonly used. However, the choice of solvent should be guided by your specific experimental needs and downstream applications. For example, while ethanol is a common solvent, its presence can sometimes influence experimental outcomes.[2][3] It is crucial to validate the compatibility and stability of 8-MOP in your chosen solvent system under your experimental conditions.
Q3: How does pH affect the stability of 8-MOP in aqueous solutions?
A3: The stability of 8-MOP in aqueous solutions is pH-dependent. Generally, psoralen derivatives can undergo hydrolysis under certain pH conditions. While specific quantitative data on the degradation kinetics of 8-MOP across a wide pH range is not extensively published, it is advisable to buffer your aqueous solutions and validate the stability of 8-MOP at the intended pH of your experiment.
Q4: Is 8-MOP sensitive to light? What precautions should I take?
A4: Yes, 8-MOP is a photosensitive compound. It is the primary component in PUVA (Psoralen + UVA) therapy, where its photoactivation is essential for its therapeutic effect. Therefore, it is critical to protect 8-MOP solutions from light to prevent photodegradation. Always store 8-MOP solutions in amber vials or containers wrapped in aluminum foil and minimize exposure to ambient light during handling.
Troubleshooting Guide
Issue: Inconsistent experimental results using 8-MOP solutions.
Possible Cause 1: Degradation of 8-MOP stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your 8-MOP stock solution is stored at the recommended temperature and protected from light.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new batch of 8-MOP powder.
-
Perform Quality Control: Use an analytical method like HPLC to check the concentration and purity of your stock solution before use.
-
Possible Cause 2: Inappropriate solvent or formulation.
-
Troubleshooting Steps:
-
Solvent Compatibility: Ensure that the solvent used is appropriate for your experimental system and does not interfere with the assay.
-
Formulation Stability: If using a specific formulation (e.g., cream, gel), be aware that the stability of 8-MOP can be highly dependent on the other components of the formulation.[1]
-
Quantitative Data on 8-MOP Stability
While comprehensive kinetic data is limited in publicly available literature, the following table summarizes qualitative stability information gathered from various sources.
| Formulation/Solvent System | Temperature | Light Exposure | Stability Outcome | Citation |
| Unguentum Cordes™ Ointment | Room Temperature (19-20°C) & 5°C | Not Specified | Stable for up to 8 weeks, after which the emulsion may break down. | [1] |
| Cold Cream Naturel™ Ointment | Room Temperature (19-20°C) & 5°C | Not Specified | Concentrations remained stable over 12 weeks. | [1] |
| Carbopol 940 Gel (Water-containing) | Room Temperature (19-20°C) & 5°C | Not Specified | Only about 40% of the nominal concentration was found, which decreased significantly at 5°C. | [1] |
| Ethanol/Water (30:70 v/v) | Room Temperature | Not Specified | Solutions showed initial instability with a ~20% increase in signal in the first 15 minutes, stabilizing after 20 minutes for at least 2 hours. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to understand the stability of 8-MOP under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of 8-MOP in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the 8-MOP solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the 8-MOP solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the 8-MOP solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heat the 8-MOP solution at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the 8-MOP solution to UV light (e.g., 254 nm or 365 nm) for a specified period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method to separate the parent 8-MOP from its degradation products.
-
Data Analysis: Calculate the percentage of degradation of 8-MOP under each stress condition.
Protocol 2: Stability-Indicating HPLC Method for 8-MOP
This is a general guideline for developing an HPLC method to assess 8-MOP stability.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where 8-MOP has maximum absorbance (e.g., ~250 nm or ~300 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Signaling Pathways and Experimental Workflows
8-MOP and Cellular Signaling
This compound, particularly in the context of PUVA therapy, exerts its biological effects by intercalating into DNA and forming photoadducts upon UVA irradiation. This DNA damage can trigger various cellular signaling pathways. Recent studies have also begun to explore the effects of 8-MOP independent of photoactivation.
One key pathway affected by 8-MOP is the p53 signaling pathway . Upregulation of p53 can lead to cell cycle arrest and apoptosis.[1] Furthermore, the effects of 8-MOP have been linked to the PI3K/Akt and ERK signaling pathways, which are critical regulators of cell survival, proliferation, and metabolism.
Below are diagrams illustrating a general workflow for assessing 8-MOP stability and a simplified representation of the signaling pathways influenced by 8-MOP.
References
- 1. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Controlling for Cellular Toxicity of 8-Methoxypsoralen (8-MOP) in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the cellular toxicity of 8-methoxypsoralen (8-MOP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 8-MOP's cellular toxicity?
A1: this compound (8-MOP) is a photosensitizing agent, and its primary mechanism of toxicity is activated by ultraviolet A (UVA) radiation. This combination therapy is known as PUVA.[1][2] Upon photoactivation, 8-MOP intercalates into DNA and forms covalent bonds with pyrimidine bases, leading to the formation of monoadducts and interstrand cross-links (ICLs).[1][2] This DNA damage can inhibit DNA synthesis and cell division, ultimately inducing apoptosis (programmed cell death) and cell cycle arrest.[1][2]
Q2: Can 8-MOP be toxic to cells without UVA radiation?
A2: Yes, some studies have shown that 8-MOP can exhibit cytotoxic effects even in the absence of UVA light, often referred to as its "dark" effects.[3] This toxicity is generally observed at higher concentrations and can be cell-type dependent. The mechanism for this UVA-independent toxicity can involve the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the release of cytochrome c.[1] It can also involve the generation of reactive oxygen species (ROS) and inhibition of signaling pathways like ERK1/2.[1]
Q3: What are the essential experimental controls when assessing 8-MOP's cytotoxicity?
A3: To obtain reliable and interpretable results, the following controls are crucial:
-
Vehicle Control: This group of cells is treated with the same solvent used to dissolve the 8-MOP (e.g., DMSO) at the highest concentration used in the experiment. This control ensures that any observed toxicity is not due to the solvent itself.[4][5]
-
Untreated Control (Negative Control): This group of cells receives neither 8-MOP nor the vehicle and serves as a baseline for normal cell viability and growth.
-
8-MOP Only (Dark Control): This group is treated with 8-MOP but is not exposed to UVA radiation. This is essential to distinguish the phototoxicity from the inherent cytotoxicity of the compound.[3]
-
UVA Only Control: This group is exposed to the same dose of UVA radiation as the experimental groups but is not treated with 8-MOP. This control accounts for any cytotoxic effects of the UVA radiation alone.[6]
-
Positive Control for Phototoxicity: A known phototoxic compound, such as chlorpromazine, should be included to validate the experimental setup and ensure the assay can detect phototoxic effects.[7][8]
Q4: How can I dissolve 8-MOP for cell culture experiments?
A4: 8-MOP has low water solubility.[9] It is commonly dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[10][11] This stock solution is then further diluted in the cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of the solvent in the culture medium is low enough to not cause toxicity to the cells (typically below 0.5% for DMSO).[5][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High toxicity in the vehicle control group. | The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is at a non-toxic level for your specific cell line (generally <0.5%). Perform a dose-response experiment with the solvent alone to determine its toxicity threshold.[5][11] |
| Inconsistent or variable results between experiments. | - Inconsistent UVA lamp output. - Variability in 8-MOP stock solution stability. - Differences in cell density at the time of treatment. - Pipetting errors. | - Regularly calibrate your UVA light source. - Prepare fresh 8-MOP stock solutions or test the stability of stored solutions. - Ensure consistent cell seeding density and confluency. - Use calibrated pipettes and careful pipetting techniques.[12][13] |
| Unexpectedly low or no phototoxicity observed. | - Insufficient UVA dose. - 8-MOP concentration is too low. - The cell line is resistant to PUVA-induced apoptosis. - Incorrect timing between 8-MOP incubation and UVA exposure. | - Optimize the UVA dose and 8-MOP concentration with a dose-response matrix experiment. - Confirm the sensitivity of your cell line to phototoxic agents using a positive control. - Ensure sufficient incubation time for 8-MOP to enter the cells before UVA irradiation. |
| High background signal in viability assays (e.g., MTT, XTT). | - Contamination of cell cultures. - Interference of 8-MOP with the assay reagents. | - Regularly check cell cultures for contamination. - Run a cell-free control with 8-MOP and the assay reagents to check for direct chemical reactions that may alter the readout.[14] |
Quantitative Data
The cytotoxic and phototoxic effects of 8-MOP are dependent on the cell line, 8-MOP concentration, and UVA dose. The following table provides example data from published studies.
| Cell Line | Treatment | Endpoint | Value | Reference |
| Human Gastric Cancer (SNU1) | 8-MOP alone (48h) | IC50 | 222.5 µM | [2] |
| Human Hepatocarcinoma (HepG2) | 8-MOP alone (48h) | IC50 | ~50 µM | [1] |
| Human T-lymphocytic (Sup-T1) | 8-MOP + 0.5 J/cm² UVA (24h) | Apoptosis Induction | 12.5 ng/mL | [6] |
Experimental Protocols
General Protocol for Assessing 8-MOP Phototoxicity
This protocol provides a general workflow for evaluating the phototoxicity of 8-MOP using a cell viability assay such as the MTT or WST-1 assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of 8-MOP in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare the vehicle control, untreated control, and a positive control for phototoxicity (e.g., chlorpromazine).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 8-MOP, vehicle, or controls. For each concentration, prepare two sets of plates: one for UVA exposure (+UVA) and one to be kept in the dark (-UVA).
-
Incubation: Incubate the plates for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake of 8-MOP.
-
UVA Irradiation: Expose the "+UVA" plate to a specific dose of UVA radiation. The "-UVA" plate should be kept in a dark place at the same temperature for the duration of the irradiation. A "UVA only" control should also be included.
-
Post-Irradiation Incubation: After irradiation, incubate both plates for a further period (e.g., 24-72 hours).
-
Cell Viability Assay: At the end of the incubation period, assess cell viability using a standard assay (e.g., MTT, WST-1, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Compare the viability of the "+UVA" and "-UVA" groups to determine the phototoxic effect.
Visualizations
Experimental Workflow for 8-MOP Phototoxicity Assessment
Caption: Workflow for assessing 8-MOP phototoxicity.
Signaling Pathways of 8-MOP Induced Cellular Toxicity
UVA-Activated Pathway (Phototoxicity)
Caption: 8-MOP phototoxicity signaling pathway.
UVA-Independent Pathway (Dark Toxicity)
Caption: 8-MOP UVA-independent toxicity pathway.
References
- 1. karger.com [karger.com]
- 2. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dark effect of this compound (8-MOP) on lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of apoptosis induction in human cell lines by UVA and 8-MOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enfo.hu [enfo.hu]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 12. iivs.org [iivs.org]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
avoiding unwanted side reactions of photoactivated 8-Methoxypsoralen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photoactivated 8-Methoxypsoralen (8-MOP). Our goal is to help you mitigate unwanted side reactions and ensure the safe and effective use of 8-MOP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of photoactivated 8-MOP?
A1: Photoactivated 8-MOP, a treatment also known as PUVA (Psoralen + UVA), works through two primary, independent reaction types when the skin is exposed to UVA radiation (320-400 nm) after psoralen administration.[1][2]
-
Type I Reaction (Anoxic): This reaction does not require oxygen and primarily involves the photoreaction of 8-MOP with cellular DNA.[1] Upon UVA activation, 8-MOP intercalates into the DNA and forms covalent bonds with pyrimidine bases, creating monoadducts and interstrand cross-links.[3][4] This process inhibits DNA synthesis and cell proliferation, which is the basis for its therapeutic effect in hyperproliferative disorders like psoriasis.[3][5]
-
Type II Reaction (Oxygen-Dependent): This reaction involves the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻•).[1] These ROS can cause damage to cell membranes, leading to erythema (redness), edema, and other inflammatory responses.[1]
It is also suggested that photoactivated psoralens can act at the cell membrane level, potentially disrupting growth factor functions.[6]
Q2: What are the common acute side effects of 8-MOP PUVA therapy, and how can they be managed?
A2: Acute side effects are relatively common but can often be managed with proper protocols. The most frequent are:
-
Erythema (Redness): A mild, temporary erythema appearing 24-48 hours after treatment is an expected therapeutic reaction.[5] However, severe erythema can indicate a phototoxic reaction or burn.[5]
-
Pruritus (Itching): This occurs in approximately 10% of patients.[5]
-
Management: Frequent application of bland emollients can alleviate itching. Severe cases might require systemic treatment, and pruritic areas should be shielded from further UVA exposure.[5]
-
-
Nausea: This is a common side effect, particularly with oral 8-MOP.[5][9]
Q3: What are the potential long-term risks associated with 8-MOP PUVA therapy?
A3: The most significant long-term risk is an increased incidence of skin cancer.
-
Skin Cancer: High cumulative doses of PUVA are associated with a dose-related increased risk of non-melanoma skin cancers, particularly squamous cell carcinoma (SCC).[2][7][12] One prospective study noted a nine-fold increase in the risk of squamous cell carcinoma in PUVA-treated patients over five years.[5] Men exposed to PUVA may have a heightened risk of genital skin cancer.[2]
-
Photo-aging: Long-term treatment can lead to premature aging of the skin, characterized by wrinkling, dryness, and pigment alterations.[7][12]
Q4: Are there alternatives to 8-MOP with fewer side effects?
A4: Yes, 5-methoxypsoralen (5-MOP) is a notable alternative. Studies have shown that 5-MOP has comparable therapeutic efficacy to 8-MOP but with a significantly lower incidence of phototoxic reactions and drug intolerance, such as nausea and vomiting.[11][13] Other photosensitizers, like 5-aminolevulinic acid (5-ALA), are also being explored in preclinical and early clinical trials as potential alternatives.[3]
Troubleshooting Guides
Issue 1: Excessive Erythema and Phototoxicity
Symptoms: Severe skin redness, swelling, blistering, and discomfort appearing within 24-48 hours post-UVA exposure.[5]
Possible Causes:
-
Incorrect determination of the Minimal Phototoxic Dose (MPD).
-
Overexposure to UVA radiation.
-
Patient non-compliance with post-treatment sun protection.
-
Concomitant use of other photosensitizing agents.
Solutions:
| Step | Action | Rationale |
| 1 | Cease Treatment | Immediately discontinue UVA exposure to prevent further damage. |
| 2 | Re-evaluate MPD | Perform a new MPD test to determine the correct initial UVA dose. The optimal time to read the topical 8-MOP MPD is 96 hours (4 days) after UVA exposure.[14][15] |
| 3 | Adjust UVA Dose | If erythema was significant, withhold treatment until it resolves and restart at a lower UVA dose.[7] |
| 4 | Reinforce Sun Protection | Counsel the subject on the critical importance of avoiding sun exposure for at least 24-48 hours post-treatment and using broad-spectrum sunscreen and protective clothing.[5] UVA-absorbing sunglasses should be worn for 24 hours after therapy.[5] |
| 5 | Review Concomitant Medications | Check for any other medications the subject may be taking that could have photosensitizing effects. |
Issue 2: Poor Therapeutic Response
Symptoms: Lack of clinical improvement despite multiple PUVA sessions.
Possible Causes:
-
Inadequate absorption of oral 8-MOP.
-
Incorrect timing between drug administration and UVA exposure.
-
Insufficient UVA dosage.
-
Drug interactions affecting 8-MOP metabolism.
Solutions:
| Step | Action | Rationale |
| 1 | Optimize Drug Administration | Ensure oral 8-MOP is taken 1.5-2 hours before UVA exposure.[16] Taking it with a low-fat meal can aid absorption, though ideally it should be on an empty stomach to avoid variability.[2] |
| 2 | Verify UVA Source | Check the calibration and spectral output of the UVA lamps to ensure they are delivering the correct wavelength (320-400 nm) and intensity. |
| 3 | Gradual Dose Increase | If there is no erythema, gradually increase the UVA dose in subsequent sessions according to the established protocol. |
| 4 | Consider Alternative Administration | For localized conditions, topical or bathwater PUVA can provide a more direct and consistent psoralen concentration in the skin.[7][17][18] |
| 5 | Review Drug Interactions | Drugs like carbamazepine, phenytoin, and phenobarbitone can reduce the levels of methoxsalen.[7] |
Quantitative Data Summary
Table 1: Oral 8-MOP (Methoxsalen) Dosing Guidelines for Psoriasis
| Patient Body Weight (kg) | Dose (mg) |
| <30 | 10 |
| 30-50 | 20 |
| 51-65 | 30 |
| 66-80 | 40 |
| 81-90 | 50 |
| 91-115 | 60 |
| >115 | 70 |
| Data sourced from Medscape.[10] |
Table 2: Comparison of 8-MOP and 5-MOP Efficacy in Mycosis Fungoides
| Parameter | 8-MOP Group | 5-MOP Group |
| Number of Patients | 24 | 14 |
| Complete Response Rate | 92% (22/24) | 86% (12/14) |
| Relapse-Free Rate | 23% (5/22) | 8% (1/12) |
| Median Time to Relapse | 14 months | 17 months |
| Data from a retrospective study on PUVA therapy for Mycosis Fungoides.[11] |
Experimental Protocols
Protocol 1: Determination of Minimal Phototoxic Dose (MPD) for Topical PUVA
-
Preparation: Prepare a dilute solution of 8-MOP (e.g., 3mg/L).[7]
-
Application: Immerse the test area (e.g., forearm) in the 8-MOP solution for 15 minutes.[14]
-
Irradiation: Immediately after soaking, expose small, defined areas of the skin to a series of increasing UVA doses.
-
Assessment: Evaluate the treated areas at 24-hour intervals for 7 days to observe the erythematous response.[14]
-
MPD Determination: The MPD is the lowest dose of UVA that produces a definite, uniform erythema at the 96-hour reading.[14][15] The initial treatment dose is typically a fraction of the MPD (e.g., 40%).[14]
Protocol 2: Oral PUVA Administration for Psoriasis
-
Dosing: Administer oral 8-MOP at a dose of 0.4-0.6 mg/kg body weight.[7][8]
-
Timing: The patient should ingest the capsules with food or milk 1.5 to 2 hours before the scheduled UVA exposure.[5][10]
-
UVA Exposure: The initial UVA dose is determined based on the patient's skin type or a pre-determined MPD.[8]
-
Treatment Schedule: Treatments are typically given 2-3 times a week, with at least a 48-hour interval between sessions.[2]
-
Dose Adjustment: The UVA dose is gradually increased in subsequent treatments, provided there is no significant erythema.[2] If moderate to severe erythema occurs, treatment is postponed until it resolves.[2]
Visualizations
Caption: Mechanism of action for photoactivated 8-MOP (PUVA).
Caption: Experimental workflow for determining Minimal Phototoxic Dose (MPD).
References
- 1. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Beyond this compound as the photosensitizer for extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoactivated this compound treatment causes a peptide-dependent increase in antigen display by transformed lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Methoxsalen with Ultraviolet A Therapy - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nhsfife.org [nhsfife.org]
- 10. 8MOP, Oxsoralen (methoxsalen) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Efficacy of this compound vs. 5-methoxypsoralen plus ultraviolet A therapy in patients with mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PUVA Therapy (Photochemotherapy) for Psoriasis, Side Effects [medicinenet.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. The Patient’s Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sussexcds.co.uk [sussexcds.co.uk]
- 18. dermnetnz.org [dermnetnz.org]
best practices for handling and storing 8-Methoxypsoralen
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 8-Methoxypsoralen (8-MOP). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MOP)?
A1: this compound (also known as Methoxsalen or Xanthotoxin) is a naturally occurring furocoumarin.[1] It is a photoactive substance that can be isolated from the seeds of the Ammi majus plant.[1] In the presence of Ultraviolet A (UVA) radiation, 8-MOP becomes activated and can intercalate with DNA, leading to the formation of covalent bonds with pyrimidine bases. This action inhibits DNA synthesis and cell division.[2]
Q2: What are the primary research applications of 8-MOP?
A2: 8-MOP is widely used in photochemotherapy, a treatment combining a psoralen with UVA light, known as PUVA (Psoralen + UVA). This therapy is utilized for skin conditions such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1] In a research context, it is a valuable tool for studying DNA repair mechanisms, cell cycle control, and apoptosis.
Q3: What are the main hazards associated with 8-MOP?
A3: 8-MOP is a potent photosensitizing agent. The primary hazard is severe skin burns upon exposure to UVA light or sunlight after ingestion or topical application.[3] It is also classified as a carcinogen in combination with UVA therapy.[4] Direct contact can cause skin and eye burns.[3]
Q4: How should I properly store 8-MOP powder?
A4: 8-MOP powder should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1] It is sensitive to light and air, so protection from both is crucial.[1] Storage in a light-resistant container is recommended.
Q5: How should I prepare and store 8-MOP stock solutions?
A5: Due to its limited water solubility, 8-MOP is typically dissolved in organic solvents such as chloroform, ethanol, acetone, or acetic acid.[4] For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[5] If storage is necessary, aliquot the stock solution into light-resistant containers and store at -20°C or -80°C to minimize freeze-thaw cycles.[5] The stability of 8-MOP in solution is dependent on the solvent and storage conditions.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving 8-MOP.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of 8-MOP due to improper storage or handling.
-
Solution: Always store 8-MOP powder and solutions protected from light and air. Prepare fresh solutions for each experiment whenever possible. If using a stock solution, ensure it has been stored correctly and for an appropriate duration.
-
-
Possible Cause: Variability in the UVA source.
-
Solution: Calibrate your UVA light source regularly to ensure consistent and accurate energy output.
-
-
Possible Cause: Low bioavailability of the 8-MOP formulation.
-
Solution: The formulation of 8-MOP can significantly affect its bioavailability.[6] For in vitro experiments, ensure complete dissolution in the chosen solvent. For in vivo studies, consider the vehicle and route of administration.
-
Issue 2: Signs of phototoxicity in cell cultures or animal models.
-
Possible Cause: Excessive concentration of 8-MOP or excessive UVA dose.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of 8-MOP and UVA dose for your specific experimental system.[7]
-
-
Possible Cause: Unintended exposure to ambient light after 8-MOP treatment.
-
Solution: Conduct all experimental steps following 8-MOP administration in a darkened room or under red light to prevent premature photoactivation.
-
Issue 3: Difficulty dissolving 8-MOP.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: Refer to the solubility data table below. 8-MOP is practically insoluble in water but soluble in several organic solvents.[4] Gentle heating may aid dissolution in some solvents like alcohol.
-
-
Possible Cause: Supersaturation and precipitation.
-
Solution: Prepare solutions at a concentration below the solubility limit for the chosen solvent and temperature. If precipitation occurs upon cooling, you may need to warm the solution before use or prepare a more dilute stock.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Freely soluble | [4] |
| Boiling Alcohol | Soluble | [4] |
| Acetone | Soluble | [4] |
| Acetic Acid | Soluble | [4] |
| Propylene Glycol | Soluble | [4] |
| Benzene | Soluble | [4] |
| Vegetable Oils | Soluble | [4] |
| Ether | Sparingly soluble | [4] |
| Liquid Petrolatum | Sparingly soluble | [4] |
| Boiling Water | Sparingly soluble | [4] |
| Cold Water | Practically insoluble | [4] |
Table 2: Stability of this compound in Topical Formulations
| Formulation | Storage Temperature | Stability over 12 weeks | Observations | Reference |
| Unguentum Cordes | Room Temperature (19-20°C) | Stable | Emulsion began to break up after 8 weeks. | [1] |
| Unguentum Cordes | 5°C | Stable | Emulsion began to break up after 8 weeks. | [1] |
| Cold Cream Naturel | Room Temperature (19-20°C) | Stable | No significant changes noted. | [1] |
| Cold Cream Naturel | 5°C | Stable | No significant changes noted. | [1] |
| Carbopol Gel | Room Temperature (19-20°C) | Unstable | Only ~40% of the nominal concentration found initially. | [1] |
| Carbopol Gel | 5°C | Unstable | Significant decrease in concentration. | [1] |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Preparation of 8-MOP Solution: Prepare a stock solution of 8-MOP in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing 8-MOP.
-
Incubation: Incubate the cells with 8-MOP for a predetermined time (e.g., 1-2 hours) in the dark.
-
UVA Irradiation: Expose the cells to a specific dose of UVA radiation. Remember to have a control group that is not irradiated.
-
Post-Irradiation: Replace the 8-MOP containing medium with fresh medium.
-
Assessment of Cytotoxicity: After a suitable incubation period (e.g., 24-72 hours), assess cell viability using a standard method such as MTT, XTT, or trypan blue exclusion assay.
Mandatory Visualization
Caption: Mechanism of action of this compound upon UVA activation.
Caption: General experimental workflow for in vitro studies with 8-MOP.
References
- 1. Long-term stability of this compound in ointments for topical PUVA therapy ('Cream-PUVA') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond this compound as the photosensitizer for extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma levels of this compound following PUVA-bath photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability study of two different this compound (8-MOP) preparations in patients receiving PUVA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-effects of this compound and UVA in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Cell Density on 8-MOP/UVA Treatment Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Methoxypsoralen (8-MOP) and Ultraviolet A (UVA) light therapy, also known as PUVA therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a specific focus on the critical and often overlooked parameter of cell density.
Frequently Asked Questions (FAQs)
Q1: How does cell density fundamentally impact the efficacy of 8-MOP/UVA treatment in cell culture experiments?
A1: Cell density, or the confluence of your cell culture, can significantly alter the cytotoxic effects of 8-MOP/UVA treatment through several mechanisms. At higher cell densities, phenomena such as the "bystander effect" can become more pronounced. This is where cells that are lethally damaged by the treatment release signals that induce apoptosis in neighboring, less-damaged cells, potentially amplifying the treatment's effect. Conversely, very high cell densities can also lead to resistance through mechanisms like contact inhibition, which can alter the cell cycle status of the population, or through physical "shielding" where cells in lower layers are protected from the full UVA dose.
Q2: My 8-MOP/UVA treatment is showing inconsistent results between experiments. Could cell density be a factor?
A2: Absolutely. Inconsistent results are a common issue when cell density is not strictly controlled. If you are seeding cells and treating them at different confluences between experiments, you will likely see variability in apoptosis rates and cell viability. For reproducible results, it is crucial to establish and adhere to a standardized cell seeding and treatment protocol where the cell confluence is consistent at the time of 8-MOP/UVA exposure.
Q3: What is the "bystander effect" and how does it relate to cell density in 8-MOP/UVA treatment?
A3: The bystander effect is a phenomenon where non-irradiated or minimally irradiated cells exhibit the effects of radiation due to signals received from nearby irradiated cells. In the context of 8-MOP/UVA, lethally damaged cells can release reactive oxygen species (ROS) and other signaling molecules that diffuse to adjacent cells, inducing oxidative stress and apoptosis. The proximity of cells in a dense culture facilitates this intercellular signaling, potentially increasing the overall cytotoxicity of the treatment compared to a sparse culture where cells are more isolated.
Q4: Can high cell density lead to resistance to 8-MOP/UVA treatment?
A4: Yes, in some cases. At very high confluences (e.g., >90%), cells may enter a state of contact inhibition, leading to cell cycle arrest, typically in the G0/G1 phase. Since the efficacy of DNA-damaging agents like 8-MOP/UVA can be cell cycle-dependent, a higher proportion of quiescent cells may be less susceptible to the treatment. Additionally, in multi-layered cultures, cells in the upper layer can absorb a significant portion of the UVA light, shielding the cells below and reducing the effective dose they receive.
Q5: How does cell density affect the uptake of 8-MOP?
A5: While 8-MOP is a small, lipophilic molecule that can readily cross cell membranes, high cell density can create a more complex microenvironment. The increased cell mass per unit of media volume can potentially lead to a depletion of available 8-MOP in the media if not adequately supplied. However, the primary influence of cell density is more likely related to downstream cellular responses rather than initial drug uptake.
Troubleshooting Guides
Problem 1: Lower-than-expected cytotoxicity or apoptosis after 8-MOP/UVA treatment.
| Possible Cause | Troubleshooting Step |
| Low Cell Density | Cells may be too sparsely plated, minimizing the contribution of the bystander effect. |
| Solution: Increase the seeding density to achieve a higher confluence (e.g., 70-80%) at the time of treatment. Perform a cell density optimization experiment to find the optimal confluence for your cell line. | |
| High Cell Density (Over-confluence) | Cells may be experiencing significant contact inhibition, leading to cell cycle arrest and reduced sensitivity. The upper cell layers may also be shielding the lower layers from UVA light. |
| Solution: Treat cells at a consistent, sub-confluent density (e.g., 70-80%). Ensure the culture is a monolayer. If multi-layering is unavoidable, consider increasing the UVA dose, but be aware of potential for increased damage to the top layer. | |
| Inconsistent Plating | Uneven cell distribution in the culture vessel can lead to areas of high and low density, resulting in variable treatment effects across the vessel. |
| Solution: Ensure a single-cell suspension before plating and use proper plating techniques to achieve a uniform monolayer. |
Problem 2: High variability in results between replicate wells or plates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Even small variations in the number of cells seeded per well can be amplified during cell growth, leading to different confluences at the time of treatment. |
| Solution: Be meticulous with cell counting and dilution steps. Use a calibrated automated cell counter if available. Mix the cell suspension thoroughly before aliquoting into wells. | |
| Edge Effects | Wells on the perimeter of a multi-well plate can experience different environmental conditions (e.g., evaporation), leading to altered cell growth and density. |
| Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment across the plate. |
Quantitative Data Summary
The following tables provide illustrative data on how cell density can influence the outcomes of 8-MOP/UVA treatment. Note: This data is hypothetical and intended for illustrative purposes. Actual results will vary depending on the cell line, 8-MOP concentration, and UVA dose.
Table 1: Effect of Cell Density on Apoptosis Rates (Annexin V/PI Staining)
| Cell Density at Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 30% Confluence | 15% | 5% | 20% |
| 50% Confluence | 25% | 10% | 35% |
| 70% Confluence | 40% | 15% | 55% |
| 90% Confluence | 30% | 12% | 42% |
Table 2: Effect of Cell Density on Cell Viability (MTT Assay)
| Cell Density at Treatment | % Cell Viability (Relative to Untreated Control) |
| 30% Confluence | 75% |
| 50% Confluence | 60% |
| 70% Confluence | 40% |
| 90% Confluence | 55% |
Experimental Protocols
Protocol 1: Determining the Optimal Cell Seeding Density for 8-MOP/UVA Treatment
Objective: To determine the cell density that yields the most consistent and robust response to 8-MOP/UVA treatment for a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a range of densities (e.g., 1x10³, 5x10³, 1x10⁴, 2.5x10⁴, 5x10⁴, and 1x10⁵ cells/well).
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment and growth. Visually inspect the wells to confirm a range of confluences.
-
8-MOP Treatment: Prepare a working solution of 8-MOP in your cell culture medium. Replace the existing medium in each well with the 8-MOP solution. Include control wells with medium only.
-
UVA Irradiation: Immediately after adding the 8-MOP solution, expose the plate to a predetermined dose of UVA light.
-
Post-Irradiation Incubation: Incubate the plate for a further 24-48 hours.
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Plot cell viability against the initial seeding density. The optimal density will be in the range that shows a significant and consistent reduction in viability upon treatment.
Protocol 2: Assessing Apoptosis at Different Cell Densities using Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following 8-MOP/UVA treatment at varying cell confluences.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at densities calculated to achieve approximately 30%, 50%, 70%, and 90% confluence after 24 hours.
-
Treatment: Treat the cells with 8-MOP and UVA light as described in Protocol 1.
-
Cell Harvesting: At 24 hours post-treatment, collect both adherent and floating cells.
-
Aspirate the medium (containing floating cells) and centrifuge to pellet the cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the pelleted floating cells with the detached adherent cells.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Wash the combined cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Gate the cell population based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Caption: Workflow for investigating the impact of cell density on 8-MOP/UVA treatment.
Caption: Key signaling events in 8-MOP/UVA-induced apoptosis.
Caption: The dual role of cell density in modulating 8-MOP/UVA treatment efficacy.
Validation & Comparative
Unraveling DNA Damage: A Comparative Analysis of 8-Methoxypsoralen and 5-Methoxypsoralen
For Immediate Publication
A deep dive into the mechanisms of DNA damage induced by 8-Methoxypsoralen (8-MOP) and 5-Methoxypsoralen (5-MOP), two clinically significant furocoumarins, reveals distinct differences in their DNA-damaging capabilities and modes of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform future research and therapeutic applications.
This compound (8-MOP) and 5-Methoxypsoralen (5-MOP) are photoactive compounds widely used in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Their therapeutic efficacy stems from their ability to form covalent adducts with DNA upon activation by UVA light, leading to the inhibition of DNA replication and cell proliferation. However, the nature and extent of the DNA damage induced by these two isomers differ significantly, impacting their biological consequences.
Quantitative Comparison of DNA Damage
The primary modes of DNA damage induced by psoralens are the formation of monoadducts (MAs) and interstrand cross-links (ICLs). The following tables summarize the quantitative data on the formation of these lesions by 8-MOP and 5-MOP.
| Compound | Type of Adduct | Yield (lesions per 106 nucleotides) | UVA Dose (J/cm2) | Reference |
| 8-MOP | Monoadduct 1 | 7.6 → 2.2 | 0.5 → 10.0 | [1][2] |
| Monoadduct 2 | 1.9 → 9.9 | 0.5 → 10.0 | [1][2] | |
| Monoadduct 3 | 7.2 → 51 | 0.5 → 10.0 | [1][2] |
Table 1: 8-MOP Monoadduct Formation in Human Cells. The yields of three distinct 8-MOP monoadducts were quantified in human cells exposed to varying doses of UVA light. The data shows a dose-dependent alteration in the prevalence of each monoadduct.
| Compound | Interstrand Cross-links (ICLs) per M/kJ/m2 UVA and MBp | Reference |
| 8-MOP | 2.08 | [3] |
| 5-MOP | 9.14 | [3] |
Table 2: Comparative Interstrand Cross-link (ICL) Formation. This table provides a direct quantitative comparison of the efficiency of ICL induction by 8-MOP and 5-MOP, highlighting the significantly higher ICL-forming potential of 5-MOP under the tested conditions.
Mechanistic Insights into DNA Adduct Formation
Upon UVA irradiation, both 8-MOP and 5-MOP intercalate into the DNA helix. 8-MOP is known to form both furan-side and pyrone-side monoadducts with thymine bases. A subsequent UVA absorption by a furan-side monoadduct can lead to the formation of an ICL with a thymine on the complementary strand.
In contrast, studies suggest that 5-MOP predominantly forms a structurally different photoproduct, likely a pyrone-side adduct[4]. While this adduct is less readily detected by some spectroscopic techniques, the data on ICL formation indicates that 5-MOP is a more potent cross-linking agent than 8-MOP. This higher efficiency in forming ICLs, which are considered highly cytotoxic lesions, may contribute to its therapeutic effects.
Experimental Protocols
The quantification of psoralen-induced DNA damage relies on a variety of sophisticated analytical techniques.
1. Quantification of Psoralen-DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
DNA Isolation: Genomic DNA is extracted from cells or tissues treated with the psoralen and UVA light.
-
DNA Digestion: The isolated DNA is enzymatically digested to individual nucleosides or short oligonucleotides.
-
LC-MS/MS Analysis: The digested sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The adducts are separated based on their physicochemical properties and identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns. This method allows for the simultaneous detection and quantification of various monoadducts and ICLs.
2. Immunological Detection of 8-MOP-DNA Adducts:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method utilizes monoclonal antibodies that specifically recognize 8-MOP-DNA adducts[5][6]. DNA samples are immobilized on a plate, and the antibody is added. A secondary antibody conjugated to an enzyme is then used to generate a colorimetric or fluorescent signal, the intensity of which is proportional to the amount of adducts present.
-
Immunofluorescence: This technique allows for the visualization of adducts within cells or tissues. Cells are fixed and permeabilized, then incubated with the primary antibody against the 8-MOP adduct, followed by a fluorescently labeled secondary antibody. The localization and intensity of the fluorescence can be observed using a microscope.
3. Alkaline Comet Assay for ICL Detection:
-
Cell Lysis and Electrophoresis: Single cells are embedded in agarose on a microscope slide and lysed. The DNA is then subjected to electrophoresis under alkaline conditions.
-
Visualization: The DNA is stained with a fluorescent dye. In the absence of ICLs, the DNA fragments migrate out of the nucleus, forming a "comet" tail. ICLs prevent the complete denaturation and migration of DNA, resulting in a smaller or absent comet tail. The extent of cross-linking can be quantified by measuring the comet tail length and intensity.
DNA Damage Response Signaling Pathways
The formation of psoralen-DNA adducts, particularly the bulky ICLs, triggers a complex cellular response known as the DNA Damage Response (DDR). This intricate network of signaling pathways is crucial for cell cycle control, DNA repair, and the induction of apoptosis.
Both 8-MOP and 5-MOP, through the induction of DNA lesions, are known to activate the p53 tumor suppressor pathway[7]. The presence of DNA adducts can stall replication forks and transcription machinery, leading to the activation of sensor kinases such as ATR (Ataxia Telangiectasia and Rad3-related). Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK1 and the tumor suppressor p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). The more potent ICL-forming ability of 5-MOP may lead to a more robust activation of this apoptotic pathway.
References
- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection and quantification of this compound-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunological detection and visualization of this compound-DNA photoadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of 5-Methoxypsoralen? [synapse.patsnap.com]
Validating 8-MOP Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
8-Methoxypsoralen (8-MOP), a naturally occurring furanocoumarin, has demonstrated potential as a therapeutic agent, notably for its ability to induce apoptosis in cancer cells.[1][2] Accurate validation and quantification of this programmed cell death are critical for its development as an anti-cancer drug. The Annexin V assay is a widely used method for detecting early-stage apoptosis. However, a comprehensive understanding of its performance in comparison to other available assays is essential for robust experimental design and data interpretation. This guide provides an objective comparison of the Annexin V assay with other common methods for validating 8-MOP induced apoptosis, supported by experimental data and detailed protocols.
Comparison of Apoptosis Detection Assays
The selection of an appropriate apoptosis assay depends on various factors, including the specific stage of apoptosis to be detected, the cell type, and the experimental setup. Below is a comparative summary of key assays.
| Assay | Principle | Advantages | Disadvantages | Stage of Apoptosis |
| Annexin V Assay | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] | High sensitivity for early apoptotic events.[3] Relatively fast and simple procedure. | Can also stain necrotic cells if the membrane is compromised; requires co-staining with a viability dye like Propidium Iodide (PI).[4] | Early |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[3] | Highly specific for apoptosis-related DNA fragmentation. Can be used on fixed cells and tissue sections.[2] | Detects a later stage of apoptosis compared to Annexin V.[3] Can also label necrotic cells and cells with DNA damage from other sources.[4] | Late |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9) using specific substrates.[5] | Provides information about the activation of specific apoptotic signaling pathways. Can be highly sensitive.[6] | Caspase activation can be transient. Does not provide information on upstream events or overall cell fate. | Mid to Late |
| Mitochondrial Membrane Potential (MMP) Assay | Utilizes fluorescent dyes (e.g., JC-1) that accumulate in the mitochondria of healthy cells, and their fluorescence changes upon depolarization of the mitochondrial membrane.[7] | Detects a very early event in the intrinsic apoptotic pathway.[7] Can be used for real-time analysis in live cells. | Changes in MMP are not exclusive to apoptosis and can occur in other cellular processes. | Early |
Quantitative Data on 8-MOP Induced Apoptosis
The following table summarizes quantitative data from studies that have utilized the Annexin V assay to measure apoptosis induced by 8-MOP in different cancer cell lines.
| Cell Line | 8-MOP Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V Positive) | Reference |
| HepG2 | 25 | 48 | 15.64 ± 0.97 | [2] |
| HepG2 | 50 | 48 | 20.3 ± 0.83 | [2] |
| HepG2 | 100 | 48 | 31.45 ± 1.53 | [2] |
| SNU1 | 100 | 24 | Early: 3.2, Late: 17.0 | [1] |
| SNU1 | 200 | 24 | Early: 4.6, Late: 32.9 | [1] |
| SNU1 | 300 | 24 | Early: 4.9, Late: 51.0 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
Annexin V Apoptosis Assay Protocol
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired concentration of 8-MOP for the appropriate duration. Include an untreated control group.
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
TUNEL Assay Protocol
This protocol describes the detection of DNA fragmentation in apoptotic cells using a fluorescent TUNEL assay.
Materials:
-
TUNEL Assay Kit (containing TdT Reaction Buffer, TdT Enzyme, and fluorescently labeled dUTP)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton X-100 in PBS (Permeabilization Reagent)
-
PBS
-
Treated and untreated cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with 8-MOP on coverslips or in a multi-well plate.
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[2]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.[2]
-
Wash the cells with PBS.
-
Equilibrate the cells by adding TdT Reaction Buffer and incubate for 10 minutes at room temperature.[2]
-
Prepare the TdT reaction cocktail according to the kit manufacturer's instructions and add it to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber.[2]
-
Wash the cells twice with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI) and analyze under a fluorescence microscope, or prepare for flow cytometry analysis.
Caspase-3/7 Activity Assay Protocol
This protocol outlines a method for measuring the activity of effector caspases-3 and -7 using a fluorogenic substrate.
Materials:
-
Caspase-3/7 Activity Assay Kit (containing a DEVD-based fluorogenic substrate)
-
Cell Lysis Buffer
-
Treated and untreated cells
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Plate cells in a 96-well plate and treat with 8-MOP to induce apoptosis.
-
After the treatment period, add the Caspase-3/7 reagent directly to the wells containing cells and media.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[8]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used in the kit.[9]
Mitochondrial Membrane Potential (MMP) Assay Protocol (using JC-1)
This protocol describes the use of the JC-1 dye to detect changes in mitochondrial membrane potential.
Materials:
-
JC-1 Assay Kit
-
Treated and untreated cells
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
-
Culture and treat cells with 8-MOP.
-
Prepare the JC-1 staining solution according to the manufacturer's protocol.
-
Remove the culture medium and add the JC-1 staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[1]
-
Wash the cells with the provided assay buffer.
-
Analyze the cells immediately. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).[1] The ratio of red to green fluorescence can be quantified.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in 8-MOP induced apoptosis and the workflow for its validation, the following diagrams are provided.
Caption: Signaling pathways of 8-MOP induced apoptosis.
Caption: General workflow for apoptosis validation assays.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Apoptosis Measurement by Annexin V Staining | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. biocompare.com [biocompare.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. sartorius.com.cn [sartorius.com.cn]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of 8-Methoxypsoralen and Cisplatin in DNA Crosslinking
For researchers, scientists, and drug development professionals, understanding the nuances of DNA crosslinking agents is paramount for advancing therapeutic strategies. This guide provides an objective comparison of two prominent DNA crosslinking agents: 8-Methoxypsoralen (8-MOP) and cisplatin, supported by experimental data and detailed methodologies.
Both this compound, a naturally occurring furocoumarin, and cisplatin, a platinum-based coordination complex, are potent inducers of DNA interstrand crosslinks (ICLs). These lesions are highly cytotoxic as they physically prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription.[1][2][3] This characteristic underpins their therapeutic applications, particularly in cancer chemotherapy. However, their mechanisms of action, the types of DNA adducts they form, and the cellular responses they elicit differ significantly.
Mechanism of Action and Adduct Formation
This compound (8-MOP) requires photoactivation by ultraviolet A (UVA) light to become therapeutically active, a treatment modality known as PUVA therapy.[1] Upon UVA irradiation, 8-MOP intercalates into the DNA helix and forms covalent bonds with pyrimidine bases, preferentially thymine.[1][4] This process can result in two types of adducts: monoadducts, where 8-MOP binds to a single DNA strand, and the more cytotoxic interstrand crosslinks (ICLs), which bridge the two DNA strands.[1][5] The formation of ICLs is a two-step process requiring the absorption of two photons.[5][6] 8-MOP can also induce DNA-protein crosslinks.[6]
Cisplatin , on the other hand, does not require photoactivation. After entering the cell, it undergoes hydrolysis, forming highly reactive aqua species that readily bind to the N7 position of purine bases, primarily guanine.[7][8] Cisplatin predominantly forms 1,2-intrastrand crosslinks between adjacent purine bases, accounting for approximately 90% of all DNA adducts.[4][7][9] Interstrand crosslinks, though less frequent (1-5% of adducts), are considered to be the primary lesion responsible for cisplatin's cytotoxic effects.[4][7][8] Cisplatin can also form monofunctional adducts and DNA-protein crosslinks.[9][10]
| Feature | This compound (8-MOP) | Cisplatin |
| Activation | Requires UVA light (PUVA therapy)[1] | Spontaneous hydrolysis in the cell[8] |
| Primary Target | Pyrimidine bases (preferentially thymine)[1] | Purine bases (primarily guanine at the N7 position)[7][8] |
| Major Adducts | Monoadducts and Interstrand Crosslinks (ICLs)[1] | 1,2-Intrastrand Crosslinks (~90%)[4][7][9] |
| Minor Adducts | DNA-protein crosslinks[6] | Interstrand Crosslinks (1-5%), Monofunctional Adducts, DNA-protein crosslinks[4][7][8][9] |
| ICL Formation Efficiency | High, with some derivatives reaching ~40%[4] | Low (1-5% of total adducts)[4][8] |
| DNA Structural Distortion | Minimal bending, but causes helical unwinding[4] | Severe DNA bending (~47 degrees) and unwinding (~110 degrees)[4] |
Quantitative Comparison of DNA Crosslinking
Direct quantitative comparisons in the same experimental system are scarce in the literature. However, data from separate studies can provide insights into their relative efficiencies. The number of ICLs is a critical determinant of cytotoxicity.
| Compound | Cell Line | Concentration/Dose | ICLs per 10^6 Nucleotides | Reference |
| 8-MOP (+UVA) | Human Skin Fibroblasts (GM00637) | 2.5 µM 8-MOP + 2 J/cm² UVA | ~4-6 | [1] |
| Cisplatin | Human Ovarian Cancer (A2780) | 15 µM for 2h | Data not directly comparable in this format, but induces significant crosslinking[11] | [11] |
Note: The methodologies for quantifying ICLs differ between studies, making direct comparisons challenging. The data for 8-MOP was obtained using a highly sensitive LC-MS/MS method.[1]
Cellular Responses and Repair Pathways
The cellular response to DNA damage induced by 8-MOP and cisplatin involves complex signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis.
8-MOP-induced adducts are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[1][12] The repair of 8-MOP induced ICLs is more complex and can involve components of the Fanconi anemia (FA) pathway and homologous recombination, particularly in actively dividing cells.[1][2]
Cisplatin-induced DNA adducts , especially the distorting intrastrand crosslinks, are also recognized and repaired by the NER system.[7] The mismatch repair (MMR) system can also recognize cisplatin adducts, and this recognition can trigger downstream signaling cascades leading to apoptosis.[7][13] The cellular response to cisplatin is heavily influenced by the tumor suppressor protein p53, which can modulate cell cycle arrest, DNA repair, and apoptosis.[7][13][14] Activation of signaling pathways involving c-Abl, JNK, and p38 MAPK also plays a crucial role in cisplatin-induced apoptosis.[7][13][14]
Experimental Protocols
Accurate quantification and characterization of DNA crosslinks are crucial for evaluating the efficacy of these agents. Below are summaries of key experimental methodologies.
Quantification of 8-MOP Adducts by LC-MS/MS
This method allows for the precise quantification of both 8-MOP-induced monoadducts and ICLs in cellular DNA.
-
Cell Treatment: Culture mammalian cells and treat with a pharmacologically relevant concentration of 8-MOP (e.g., 2.5 µM) followed by UVA irradiation (e.g., 2 J/cm²).[15]
-
DNA Isolation: Harvest cells and isolate genomic DNA using standard protocols.
-
Enzymatic Digestion: Digest the DNA with a cocktail of enzymes, including nuclease P1, to release the 8-MOP adducts as lesion-bearing oligonucleotides.[1]
-
LC-MS/MS Analysis: Separate the digested DNA fragments using high-performance liquid chromatography (HPLC) and detect and quantify the specific 8-MOP adducts using tandem mass spectrometry (MS/MS).[1] Isotope-labeled internal standards are used for accurate quantification.[1]
Detection of DNA Crosslinks by the Modified Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modified version can be used to detect DNA crosslinks.
-
Cell Treatment: Treat cells with the crosslinking agent (e.g., cisplatin).
-
Induction of Strand Breaks: Induce a fixed level of DNA strand breaks in the treated cells, typically using ionizing radiation (e.g., X-rays or gamma rays).
-
Cell Embedding and Lysis: Embed the cells in agarose on a microscope slide and lyse them with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The presence of crosslinks will reduce the migration of the DNA fragments induced by the initial damaging agent, resulting in a smaller "comet tail."[16][17][18] The extent of this reduction is proportional to the frequency of crosslinks.
DNA Denaturation-Renaturation Gel Electrophoresis
This technique can be used to specifically detect interstrand crosslinks.
-
DNA Isolation and Restriction Digest: Isolate DNA from treated cells and digest it with a restriction enzyme to generate fragments of a manageable size.
-
Denaturation: Denature the DNA fragments into single strands, typically by heating or using an alkaline solution.[19][20][21]
-
Renaturation: Allow the DNA to renature by slowly cooling or neutralizing the solution.
-
Gel Electrophoresis: Separate the DNA fragments on an agarose gel. Non-crosslinked DNA will exist as a mixture of renatured double-stranded fragments and single-stranded fragments. DNA fragments containing an interstrand crosslink will rapidly snap back to a double-stranded conformation and migrate at a predictable rate.[19] The presence of a distinct band at the expected size of the double-stranded fragment is indicative of interstrand crosslinking.
Conclusion
This compound and cisplatin are both effective DNA crosslinking agents, but they differ fundamentally in their activation, the types of adducts they form, and the cellular pathways that respond to the damage. 8-MOP, upon photoactivation, is a highly efficient inducer of ICLs, while cisplatin primarily forms intrastrand crosslinks, with ICLs being a minor but critically important lesion. The choice between these agents in a research or therapeutic context will depend on the specific application, the desired type of DNA damage, and the genetic background of the target cells, particularly their DNA repair capabilities. The experimental protocols outlined provide robust methods for the detailed investigation of the effects of these and other DNA crosslinking agents.
References
- 1. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of this compound-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA repair in human cells containing photoadducts of this compound or angelicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. biologydiscussion.com [biologydiscussion.com]
A Comparative Analysis of 8-MOP's Genotoxicity with Other Psoralens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxicity of 8-methoxypsoralen (8-MOP) with other commonly used psoralens, including 5-methoxypsoralen (5-MOP) and 4,5',8-trimethylpsoralen (TMP). The information is supported by experimental data from various genotoxicity assays and is intended to assist researchers in making informed decisions for their studies.
Executive Summary
Psoralens, a class of furocoumarins, are potent photosensitizing agents used in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Their therapeutic effect stems from their ability to intercalate into DNA and, upon UVA irradiation, form monoadducts and interstrand crosslinks (ICLs), leading to cell cycle arrest and apoptosis. However, this same mechanism is responsible for their genotoxic and mutagenic potential. This guide focuses on the comparative genotoxicity of 8-MOP, a widely used psoralen, against other analogs.
Data Presentation: Comparative Genotoxicity of Psoralens
The following tables summarize quantitative data from key genotoxicity assays. It is important to note that direct comparative studies across all psoralens under identical experimental conditions are limited. Therefore, the data presented is a synthesis from multiple sources and should be interpreted with consideration of the varying experimental setups.
Table 1: Bacterial Reverse Mutation Assay (Ames Test)
| Compound | Strain(s) | Metabolic Activation (S9) | Observation | Reference |
| 8-MOP | S. typhimurium TA98, TA100; E. coli WP2(pKM101), WP2uvrA-(pKM101) | With and Without | Mutagenic in WP2uvrA-(pKM101) after microsomal activation.[1] | [1] |
| 4,5',8-TMP | S. typhimurium TA98, TA100; E. coli WP2(pKM101), WP2uvrA-(pKM101) | With and Without | Mutagenic in WP2uvrA-(pKM101) after microsomal activation; similar response to 8-MOP.[1] | [1] |
| 5-MOP | - | - | Data not readily available in a directly comparable format. | - |
Table 2: In Vitro Micronucleus Assay
| Compound | Cell Line | UVA Dose | Key Findings | Reference |
| 8-MOP | Human Lymphocytes | Therapeutic doses | Did not show a significant increase in chromosome aberrations in patients undergoing PUVA therapy.[2] However, in vitro studies on lymphocytes with 8-MOP and UVA showed a significant increase in chromosomal aberrations.[2] | [2] |
| 5-MOP | Reconstructed Human Epidermis (RhE) | 1.5 J/cm² and 2 J/cm² | Showed a dose-related induction of micronuclei in the presence of UV/vis exposure. At 1.5 J/cm² UV/vis, the maximum statistically significant induction of micronuclei was 1.15% and 2.3% in two separate trials. |
Table 3: Comet Assay (Single Cell Gel Electrophoresis)
| Compound | Cell Type | Observation | Reference |
| 8-MOP | - | Data on direct comparison with other psoralens in the comet assay is limited in the reviewed literature. | - |
| 5-MOP | - | Data on direct comparison with other psoralens in the comet assay is limited in the reviewed literature. | - |
| TMP | - | Data on direct comparison with other psoralens in the comet assay is limited in the reviewed literature. | - |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the replication and validation of experimental findings. Below are generalized protocols based on established guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The assay measures the ability of a test substance to induce reverse mutations, allowing the bacteria to grow on a minimal medium lacking that amino acid.
General Protocol (based on OECD Guideline 471):
-
Strain Selection: At least five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[3][4][5][6][7]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[1]
-
Exposure:
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
General Protocol (based on OECD Guideline 487): [8][9][10][11][12]
-
Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) are cultured to a suitable density.[8]
-
Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9), for a short period (3-6 hours) or a longer period (equivalent to 1.5-2 normal cell cycle lengths).
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.
-
Evaluation: A substance is considered genotoxic if it induces a statistically significant and dose-dependent increase in the frequency of micronucleated cells.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.
General Protocol: [13][14][15][16]
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[14]
-
Electrophoresis: An electric field is applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying psoralen-induced genotoxicity, it is essential to visualize the cellular response to the DNA damage they cause.
Psoralen-induced DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that block transcription and replication. Cells have evolved complex DNA repair pathways to resolve these lesions. The Fanconi Anemia (FA) pathway and the NEIL3 glycosylase pathway are two major mechanisms involved in the repair of psoralen-induced ICLs. The ATR-p53 signaling cascade is also activated in response to this type of DNA damage, leading to cell cycle arrest and apoptosis.[17][18][19][20][21]
Conclusion
The genotoxicity of psoralens is a critical consideration in their therapeutic application and in the development of new photochemotherapeutic agents. 8-MOP, 5-MOP, and TMP all exhibit genotoxic potential, primarily through the formation of DNA adducts upon UVA irradiation. While the available data suggests differences in their genotoxic potency, a direct, comprehensive comparison is challenging due to the variability in experimental designs across studies.
The provided experimental protocols and pathway diagrams offer a framework for standardized assessment and a deeper understanding of the mechanisms of action of these compounds. Further research employing standardized, side-by-side comparative assays is necessary to definitively rank the genotoxic potential of different psoralen derivatives and to guide the development of safer and more effective photochemotherapies.
References
- 1. Comparative bacterial mutagenicity studies with this compound and 4,5',8-trimethylpsoralen in the presence of near-ultraviolet light and in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nib.si [nib.si]
- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 5. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 6. One moment, please... [gentronix.co.uk]
- 7. scantox.com [scantox.com]
- 8. criver.com [criver.com]
- 9. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. In Vitro Mammalian Cell Micronucleus Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A role for the base excision repair enzyme NEIL3 in replication-dependent repair of interstrand DNA cross-links derived from psoralen and abasic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Replication-dependent unhooking of DNA interstrand cross-links by the NEIL3 glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 8-MOP Induced Cell Cycle Arrest with Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of flow cytometry to confirm cell cycle arrest induced by 8-methoxypsoralen (8-MOP), a compound of interest in photochemotherapy and cancer research. We will objectively compare the performance of 8-MOP with other well-established cell cycle arresting agents, etoposide and nocodazole, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction
This compound (8-MOP) is a naturally occurring furanocoumarin that, upon photoactivation by UVA light (PUVA therapy), forms covalent adducts with DNA, leading to the inhibition of DNA replication and cell proliferation.[1] Even without photoactivation, 8-MOP has been shown to exert biological effects, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1] Understanding the precise mechanism by which 8-MOP halts the cell cycle is crucial for its development as a potential therapeutic agent.
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining DNA with a fluorescent dye such as propidium iodide (PI), the cellular DNA content can be quantified, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This guide will detail the protocol for using flow cytometry to assess 8-MOP-induced cell cycle arrest and compare its effects to other known cell cycle inhibitors.
Comparison of 8-MOP with Alternative Cell Cycle Arresting Agents
To provide a comprehensive performance comparison, we have summarized quantitative data on the effects of 8-MOP, etoposide, and nocodazole on cell cycle distribution. It is important to note that the following data is compiled from different studies using various cell lines and experimental conditions. Therefore, a direct comparison should be interpreted with caution.
Table 1: Quantitative Comparison of Cell Cycle Arrest Induced by 8-MOP, Etoposide, and Nocodazole
| Compound | Cell Line | Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Control (Untreated) | SNU1 | - | 24h | 58.2% | 24.7% | 17.1% | [2] |
| 8-MOP | SNU1 | 100 µM | 24h | 65.1% | 17.8% | 17.1% | [2] |
| 200 µM | 24h | 72.3% | 12.9% | 14.8% | [2] | ||
| 300 µM | 24h | 78.5% | 8.6% | 12.9% | [2] | ||
| Control (Untreated) | L929 | - | 24h | 55% | 35% | 10% | [3][4] |
| Etoposide | L929 | 0.5 µM | 24h | 45% | 30% | 25% | [3][4] |
| 1 µM | 24h | 15% | 10% | 75% | [3][4] | ||
| 5 µM | 24h | 5% | 5% | 90% | [3][4] | ||
| Control (Untreated) | RD | - | 24h | 45.2% | 33.5% | 21.3% | [5] |
| Nocodazole | RD | 25 ng/mL | 24h | 10.1% | 12.4% | 77.5% | [5] |
| Control (Untreated) | MDA-MB-468 | - | 24h | 54% | 28% | 18% | [6] |
| Nocodazole | MDA-MB-468 | 1 µM | 24h | 38% | 12% | 50% | [6] |
Analysis:
-
8-MOP primarily induces a G1 phase cell cycle arrest in a dose-dependent manner in human gastric cancer cells (SNU1).[2]
-
Etoposide , a topoisomerase II inhibitor, causes a significant G2/M phase arrest in mouse fibrosarcoma cells (L929).[3][4]
-
Nocodazole , a microtubule-destabilizing agent, leads to a potent G2/M phase arrest in human rhabdomyosarcoma cells (RD) and a combined G1 and G2 arrest in human breast cancer cells (MDA-MB-468).[5][6]
These findings highlight the distinct mechanisms of action of these compounds, leading to cell cycle arrest at different checkpoints.
Experimental Protocols
Detailed Methodology for Confirming 8-MOP Induced Cell Cycle Arrest with Flow Cytometry
This protocol outlines the key steps for treating cells with 8-MOP and analyzing the resulting cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest (e.g., SNU1 human gastric cancer cells)
-
Complete cell culture medium
-
This compound (8-MOP) stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with varying concentrations of 8-MOP (e.g., 100, 200, 300 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Following treatment, collect both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and doublets.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for confirming 8-MOP induced cell cycle arrest using flow cytometry.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Signaling Pathway of 8-MOP Induced G1 Cell Cycle Arrest
The diagram below depicts the signaling pathway through which 8-MOP is proposed to induce G1 cell cycle arrest.
Caption: Signaling pathway of 8-MOP-induced G1 cell cycle arrest.
Conclusion
This guide provides a framework for researchers to investigate 8-MOP-induced cell cycle arrest using flow cytometry. The provided data, while not from a single comparative study, suggests that 8-MOP primarily induces G1 arrest, distinguishing its mechanism from G2/M blockers like etoposide and nocodazole. The detailed experimental protocol and workflow diagrams offer a practical resource for conducting these experiments. The signaling pathway diagram illustrates the key molecular players, p53 and p21, in mediating the effects of 8-MOP on the cell cycle. Further research employing direct comparative studies will be invaluable in fully elucidating the relative efficacy and mechanisms of 8-MOP as a cell cycle inhibitor for potential therapeutic applications.
References
- 1. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of 8-Methoxypsoralen: A Cross-Validation Study in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of a compound across different cellular contexts is paramount. This guide provides a comprehensive comparison of the effects of 8-Methoxypsoralen (8-MOP), a naturally occurring furanocoumarin, on various cancer cell lines. This analysis, supported by experimental data, delves into its impact on cell viability, apoptosis, and cell cycle progression, offering valuable insights for future research and therapeutic applications.
This compound, traditionally used in combination with UVA radiation in a treatment known as PUVA therapy for skin disorders like psoriasis and vitiligo, has demonstrated standalone anti-cancer properties.[1][2] This guide consolidates findings from multiple studies to present a cross-validated overview of 8-MOP's efficacy and mechanisms of action in the absence of photoactivation.
Comparative Efficacy of this compound on Cell Viability
The anti-proliferative effects of 8-MOP have been observed across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies significantly among different cell types, highlighting a degree of cellular specificity.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Citation |
| SNU1 | Gastric Cancer | Most sensitive | [1][3] |
| HepG2 | Hepatocellular Carcinoma | 69.66 ± 6.50 | [4] |
| HCT-116 | Colorectal Carcinoma | 121.15 ± 3.81 | [4] |
| BGC-823 | Gastric Cancer | 162.91 ± 4.93 | [4] |
| MCF-7 | Breast Cancer | 153.85 ± 5.75 | [4] |
| SGC-7902 | Gastric Cancer | 203.95 ± 9.43 | [4] |
Note: The SNU1 cell line was identified as the most sensitive among 14 human cancer cell lines tested in one study, though a specific IC50 value was not provided in the abstract.[1][3]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which 8-MOP exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle.
In the human gastric cancer cell line SNU1, 8-MOP treatment led to a dose-dependent increase in the sub-G1 phase population, indicative of apoptosis.[1] At concentrations of 100 µM, 200 µM, and 300 µM, the sub-G1 population reached 17.1%, 24.8%, and 35.9%, respectively.[1] This apoptotic effect was accompanied by a G1 phase cell cycle arrest.[1][5]
Similarly, in the human hepatocellular carcinoma cell line HepG2, 8-MOP induced apoptosis in a dose-dependent manner. Treatment with 25, 50, or 100 µM of 8-MOP for 48 hours resulted in apoptosis rates of 15.64 ± 0.97%, 20.3 ± 0.83%, and 31.45 ± 1.53%, respectively, compared to 4.49 ± 0.40% in untreated cells.[4]
In contrast, when combined with UVA light (PUVA therapy), 8-MOP was found to induce a G2/M cell cycle arrest in the Karpas 299 T-lymphoma cell line.[6] This highlights that the cellular response to 8-MOP can be influenced by the presence of other stimuli like UVA radiation.
Signaling Pathways Modulated by this compound
The pro-apoptotic and cell cycle inhibitory effects of 8-MOP are orchestrated through the modulation of several key signaling pathways.
In SNU1 Gastric Cancer Cells:
8-MOP's effects in SNU1 cells are largely mediated through the upregulation of the tumor suppressor protein p53 and the activation of caspase-3.[1][3] This leads to G1 arrest and apoptosis. The signaling cascade involves the inactivation of PI3K, ERK2, and STAT3.[1] Interestingly, 8-MOP also inhibits metastasis-related proteins MMP-2 and MMP-9 in a p53-independent manner.[1]
Signaling pathway of 8-MOP in SNU1 gastric cancer cells.
In HepG2 Hepatocellular Carcinoma Cells:
In HepG2 cells, 8-MOP induces apoptosis through the intrinsic or mitochondrial pathway.[4] This involves an increase in the generation of reactive oxygen species (ROS) and the inhibition of the ERK1/2 signaling pathway.[4] Key events include an increased Bax/Bcl-2 ratio, collapse of the mitochondrial membrane potential, and the release of cytochrome c and apoptosis-inducing factor (AIF).[4]
Signaling pathway of 8-MOP in HepG2 cells.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[7]
-
Treatment: Treat the cells with various concentrations of 8-MOP and a vehicle control for the desired time period (e.g., 24 or 48 hours).[3][4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control.[4]
Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.[10]
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[10][11]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[10][11] PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Incubation: Incubate the cells in the dark.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[12]
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases.[12]
Apoptosis Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathways.
-
Cell Lysis: Lyse the treated and control cells to extract total protein.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[13]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[13]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic marker proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).[13][16]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).[13]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands.[15]
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[15]
Experimental workflow for Western Blot analysis.
References
- 1. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. UVA-activated this compound (PUVA) causes G2/M cell cycle arrest in Karpas 299 T-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Assessing the Specificity of 8-Methoxypsoralen (8-MOP) Induced DNA Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-methoxypsoralen (8-MOP) with other DNA adduct-forming agents, focusing on the specificity of the DNA lesions induced. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies in DNA damage and repair, cancer biology, and drug development.
Introduction to 8-MOP and DNA Adducts
This compound (8-MOP) is a naturally occurring furocoumarin that, upon photoactivation by ultraviolet A (UVA) light, forms covalent adducts with DNA. This process, known as PUVA (Psoralen + UVA) therapy, is utilized clinically to treat skin conditions like psoriasis and vitiligo. The therapeutic effect of 8-MOP is attributed to its ability to form both monoadducts (MAs) and interstrand crosslinks (ICLs) with pyrimidine bases, primarily thymine, in the DNA helix. These adducts block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The specificity of DNA adduct formation is a critical parameter for researchers. While 8-MOP is known for its relatively high yield of ICLs compared to other agents, the ratio of MAs to ICLs and the sequence preference of adduct formation are important considerations. This guide compares the DNA adduct profiles of 8-MOP with other psoralens and different classes of DNA damaging agents.
Comparative Analysis of DNA Adduct Formation
The following tables summarize quantitative data on the formation of DNA adducts by 8-MOP and alternative agents.
Table 1: Comparison of DNA Adducts Formed by Psoralen Derivatives
| Compound | UVA Dose (J/cm²) | Interstrand Crosslinks (ICLs) per 10⁶ Nucleotides | Monoadducts (MAs) per 10⁶ Nucleotides | ICL:MA Ratio | Reference |
| 8-MOP | 0.5 | Not Quantified | 20.2 | - | [1] |
| 10.0 | Not Quantified | 66.6 | - | [1] | |
| Amotosalen (S-59) | 0.5 | 3900 | 319 | ~12.2 | [1] |
| 10.0 | 12800 | 194 | ~66.0 | [1] |
Note: The referenced study utilized a method that quantified ICLs and MAs differently, with ICL yields being significantly higher for S-59. The authors note that the efficient conversion of MAs to ICLs for psoralens is a major factor in the observed ratios.[1]
Table 2: Qualitative and Semi-Quantitative Comparison of DNA Adducts from Different Classes of Agents
| Agent Class | Example Agent(s) | Primary Adduct Types | Key Specificity Features | Reference(s) |
| Psoralens | 8-MOP, Amotosalen | Monoadducts (at thymine), Interstrand Crosslinks | Photoactivated; ICLs are a significant portion of adducts. 8-MOP shows sequence selectivity, favoring 5'-TA sites.[2][3] | [1][2][3] |
| Nitrogen Mustards | Mechlorethamine, Melphalan | Monoadducts (N7-guanine, N3-adenine), Interstrand Crosslinks | Alkylating agents; ICLs are a minor fraction of total adducts. | |
| Platinum Drugs | Cisplatin | Intrastrand Crosslinks (GpG, ApG), Interstrand Crosslinks | Forms a high percentage of intrastrand crosslinks; ICLs are a minor component. | |
| Bioreductive Alkylating Agents | Mitomycin C | Monoadducts, Intrastrand and Interstrand Crosslinks | Requires enzymatic reduction for activation; forms a complex mixture of adducts. | [2] |
Experimental Methodologies
Detailed protocols for the key experimental techniques used to assess 8-MOP DNA adducts are provided below.
Protocol 1: Competitive ELISA for 8-MOP DNA Adducts
This protocol is based on the use of monoclonal antibodies specific for 8-MOP-DNA adducts.
Materials:
-
Microtiter plates (96-well)
-
8-MOP modified DNA standards (of known adduct frequency)
-
Unmodified DNA (for control)
-
Monoclonal antibody specific for 8-MOP-DNA adducts
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a known amount of 8-MOP modified DNA (e.g., 50-100 ng/well) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: Prepare a mixture of a fixed, limiting concentration of the primary anti-8-MOP-DNA antibody and varying concentrations of either the 8-MOP DNA standard or the unknown DNA sample. Incubate this mixture for 1-2 hours at 37°C.
-
Incubation with Plate: Add the antibody-antigen mixtures to the coated wells and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The amount of 8-MOP adducts in the sample is inversely proportional to the color signal.[4][5][6][7]
Protocol 2: HPLC Analysis of 8-MOP DNA Monoadducts and Crosslinks
This method allows for the separation and quantification of different 8-MOP adducts.[8][9]
Materials:
-
DNA samples treated with 8-MOP and UVA
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase solvents (e.g., acetonitrile and water with formic acid)
-
Scintillation counter (if using radiolabeled 8-MOP)
Procedure:
-
DNA Digestion: Digest the DNA sample to nucleosides using a cocktail of enzymes.
-
HPLC Separation: Inject the digested sample onto the C18 column. Use a gradient of acetonitrile in water (both containing a small percentage of formic acid) to separate the different adducts. A typical gradient might start with a low percentage of acetonitrile and ramp up to a higher percentage over 30-60 minutes. The column temperature is often maintained at an elevated temperature (e.g., 55°C) to denature any remaining non-covalent interactions.[2]
-
Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 330 nm for 8-MOP adducts). The area under each peak corresponds to the amount of that specific adduct. If using radiolabeled [³H]8-MOP, collect fractions and quantify the radioactivity using a scintillation counter.[8]
Protocol 3: ³²P-Postlabelling for 8-MOP DNA Adducts
This is a highly sensitive method for detecting DNA adducts. The nuclease P1 enrichment method is particularly effective for bulky adducts like those formed by 8-MOP.[10][11][12]
Materials:
-
DNA sample
-
Micrococcal nuclease and spleen phosphodiesterase (for standard method) or DNase I, alkaline phosphatase, and snake venom phosphodiesterase (for alternative hydrolysis)
-
Nuclease P1 (for enrichment)
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Nuclease P1 Enrichment: Treat the digest with nuclease P1. This enzyme dephosphorylates normal nucleotides to nucleosides, which are not substrates for T4 polynucleotide kinase, but leaves the bulky 8-MOP adducts as 3'-mononucleotides.[10][11]
-
³²P-Labeling: Incubate the nuclease P1-treated digest with T4 polynucleotide kinase and [γ-³²P]ATP to label the 5'-hydroxyl group of the adducted nucleotides.
-
TLC Separation: Apply the labeled sample to a TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides.
-
Detection and Quantification: Visualize the separated adducts using a phosphorimager or by exposing the TLC plate to autoradiography film. The amount of radioactivity in each spot is proportional to the amount of that specific adduct.
Visualizing the Process: Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of 8-MOP DNA adduct formation and a typical experimental workflow for their analysis.
References
- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Characterization of Cross-links, Mono-adducts, and Non-covalent Binding of Psoralens to Deoxyoligonucleotides by LC-UV/ESI-MS and IRMPD Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid characterization of cross-links, mono-adducts, and non-covalent binding of psoralens to deoxyoligonucleotides by LC-UV/ESI-MS and IRMPD mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoclonal antibodies to DNA modified by this compound and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. Improved high-performance liquid chromatographic analysis of this compound monoadducts and cross-links in polynucleotide, DNA, and cellular systems: analysis of split-dose protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The specific effects of this compound photoadducts on cell growth: HPLC analysis of monoadduct and crosslink formation in cells exposed to split-dose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 12. Characterization by 32P-postlabelling of this compound adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative PCR vs. Alternative Methods for Measuring 8-Methoxypsoralen-Induced DNA Cross-Linking: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of DNA cross-linking is crucial for understanding the mechanism of action of DNA-damaging agents like 8-Methoxypsoralen (8-MOP) and assessing the efficacy of potential cancer therapeutics. This guide provides a detailed comparison of quantitative PCR (qPCR) based methods with key alternative techniques for measuring DNA interstrand cross-links (ICLs) induced by 8-MOP upon UVA irradiation.
This compound, a naturally occurring furocoumarin, intercalates into DNA and, upon activation by long-wave ultraviolet light (UVA), forms covalent adducts with pyrimidine bases, primarily thymine. This can result in the formation of monoadducts and highly cytotoxic interstrand cross-links (ICLs), which block DNA replication and transcription. The ability to precisely measure these ICLs is paramount in both basic research and clinical applications.
This guide delves into the experimental protocols and quantitative performance of long-range qPCR, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), the modified alkaline Comet Assay, and immunochemical methods, providing a framework for selecting the most appropriate technique for your research needs.
Mechanism of 8-MOP-Induced DNA Cross-Linking
The process of 8-MOP-induced DNA cross-linking is a two-step photochemical reaction. Initially, the planar 8-MOP molecule intercalates into the DNA double helix, positioning itself between base pairs. Upon exposure to UVA light, a [2+2] cycloaddition reaction occurs between the psoralen and a pyrimidine base (typically thymine), forming a monoadduct. With further UVA exposure, a second cycloaddition can occur with a pyrimidine on the opposite DNA strand, resulting in an interstrand cross-link.
Caption: Mechanism of 8-MOP induced DNA interstrand cross-linking.
Comparison of Quantitative Methods
The choice of method for quantifying 8-MOP induced ICLs depends on various factors including sensitivity, specificity, throughput, cost, and the specific research question. The following table provides a comparative overview of the key techniques.
| Feature | Long-Range qPCR (LORD-Q) | HPLC-MS/MS | Modified Alkaline Comet Assay | Immunochemical Methods (ELISA) |
| Principle | ICLs block DNA polymerase, leading to a reduction in the amplification of long DNA fragments. | Enzymatic digestion of DNA followed by chromatographic separation and mass spectrometric detection of cross-linked nucleosides. | ICLs reduce the migration of DNA fragments in an electric field after induction of single-strand breaks. | Specific antibodies recognize and bind to 8-MOP-DNA adducts. |
| Quantitative Output | Lesions per 10 kb | Lesions per 10^6 nucleotides | Arbitrary units (e.g., % tail DNA) or calculated cross-linking factor | Adducts per 10^6 - 10^8 bases |
| Sensitivity | High; can detect low levels of damage. | Very high; considered a "gold standard" for quantification. Can detect 1 lesion per 10^6 nucleobases.[1] | Moderate to high, depending on the cell type and damage level. | High, especially with fluorescence-based detection. |
| Specificity | Specific to polymerase-blocking lesions. | Highly specific for the chemical structure of the cross-link. | Detects DNA cross-links in general. | Highly specific to the 8-MOP-DNA adduct. |
| Throughput | High; suitable for multi-well plate formats. | Low to moderate; requires specialized equipment and expertise. | High; can analyze many slides simultaneously. | High; suitable for multi-well plate formats. |
| Cost | Moderate; requires a qPCR machine and reagents. | High; requires expensive instrumentation and skilled operators. | Low; requires basic electrophoresis and imaging equipment. | Moderate; depends on antibody cost and detection reagents. |
| DNA Requirement | Low (ng range) | Low (µg range) | Low (single cells) | Low (ng to µg range) |
| Advantages | High throughput, sequence-specific, no specialized handling of radioactive materials. | Provides absolute quantification and structural information. | Single-cell analysis allows for the study of cell-to-cell variation. | High specificity and suitability for high-throughput screening. |
| Disadvantages | Indirect measurement of cross-links; assumes all polymerase blocks are ICLs. | Technically demanding, lower throughput, expensive. | Semi-quantitative; results can be influenced by other types of DNA damage. | May not distinguish between monoadducts and ICLs depending on the antibody. |
Experimental Protocols
Long-Range Quantitative PCR (LORD-Q)
This method quantifies DNA damage by measuring the decrease in amplification of a long DNA target relative to a short, undamaged reference target.
Caption: Workflow for the Long-Range qPCR (LORD-Q) method.
Protocol:
-
Cell Treatment and DNA Isolation: Expose cells to 8-MOP and UVA light. Isolate high-quality genomic DNA using a standard kit.
-
Primer Design: Design primers for a long PCR product (e.g., >3 kb) in the genomic region of interest and a short PCR product (~70 bp) in the same region to serve as a reference for the amount of template DNA.[2]
-
qPCR Reaction: Perform real-time PCR using a polymerase capable of long-range amplification. The reaction mixture typically includes the DNA template, primers, dNTPs, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis:
-
Determine the cycle threshold (Ct) for both the long and short amplicons for treated and untreated control samples.
-
Calculate the change in amplification of the long fragment relative to the short fragment between treated and untreated samples.
-
The number of lesions per fragment can be calculated based on the assumption of a Poisson distribution of damage, using the formula: Lesions per fragment = -ln(Amplification of treated DNA / Amplification of untreated DNA).[3]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS provides highly accurate and specific quantification of DNA adducts.
Caption: Workflow for HPLC-MS/MS analysis of 8-MOP ICLs.
Protocol:
-
DNA Isolation and Digestion: Isolate genomic DNA from treated cells. Digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[4]
-
Stable Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled internal standard of the 8-MOP-deoxythymidine cross-link to the sample for accurate quantification.[4]
-
HPLC Separation: Separate the nucleosides using reverse-phase HPLC.
-
MS/MS Detection: Analyze the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the 8-MOP ICL and the internal standard.
-
Quantification: The amount of the 8-MOP ICL in the sample is determined by comparing its peak area to that of the internal standard.[1]
Modified Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells. The assay is modified to detect ICLs.
Caption: Workflow for the modified alkaline comet assay for ICL detection.
Protocol:
-
Cell Preparation: After treatment with 8-MOP and UVA, prepare a single-cell suspension.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Induction of Single-Strand Breaks: To enable the detection of ICLs, which retard DNA migration, introduce a fixed number of single-strand breaks into the DNA, typically by irradiating the slides with a known dose of X-rays or gamma rays.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide). Visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA that has migrated from the nucleus (the comet tail) relative to the total amount of DNA using image analysis software. A decrease in tail DNA compared to the irradiated control indicates the presence of ICLs.
Conclusion
The choice of method for quantifying 8-MOP-induced DNA cross-linking is a critical decision in experimental design. Long-range qPCR offers a high-throughput, sensitive, and sequence-specific approach that is well-suited for screening and studies where relative quantification is sufficient. For absolute and highly specific quantification with structural confirmation, HPLC-MS/MS remains the gold standard, albeit with higher costs and lower throughput. The modified alkaline comet assay provides a valuable tool for assessing cross-linking at the single-cell level, offering insights into population heterogeneity. Finally, immunochemical methods are excellent for high-throughput screening applications where high specificity for the 8-MOP adduct is required. By understanding the principles, protocols, and comparative performance of these techniques, researchers can select the most appropriate method to advance their studies on DNA damage and repair.
References
- 1. LC-MS/MS for the detection of DNA interstrand cross-links formed by this compound and UVA irradiation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of this compound-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Methoxypsoralen: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 8-Methoxypsoralen (8-MOP, Methoxsalen) is critical for laboratory safety and environmental protection. This powerful photosensitizing agent, utilized in research and dermatological treatments, is classified as a hazardous chemical and necessitates strict adherence to disposal protocols. All waste containing this compound must be managed in accordance with local, state, and federal regulations.[1][2]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of a spill, avoid dust formation by carefully sweeping up the solid material.[3] The collected waste should then be placed in a suitable, closed, and clearly labeled container for disposal.[3]
Disposal Procedures for this compound Waste
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containment: Place all this compound waste into a designated, leak-proof, and compatible hazardous waste container. The container must be kept closed except when adding waste.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[1]
-
Arranging for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.
Disposal of Empty Containers:
Empty containers that once held this compound may still contain hazardous residues and should be treated as hazardous waste.[1] If the container cannot be sufficiently cleaned to remove all residues, it should be punctured to prevent reuse and disposed of through the hazardous waste stream.[1]
Quantitative Data Summary for Disposal
While specific quantitative limits for disposal are determined by regulatory bodies, the following table summarizes key handling and transportation information for this compound.
| Parameter | Value/Instruction | Source |
| DOT Classification | Corrosive Solid, Acidic, Organic, N.O.S. (this compound) | [4] |
| UN Number | UN3261 | [4] |
| Hazard Class | 8 | [4] |
| Packing Group | II | [4] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in original, sealed containers. | [1] |
Experimental Protocols
Specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not recommended or provided in standard safety data sheets. The accepted and regulated procedure is the collection and transfer of the chemical waste to a licensed disposal facility.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 8-Methoxypsoralen
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 8-Methoxypsoralen (also known as Methoxsalen, 8-MOP, or Xanthotoxin). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.
Emergency Overview: this compound is a naturally occurring photoactive substance that poses significant health risks upon exposure. It is a white to cream-colored crystalline solid.[1] The primary hazards associated with this compound include:
-
Corrosivity: Causes severe burns to the eyes and skin.[2][3]
-
Toxicity: Harmful if swallowed, potentially causing severe irritation or burns to the digestive tract.[2][3]
-
Respiratory Irritation: May cause severe irritation and possible burns to the respiratory tract upon inhalation of dust.[1][2]
-
Photosensitivity: Contact with the skin, followed by exposure to ultraviolet (UVA) light, can lead to severe skin burns and photosensitization.[1][2]
-
Carcinogenicity: Classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen when used in combination with UVA radiation.[2][4]
Immediate medical attention is required in case of exposure. For skin contact, flood the affected area with water while removing contaminated clothing.[1] For ingestion, do not induce vomiting and seek immediate medical help.[5]
Personal Protective Equipment (PPE) Requirements
Consistent and correct use of appropriate PPE is mandatory to prevent exposure. The required equipment varies based on the handling task.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Other |
| Routine Handling & Weighing (in a ventilated enclosure) | Double pair of chemotherapy-tested gloves (ASTM D6978).[6][7] Change outer glove every 30 minutes.[6] | Disposable, impermeable gown with back closure and knit cuffs.[8] | Safety glasses with side shields or goggles.[2][9] | Not typically required if handled within a certified chemical fume hood or ventilated balance enclosure. | Hair cover, beard cover (if applicable), and shoe covers.[6] |
| Handling Solutions | Double pair of chemotherapy-tested gloves (ASTM D6978).[6][7] | Disposable, impermeable gown with back closure and knit cuffs.[8] | Goggles and a full-face shield to protect against splashes.[6][8] | Not typically required if handled in a well-ventilated area. | Disposable sleeve covers.[6] |
| Spill Cleanup | Double pair of chemotherapy-tested gloves (ASTM D6978).[6][7] | Disposable, impermeable gown with back closure and knit cuffs.[8] | Goggles and a full-face shield.[6][8] | A NIOSH-approved respirator (e.g., N95 for dusts) or a full-facepiece chemical cartridge respirator for larger spills.[8][9] | Two pairs of shoe covers.[6] |
| Unpacking & Receiving | Chemotherapy-tested gloves.[10] | Lab coat (gown and respiratory protection required if packaging is damaged).[10] | Safety glasses. | Recommended if packaging is compromised (elastomeric half-mask with multi-gas cartridge and P100 filter).[10] | N/A |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is critical for minimizing risk during the handling and disposal of this compound.
Handling and Experimental Protocol
-
Preparation and Designated Area:
-
Conduct all work with this compound powder in a designated area, such as a chemical fume hood or a powder containment hood, to minimize dust generation and inhalation.[2][9]
-
Ensure a safety shower and eyewash station are readily accessible.[9]
-
Store the chemical in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area designated for corrosives.[2][9][11]
-
-
Donning PPE:
-
Weighing and Solution Preparation:
-
Post-Handling and Doffing PPE:
Spill Management Protocol
-
Evacuate and Secure: Alert others in the area and evacuate personnel. Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE for spill cleanup, including respiratory protection, a face shield, a gown, and double gloves.[8]
-
Containment:
-
For solid spills: Gently cover the spill with absorbent pads to avoid generating dust. Sweep the material up and place it into a labeled, sealed container for hazardous waste.[2]
-
For liquid spills: Cover with an appropriate absorbent material.
-
-
Decontamination: Clean the spill area thoroughly with soap and water or another suitable decontamination solution.
-
Disposal: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.
Disposal Plan
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), labware (e.g., weighing papers, pipette tips), and cleanup materials are considered contaminated and must be disposed of as hazardous chemical waste.[8] Do not mix with general laboratory trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Workflow Visualization
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. medline.com [medline.com]
- 7. pogo.ca [pogo.ca]
- 8. halyardhealth.com [halyardhealth.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
